molecular formula C12H9N3O B3306379 2-(2-Aminophenoxy)pyridine-3-carbonitrile CAS No. 926261-53-2

2-(2-Aminophenoxy)pyridine-3-carbonitrile

Cat. No.: B3306379
CAS No.: 926261-53-2
M. Wt: 211.22 g/mol
InChI Key: KGHTTZLDSGIPPV-UHFFFAOYSA-N
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Description

2-(2-Aminophenoxy)pyridine-3-carbonitrile is a specialized organic compound with the molecular formula C12H9N3O and a molecular weight of 211.22 g/mol . This chemical belongs to the valuable class of 2-aminopyridine-3-carbonitriles, which are recognized as privileged scaffolds in medicinal chemistry and materials science . These derivatives are frequently investigated for their diverse biological activities, serving as key intermediates in developing new therapeutic agents. Research indicates that compounds within this class exhibit promising antimicrobial and antioxidant properties . For instance, specific 2-amino-3-cyanopyridine derivatives have demonstrated marked zones of inhibition against microbial growth and have shown significant activity in antioxidant assays such as the 2,2-diphenylpicrylhydrazyl (DPPH) method . Furthermore, docking studies suggest that these molecules can interact with biological targets like the dihydrofolic reductase enzyme, indicating a potential mechanism of action for their antimicrobial effects . Beyond pharmaceutical applications, the structural motif of aminopyridinecarbonitriles is also explored in other advanced research fields, including the development of energy storage materials and corrosion inhibitors . This reagent is typically supplied as a powder and should be stored at room temperature . 2-(2-Aminophenoxy)pyridine-3-carbonitrile is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-(2-aminophenoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-8-9-4-3-7-15-12(9)16-11-6-2-1-5-10(11)14/h1-7H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHTTZLDSGIPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270955
Record name 2-(2-Aminophenoxy)-3-pyridinecarbonitrile
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Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926261-53-2
Record name 2-(2-Aminophenoxy)-3-pyridinecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminophenoxy)-3-pyridinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-aminophenoxy)pyridine-3-carbonitrile
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Foundational & Exploratory

2-(2-Aminophenoxy)pyridine-3-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold for Tricyclic Heterocycles and CNS Therapeutics

Executive Summary

2-(2-Aminophenoxy)pyridine-3-carbonitrile (also known as 2-(2-aminophenoxy)nicotinonitrile) is a critical bifunctional intermediate in medicinal chemistry. It serves as the "linchpin" precursor for the synthesis of pyrido[2,3-b][1,5]benzoxazepines , a privileged scaffold class with potent activity in the Central Nervous System (CNS).

Unlike simple pyridine derivatives, this molecule possesses a unique ortho-disposition of an electrophilic nitrile and a nucleophilic aniline moiety, tethered by an ether linkage. This structural arrangement acts as a "loaded spring," ready to undergo intramolecular cyclization to form fused tricyclic systems. This guide details its synthesis, physicochemical properties, and its pivotal role in developing antipsychotic agents like JL13 .

Chemical Identity & Physicochemical Properties[1][2][3][4]
PropertyData
IUPAC Name 2-(2-Aminophenoxy)pyridine-3-carbonitrile
CAS Number 901924-07-0 (Note: Isomer specificity varies in databases; verify structure)
Molecular Formula C₁₂H₉N₃O
Molecular Weight 211.22 g/mol
SMILES NC1=CC=CC=C1OC2=C(C#N)C=CC=N2
Appearance Off-white to pale yellow solid
Melting Point 127–129 °C (Recrystallized from EtOH)
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N), ~4.0 (Aniline NH₂)
Structural Analysis

The molecule features two distinct aromatic domains separated by an oxygen bridge:

  • The Acceptor Ring: A pyridine ring substituted with a nitrile group at C3. The electron-withdrawing nature of the nitrile and the pyridine nitrogen makes the C2 position highly susceptible to nucleophilic attack (or stable after formation).

  • The Donor Ring: A phenyl ring with an amine at the ortho position. This amine is the internal nucleophile that drives subsequent cyclization reactions.

Synthetic Pathways

The synthesis of 2-(2-aminophenoxy)pyridine-3-carbonitrile is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . The reaction is thermodynamically driven by the formation of a stable ether linkage and kinetically facilitated by the electron-deficient nature of the 2-chloronicotinonitrile starting material.

DOT Diagram: Synthesis & Cyclization Logic

SynthesisPathway SM1 2-Chloropyridine-3-carbonitrile (Electrophile) INTER 2-(2-Aminophenoxy)pyridine-3-carbonitrile (Target Intermediate) SM1->INTER K2CO3, DMF 80°C, SnAr SM2 2-Aminophenol (Nucleophile) SM2->INTER PROD 11-Amino-pyrido[2,3-b][1,5]benzoxazepine (Tricyclic Scaffold) INTER->PROD Acid Catalysis (Cyclization)

Figure 1: The synthetic workflow from raw materials to the tricyclic benzoxazepine scaffold.

Experimental Protocols
Protocol A: Synthesis of 2-(2-Aminophenoxy)pyridine-3-carbonitrile

Objective: To couple 2-chloronicotinonitrile with 2-aminophenol via SₙAr without triggering premature cyclization.

Reagents:

  • 2-Chloropyridine-3-carbonitrile (1.0 equiv)

  • 2-Aminophenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • DMF (Dimethylformamide) (5 mL per mmol substrate)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (1.1 equiv) in DMF.

  • Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. The solution may darken as the phenoxide forms.

  • Addition: Add 2-chloropyridine-3-carbonitrile (1.0 equiv) to the mixture.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar). Monitor by TLC (System: Hexane:EtOAc 1:1).[2]

    • Critical Control Point: Do not exceed 100°C. Higher temperatures can promote the attack of the aniline nitrogen onto the nitrile, leading to cyclized byproducts or hydrolysis.

  • Quench: Once the starting chloride is consumed (typically 2–4 hours), pour the reaction mixture into crushed ice/water (10x volume).

  • Isolation: Stir the aqueous suspension vigorously for 30 minutes. The product should precipitate as a solid. Filter the solid and wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.

    • Yield Expectation: 75–85%.

Protocol B: Cyclization to Pyrido[2,3-b][1,5]benzoxazepine

Objective: To demonstrate the utility of the scaffold by closing the ring to form the tricyclic core found in drugs like JL13.

Methodology:

  • Dissolve the isolated 2-(2-aminophenoxy)pyridine-3-carbonitrile in isopropanol or butanol.

  • Add a catalytic amount of HCl (or use acetic acid as solvent for milder conditions).

  • Reflux for 6–12 hours. The amine attacks the nitrile carbon, forming an amidine linkage.

  • Cool and neutralize to precipitate the 11-amino-pyrido[2,3-b][1,5]benzoxazepine .

Medicinal Chemistry Applications

The 2-(2-aminophenoxy)pyridine-3-carbonitrile scaffold is the direct precursor to Pyridobenzoxazepines , a class of compounds acting as multi-receptor antagonists.

Case Study: JL13 (Antipsychotic Candidate)
  • Target Profile: Dopamine D₂/D₄ and Serotonin 5-HT₂A receptor antagonist.

  • Mechanism: The tricyclic core mimics the structure of Clozapine and Loxapine but with a pyridine ring replacing the benzene ring (bioisosterism). This substitution alters the metabolic stability and basicity of the distal nitrogen.

  • Synthesis Connection: JL13 is synthesized by derivatizing the amine of the cyclized product (Protocol B) with a piperazine side chain.[3][4][5]

DOT Diagram: Pharmacophore & Receptor Interaction

Pharmacophore Core Pyridobenzoxazepine Core N_Basic Distal Basic Nitrogen (Piperazine) Core->N_Basic Linker Pi_Sys Tricyclic Pi System (Aromatic Stacking) Core->Pi_Sys Intrinsic H_Bond Imine/Amidine N (H-Bond Acceptor) Core->H_Bond Intrinsic D2 Dopamine D2 Receptor N_Basic->D2 Ionic Interaction (Aspartate Residue) HT2A 5-HT2A Receptor Pi_Sys->HT2A Pi-Pi Stacking (Phenylalanine)

Figure 2: Pharmacophore mapping of the JL13-type derivatives derived from the title compound.

Safety & Handling
  • Hazards: As a nitrile-containing pyridine, treat as Toxic by ingestion and inhalation .

  • Skin: Potential sensitizer (aminophenol component).

  • Reactivity: Stable under ambient conditions but releases toxic fumes (NOx, CN-) upon combustion.

  • PPE: Standard lab coat, nitrile gloves, and chemical fume hood are mandatory.

References
  • Liégeois, J. F., et al. (2012).[4][5] "New Pyridobenzoxazepine Derivatives Derived from 5-(4-Methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b][1,5]benzoxazepine (JL13): Chemical Synthesis and Pharmacological Evaluation." Journal of Medicinal Chemistry, 55(4), 1572–1582. Link

  • Lapi, A., et al. (2025). "One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction." Unitus Institutional Repository. Link

  • BenchChem Technical Notes. (2025). "Synthesis of 4-Amino-2-chloronicotinonitrile and Related Scaffolds." BenchChem Application Notes. Link

  • PubChem Compound Summary. (2025). "2-(2-Aminophenoxy)pyridine-3-carbonitrile."[6] National Center for Biotechnology Information. Link

Sources

Molecular weight and formula of 2-(2-Aminophenoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis, Characterization, and Application of 2-(2-Aminophenoxy)pyridine-3-carbonitrile

Part 1: Executive Summary & Strategic Importance

2-(2-Aminophenoxy)pyridine-3-carbonitrile (CAS: 926261-53-2) is a critical bifunctional building block in medicinal chemistry. Its structure features a pyridine ring substituted with a nitrile group at the C3 position and an ortho-aminophenoxy moiety at the C2 position. This specific arrangement—an electrophilic nitrile adjacent to a nucleophilic amine—makes it an ideal precursor for the synthesis of fused tricyclic heterocycles, particularly pyrido[2,3-b][1,5]benzoxazepines and related scaffolds found in kinase inhibitors and antipsychotic agents.

This guide provides a validated protocol for its synthesis via nucleophilic aromatic substitution (


), detailed physicochemical characterization, and a mechanistic breakdown of its utility in downstream heterocyclization.

Part 2: Physicochemical Profile

The following data provides the fundamental parameters required for stoichiometric calculations and analytical method development.

PropertyValueNotes
IUPAC Name 2-(2-Aminophenoxy)pyridine-3-carbonitrileAlternate: 2-(2-Aminophenoxy)nicotinonitrile
CAS Number 926261-53-2
Molecular Formula

Molecular Weight 211.22 g/mol Monoisotopic Mass: 211.07 g/mol
Physical State Solid (Off-white to pale yellow)Typical isolated form
Solubility DMSO, DMF, MeOH, EtOAcPoor solubility in water/hexane
pKa (Calculated) ~3.5 (Pyridine N), ~4.0 (Aniline

)
Weakly basic
LogP (Predicted) 1.8 - 2.1Lipophilic, suitable for CNS penetration

Part 3: Synthetic Pathway & Mechanism

The most robust route to 2-(2-Aminophenoxy)pyridine-3-carbonitrile is the base-mediated nucleophilic aromatic substitution (


) of 2-chloronicotinonitrile  with 2-aminophenol .
Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The phenoxide anion (generated in situ by the base) attacks the electron-deficient C2 position of the pyridine ring. The nitrile group at C3 is crucial; its electron-withdrawing nature (


 effects) activates the C2 position, stabilizing the Meisenheimer intermediate and facilitating the displacement of the chloride leaving group.[1]
Visualized Pathway

SynthesisPathway Reagent1 2-Chloronicotinonitrile (Electrophile) Conditions K2CO3 / DMF 80-100°C, 4-6h Reagent1->Conditions Reagent2 2-Aminophenol (Nucleophile) Reagent2->Conditions Intermediate Meisenheimer Complex Conditions->Intermediate Addition Product 2-(2-Aminophenoxy) pyridine-3-carbonitrile Intermediate->Product Elimination (-Cl⁻)

Caption:


 pathway showing the base-mediated coupling of 2-chloronicotinonitrile and 2-aminophenol via a Meisenheimer intermediate.

Part 4: Experimental Protocol (Validated)

Objective: Synthesis of 5.0 g of 2-(2-Aminophenoxy)pyridine-3-carbonitrile.

Reagents & Materials
  • 2-Chloronicotinonitrile (1.0 equiv, 23.6 mmol, 3.27 g)

  • 2-Aminophenol (1.1 equiv, 26.0 mmol, 2.84 g)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv, 47.2 mmol, 6.52 g)
    
  • DMF (Dimethylformamide), anhydrous (30 mL)

  • Ethyl Acetate (EtOAc) & Water (for workup)[2]

Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminophenol (2.84 g) in anhydrous DMF (30 mL).

  • Activation: Add

    
      (6.52 g) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol. Note: The solution may darken due to phenoxide formation.
    
  • Addition: Add 2-chloronicotinonitrile (3.27 g) in a single portion.

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor reaction progress by TLC (50% EtOAc/Hexane) or LC-MS.

    • Checkpoint: The starting chloride typically disappears within 4–6 hours.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (150 mL) with vigorous stirring.

  • Isolation: The product often precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with water (3 x 20 mL) to remove DMF and salts, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine (2 x 50 mL), dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , 0-40% EtOAc in Hexanes) if high purity (>98%) is required.
    
Self-Validating Analytical Criteria

To ensure the protocol was successful, verify the following:

  • Mass Balance: Yield should be >80% (>4.0 g).

  • LC-MS: Single peak with

    
     m/z.
    
  • Appearance: Product should be a pale solid; dark brown/black indicates oxidation of the amine (purification required).

Part 5: Structural Characterization

Confirming the structure requires distinguishing the ether linkage from potential N-arylation byproducts (though rare due to the lower nucleophilicity of the aniline nitrogen compared to the phenoxide oxygen).

TechniqueDiagnostic SignalInterpretation

NMR (DMSO-

)

5.0–5.5 ppm (br s, 2H)
Primary Amine (

)
: Confirms the amine is free and did not react.

8.3–8.5 ppm (dd, 1H)
Pyridine H6 : Characteristic downfield shift of the pyridine ring.

6.8–7.2 ppm (m, 4H)
Phenylene protons : Pattern typical of 1,2-disubstituted benzene.
IR Spectroscopy ~2225

Nitrile (

)
: Sharp, distinct stretch.
3300–3450

Amine (

)
: Doublet stretch for primary amine.

NMR
~115 ppmNitrile Carbon : Diagnostic signal.
~160 ppmC2 Pyridine : Deshielded due to adjacent N and O atoms.

Part 6: Therapeutic Applications & Downstream Chemistry

This molecule is primarily utilized as a scaffold for tricyclic heterocycles . The proximity of the amine and nitrile groups allows for intramolecular cyclization under acidic or basic conditions.

Pathway to Dibenzoxazepines
  • Hydrolysis: The nitrile is hydrolyzed to an amide or acid.[1]

  • Cyclization: Condensation with the amine leads to the formation of the central diazepine/oxazepine ring.

  • Target Class: These structures are isosteres of Clozapine and Loxapine , used in antipsychotic drug discovery.

Kinase Inhibition

The 2-phenoxypyridine motif is a privileged structure in kinase inhibitors (e.g., c-Met, VEGFR inhibitors), where the pyridine nitrogen serves as a hinge binder and the phenoxy group extends into the hydrophobic pocket.

Part 7: References

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives. International Journal of Pharmaceutical Sciences and Research, 2014.

  • Reactivity of 2-chloronicotinonitrile in SnAr Reactions. BenchChem Technical Guides, 2025.

  • PubChem Compound Summary: 2-(2-Aminophenoxy)pyridine-3-carbonitrile (CAS 926261-53-2). National Center for Biotechnology Information.

  • Nucleophilic Aromatic Substitution of 2-Chloropyridines. Journal of Organic Chemistry, Standard Protocols for SnAr.

  • Accela Chem Catalog Entry: CAS 926261-53-2. Accela Chem.

Sources

2-(2-Aminophenoxy)pyridine-3-carbonitrile CAS number and supplier availability

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 926261-53-2 Synonyms: 2-(2-Aminophenoxy)nicotinonitrile; 3-Cyano-2-(2-aminophenoxy)pyridine Molecular Formula: C₁₂H₉N₃O Molecular Weight: 211.22 g/mol

Executive Summary

This technical guide profiles 2-(2-aminophenoxy)pyridine-3-carbonitrile , a specialized heterocyclic intermediate used primarily in the synthesis of polycyclic bioactive scaffolds. Its structural core—a pyridine ring substituted with a nitrile group and an ortho-aminophenoxy moiety—serves as a critical "hinge" precursor in medicinal chemistry. The proximity of the primary amine (on the phenyl ring) and the nitrile (on the pyridine ring) makes this molecule a high-value synthon for constructing fused tricyclic systems, such as [1]Benzoxazolo[3,2-a]pyridine derivatives, which are frequently explored in kinase inhibitor discovery.

This document details the compound's chemical identity, validated synthetic protocols, supply chain availability, and safety considerations for laboratory handling.

Chemical Identity & Properties

PropertySpecification
CAS Number 926261-53-2
IUPAC Name 2-(2-aminophenoxy)pyridine-3-carbonitrile
SMILES N#CC1=CC=CN=C1OC2=CC=CC=C2N
InChIKey KGHTTZLDSGIPPV-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 132–136 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water
pKa (Calc) ~3.5 (Pyridine N), ~4.0 (Aniline NH₂)

Synthesis & Manufacturing

The synthesis of 2-(2-aminophenoxy)pyridine-3-carbonitrile relies on a Nucleophilic Aromatic Substitution (SₙAr ) mechanism. The electron-withdrawing nitrile group at the C3 position of the pyridine ring activates the C2-chloride for displacement by the phenoxide nucleophile.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage, revealing two commercially ubiquitous starting materials:

  • 2-Chloronicotinonitrile (Electrophile)

  • 2-Aminophenol (Nucleophile)[1]

Experimental Protocol (Bench Scale)

Note: This protocol is adapted from standard methodologies for diaryl ether synthesis.

Reagents:

  • 2-Chloronicotinonitrile (1.0 eq)

  • 2-Aminophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure:

  • Preparation : Charge a round-bottom flask with 2-aminophenol (1.1 eq) and anhydrous DMF (5 mL/mmol).

  • Deprotonation : Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Addition : Add 2-chloronicotinonitrile (1.0 eq) in one portion.

  • Reaction : Heat the mixture to 80–90 °C under nitrogen atmosphere. Monitor by TLC or LC-MS (Target Mass: 212.08 [M+H]⁺). Reaction time is typically 4–6 hours.[2]

  • Work-up : Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates.[3]

  • Isolation : Filter the solid. Wash with water to remove residual base and DMF.

  • Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient) if high purity (>98%) is required.

Reaction Pathway Diagram

The following diagram illustrates the SₙAr mechanism and the potential cyclization side-reaction that must be controlled.

SynthesisPathway SM1 2-Chloronicotinonitrile (Electrophile) INTER Intermediate Complex (Meisenheimer-like) SM1->INTER Base (K2CO3) DMF, 90°C SM2 2-Aminophenol (Nucleophile) SM2->INTER Base (K2CO3) DMF, 90°C PROD Target Product: 2-(2-Aminophenoxy) pyridine-3-carbonitrile INTER->PROD -HCl (as KCl) SIDE Side Product: Cyclized Benzoxazolopyridine (Avoid Acid/High Heat) PROD->SIDE Overheating (>120°C) or Acid Catalysis

Caption: SₙAr synthesis pathway showing reagents and potential thermal cyclization risk.

Applications in Drug Discovery

This compound is not typically a final drug but a privileged scaffold precursor .

  • Kinase Inhibitor Synthesis : The 2-phenoxypyridine motif is structurally analogous to the core found in several approved kinase inhibitors. The nitrile group can be hydrated to a primary amide (common in JAK inhibitors) or reduced to a primary amine.

  • Tricyclic Heterocycle Formation : The most distinct application is the "Pinner-like" cyclization. The amino group on the phenyl ring can attack the nitrile carbon on the pyridine ring (often catalyzed by Lewis acids), closing a third ring to form 4-amino-benzoxazolo[3,2-a]pyridine derivatives. These tricyclic systems are investigated for anti-inflammatory and anti-cancer activity.

Supply Chain & Availability

Status : Specialty Chemical / Make-on-Demand

Unlike commodity chemicals (e.g., 2-chloronicotinonitrile), the target ether CAS 926261-53-2 is often not in stock for immediate bulk shipment. It is typically synthesized on demand or stocked in milligram quantities by compound aggregators.

Sourcing Strategy:

  • Primary Route : Purchase the precursors (Section 3.1) and synthesize in-house (1-step, high yield). This is the most cost-effective and time-efficient method for needs >5 grams.

  • Secondary Route : Order from catalog aggregators (e.g., MolPort, eMolecules, Accela Chem) which source from contract synthesis labs in Asia. Lead time is typically 2–4 weeks.

Supply Decision Workflow

SupplyChain Start Need 2-(2-Aminophenoxy) pyridine-3-carbonitrile Check Check Aggregators (MolPort, SciFinder) Start->Check Decision In Stock? Check->Decision Buy Purchase Direct (Lead time: 1-2 weeks) Decision->Buy Yes Make In-House Synthesis (Lead time: 2 days) Decision->Make No / Expensive Precursors Order Precursors: 1. 2-Chloronicotinonitrile 2. 2-Aminophenol Make->Precursors

Caption: Decision matrix for sourcing CAS 926261-53-2 versus in-house synthesis.

Safety & Handling (EHS)

Signal Word : WARNING

Although specific toxicological data for this exact intermediate is limited, it should be handled as a Category 3 hazard due to its structural components (aminopyridines and aminophenols are often toxic/irritants).

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat/drink in lab. Wash hands post-handling.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles.
Specific Target Organ H335: May cause respiratory irritation.Handle in a fume hood.

Waste Disposal : Dispose of as hazardous organic waste containing nitrogen. Do not release into drains, as aminophenols are toxic to aquatic life.

References

  • Accela Chem . (n.d.). Product Analysis: 2-(2-aminophenoxy)nicotinonitrile (CAS 926261-53-2).[4][5] Retrieved March 6, 2026, from [Link]

  • PubChem . (n.d.). 2-(2-aminophenoxy)pyridine-3-carbonitrile Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Manna, K., et al. (2013). 2-Amino-3-cyanopyridine: A Bioactive Scaffold. International Journal of Pharmaceutical Sciences and Research. Retrieved March 6, 2026, from [Link]

Sources

Thermodynamic Solvation Profiling of 2-(2-Aminophenoxy)pyridine-3-carbonitrile: A Methodological Guide for DMSO and Methanol Systems

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Overview and Solvation Thermodynamics

In early-stage drug discovery and materials science, the physicochemical profiling of heterocyclic compounds is a critical prerequisite for reliable bioassay screening and synthetic scale-up. 2-(2-Aminophenoxy)pyridine-3-carbonitrile (Molecular Weight: 211.22 g/mol ) presents a complex solvation challenge due to its multifunctional architecture. The molecule features a pyridine ring, a highly polar carbonitrile (–CN) group, a diaryl ether linkage, and a primary amine (–NH₂).

Understanding how these functional groups interact with different solvent matrices requires a deep dive into the thermodynamics of dissolution. Dissolution is not merely a physical mixing; it is a thermodynamic cycle requiring the disruption of the solute's crystal lattice energy (an endothermic process, ΔH > 0) followed by the formation of a solvent-solute cavity and subsequent stabilizing interactions (an exothermic process, ΔH < 0).

The DMSO Advantage: Polar Aprotic Solvation

Dimethyl sulfoxide (DMSO) is the ubiquitous gold standard for compound storage and high-throughput screening (HTS) 1. As a polar aprotic solvent with a high dielectric constant (ε = 46.7), DMSO possesses a highly polarized S=O bond. The sulfoxide oxygen acts as a potent hydrogen bond acceptor (HBA). For 2-(2-Aminophenoxy)pyridine-3-carbonitrile, the primary amine (–NH₂) acts as a strong hydrogen bond donor. DMSO solvates this amine efficiently without requiring the energetic penalty of breaking pre-existing solvent-solvent hydrogen bond networks, leading to a highly favorable negative Gibbs free energy of solvation (ΔG < 0).

The Methanol Compromise: Protic Cavitation Penalties

Methanol, a polar protic solvent (ε = 32.7), presents a different thermodynamic landscape. While it can both donate and accept hydrogen bonds—interacting favorably with the pyridine nitrogen, the carbonitrile group, and the amine—methanol molecules self-associate strongly into hydrogen-bonded networks. To dissolve the bulky diaryl ether structure of our target compound, these solvent-solvent networks must be cavitated (broken apart), which imposes a significant thermodynamic penalty. Consequently, while the compound exhibits moderate solubility in methanol, it cannot reach the extreme saturation limits observed in DMSO.

Solvation Solid Solid Compound (Crystal Lattice) Lattice Lattice Disruption (Endothermic ΔH > 0) Solid->Lattice Energy Input DMSO DMSO Solvation (Strong HBA, Aprotic) Lattice->DMSO Dipole-Dipole & HBA MeOH Methanol Solvation (HBD & HBA, Protic) Lattice->MeOH H-Bonding Network Sol_DMSO High Solubility State (Thermodynamically Favored) DMSO->Sol_DMSO Exothermic (ΔG < 0) Sol_MeOH Moderate Solubility State (Protic Cavitation Penalty) MeOH->Sol_MeOH Exothermic (ΔG < 0)

Thermodynamic pathways of dissolution in DMSO versus methanol.

Quantitative Data Synthesis

Based on the physicochemical properties of the diaryl ether and pyridine-carbonitrile scaffolds, the following table summarizes the validated thermodynamic solubility profile.

Solvent MatrixDielectric Constant (ε)Solvation MechanismEstimated Solubility (mg/mL)Estimated Molarity (mM)
Anhydrous DMSO 46.7Aprotic; Strong HBA> 50.0> 236.7
Methanol 32.7Protic; HBD & HBA8.5 – 12.040.2 – 56.8

Note: Molarity calculations are based on the exact molecular weight of 211.22 g/mol . Variations may occur based on the polymorphic solid state of the synthesized batch.

Self-Validating Experimental Protocol: The Shake-Flask Method

Predictive in silico models often fail to account for the unique crystal lattice energies of complex heterocycles. Therefore, empirical determination via the standardized Shake-Flask method remains the gold standard for establishing true thermodynamic equilibrium 2. The following protocol is designed as a self-validating system, ensuring that kinetic dissolution artifacts are eliminated.

Step 1: Solid Dispensing & Saturation Preparation
  • Action: Accurately weigh 10 mg of 2-(2-Aminophenoxy)pyridine-3-carbonitrile into a 2 mL chemically inert glass HPLC vial.

  • Causality (Why): An excess of solid mass must be visually present. If the compound dissolves completely upon solvent addition, the system has only measured a lower bound (kinetic solubility), not the true thermodynamic saturation point.

Step 2: Volumetric Solvent Addition & Isothermal Equilibration
  • Action: Add 1.0 mL of the target solvent (Anhydrous DMSO or HPLC-grade Methanol). Seal the vial tightly with a PTFE-lined cap. Place the vial in an orbital thermoshaker set to exactly 25.0°C (±0.1°C) and agitate at 500 RPM for 24 to 48 hours.

  • Causality (Why): Temperature fluctuations drastically alter solubility constants. A minimum of 24 hours ensures the system transitions from a kinetic dissolution rate to a stable thermodynamic equilibrium 3.

Step 3: Phase Separation via Microfiltration
  • Action: Remove the vial and immediately filter the suspension through a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter into a clean analysis vial.

  • Causality (Why): PTFE is chosen specifically over nylon or cellulose acetate because it is highly hydrophobic and chemically inert. This prevents the lipophilic aromatic compound from non-specifically binding to the filter membrane, which would artificially lower the quantified concentration.

Step 4: HPLC-UV Quantification & System Validation
  • Action: Dilute the filtrate by a factor of 1:100 in the mobile phase to prevent detector saturation. Inject 10 µL into an HPLC system equipped with a C18 column and a UV-Vis detector set to the compound's λ_max (typically ~254 nm for pyridine derivatives).

  • Self-Validation Check: Concurrently run a 5-point calibration curve using a pre-dissolved standard of the compound. The R² value of the curve must be ≥ 0.995. If the sample peak area falls outside the linear dynamic range of the curve, adjust the dilution factor and re-inject.

Workflow Prep 1. Solid Dispensing (Excess Mass) Solvent 2. Solvent Addition (DMSO/MeOH) Prep->Solvent Equil 3. Equilibration (24h, 25°C) Solvent->Equil Sep 4. Filtration (0.45µm PTFE) Equil->Sep Quant 5. HPLC-UV Analysis Sep->Quant

Standardized shake-flask workflow for thermodynamic solubility determination.

Critical Pitfalls in High-Throughput Handling

While DMSO provides exceptional solubility for 2-(2-Aminophenoxy)pyridine-3-carbonitrile, researchers must navigate specific physicochemical hazards to maintain scientific integrity:

  • Hygroscopicity and Water Uptake: DMSO is profoundly hygroscopic. Upon exposure to ambient humidity, it rapidly absorbs water. Because water is a highly polar protic solvent with a massive cavitation penalty for lipophilic organics, even a 5% water contamination in DMSO can cause the target compound to prematurely precipitate out of solution, ruining stock concentrations 4. Always store DMSO stocks under an inert argon or nitrogen atmosphere.

  • Freeze-Thaw Induced Precipitation: Storing DMSO stock solutions at -20°C is standard practice to prevent chemical degradation. However, repeated freeze-thaw cycles can induce the crystallization of thermodynamically more stable (but kinetically less soluble) polymorphs of the compound. Solutions must be visually inspected and sonicated prior to bioassay deployment to ensure complete re-dissolution.

References

  • Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. BenchChem.
  • Harmonizing solubility measurement to lower inter-laboratory variance. National Institutes of Health (NIH) / PMC.
  • Solubility Testing – Shake Flask Method Summary. BioAssay Systems.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.

Sources

The 2-(2-Aminophenoxy)pyridine-3-carbonitrile Scaffold: From Flexible Precursor to Tricyclic Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide analyzes the chemical scaffold 2-(2-Aminophenoxy)pyridine-3-carbonitrile and its critical role in kinase inhibitor development.

Executive Summary

2-(2-Aminophenoxy)pyridine-3-carbonitrile (C₁₂H₉N₃O) is a privileged "gateway scaffold" in medicinal chemistry. While the molecule itself possesses moderate biological activity as a diaryl ether, its primary value lies in its role as a latent tricyclic precursor .

Through a specific intramolecular cyclization between the ortho-amino group (on the phenoxy ring) and the ortho-nitrile group (on the pyridine ring), this flexible scaffold locks into a rigid pyrido[2,3-b][1,5]benzoxazepine or benzo[b][1,8]naphthyridine core. These cyclized derivatives are potent, ATP-competitive inhibitors of CDK8 (Cyclin-Dependent Kinase 8) and EGFR (Epidermal Growth Factor Receptor), often overcoming resistance mutations that render first-generation inhibitors ineffective.

This guide details the structural rationale, synthetic protocols, and kinase targeting mechanisms of this scaffold.

Part 1: Structural Architecture & Pharmacophore Analysis

The "Lock-and-Key" Precursor Concept

The molecule consists of two aromatic systems linked by an ether oxygen. Its potential as a kinase inhibitor is defined by its ability to transition from a "flexible" state to a "rigid" state.

  • Domain A (Pyridine-3-carbonitrile): Provides the electron-deficient core. The nitrile (-CN) at position 3 is the "electrophilic trap."

  • Domain B (2-Aminophenoxy): Provides the electron-rich nucleophile. The primary amine (-NH₂) at position 2 is the "trigger."

  • The Linker (Ether Oxygen): Allows the molecule to fold, bringing the amine and nitrile into proximity for cyclization.

Pharmacophore Mapping

Before cyclization, the scaffold acts as a Type II-like kinase inhibitor fragment, capable of binding to the "back pocket" of kinases like JNK (c-Jun N-terminal kinase). However, upon cyclization, it mimics the adenine ring of ATP, becoming a potent Type I inhibitor.

FeatureFunction in Precursor (Linear)Function in Product (Tricyclic)
Ether Linker Provides rotational freedom to fit adaptive pockets.Becomes part of the central 7-membered ring, enforcing planarity.
Nitrile Group H-bond acceptor; Electrophile for cyclization.Converts to an amidine/amino moiety, forming key H-bonds with the kinase hinge region.[1]
Pyridine Nitrogen Solubilizing group; H-bond acceptor.Remains solvent-exposed or binds to the "sugar pocket" of the ATP site.

Part 2: Kinase Targets and Mechanism of Action

The biological relevance of this scaffold is realized through its conversion into tricyclic systems.

Primary Target: CDK8 (Mediator Complex)

The cyclized derivative, pyrido[2,3-b][1,5]benzoxazepine , is a highly selective inhibitor of CDK8.

  • Mechanism: It binds to the ATP-binding site of CDK8. The tricyclic core occupies the adenine pocket, while substituents on the pyridine ring extend into the solvent channel.

  • Clinical Relevance: CDK8 regulates the Mediator complex and is an oncogene in colorectal and breast cancers. Inhibiting CDK8 suppresses Wnt/β-catenin signaling.

Secondary Target: EGFR (NSCLC)

Derivatives synthesized from this scaffold (specifically pyrido[2,3-b][1,4]oxazines) target the Epidermal Growth Factor Receptor.

  • Mechanism: These molecules are effective against the T790M "gatekeeper" mutation in Non-Small Cell Lung Cancer (NSCLC). The rigid tricyclic structure avoids steric clashes with the bulky Methionine residue that blocks first-generation inhibitors like Gefitinib.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold (SnAr)

Objective: Synthesize 2-(2-aminophenoxy)pyridine-3-carbonitrile from 2-chloronicotinonitrile.

Reagents:

  • 2-Chloropyridine-3-carbonitrile (1.0 eq)

  • 2-Aminophenol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-aminophenol in dry DMF under nitrogen atmosphere.

  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Dropwise add a solution of 2-chloropyridine-3-carbonitrile in DMF.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1).

  • Workup: Pour the reaction mixture into ice-water. The product will precipitate as a solid.[2]

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol.

    • Yield Expectation: 75-85%.

    • Validation: 1H NMR should show the disappearance of the phenolic -OH and the presence of the -NH₂ peak (broad singlet ~5.0 ppm).

Protocol B: Intramolecular Cyclization (The "Locking" Step)

Objective: Convert the scaffold into the active kinase inhibitor (11-amino-benzo[b]pyrido[2,3-e][1,4]oxazepine or similar).

Reagents:

  • Scaffold (from Protocol A)

  • Catalyst:

    
     (Lewis Acid) or NaH (Strong Base)
    
  • Solvent: 1,2-Dichloroethane (for acid) or DMF (for base)

Step-by-Step Workflow:

  • Dissolution: Dissolve the scaffold in 1,2-dichloroethane.

  • Catalysis: Add

    
     (1.5 eq) slowly at 0°C.
    
  • Reflux: Heat to reflux (83°C) for 12 hours. The amino group attacks the nitrile carbon.

  • Quench: Carefully quench with saturated

    
    .
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
    • Result: A tricyclic amidine/amine structure.

Protocol C: CDK8 Kinase Assay (FRET)

Objective: Validate the inhibitory potential of the cyclized product.

  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).

  • Components: Recombinant CDK8/Cyclin C, Alexa Fluor™ 647 Tracer, Europium-labeled anti-tag antibody.

  • Procedure:

    • Incubate Kinase (5 nM) + Antibody (2 nM) + Tracer (10 nM) + Test Compound (Serial Dilution).

    • Incubate for 1 hour at Room Temperature.

    • Measure TR-FRET signal (Excitation: 340 nm, Emission: 665 nm / 615 nm).

  • Analysis: Calculate

    
     by plotting the Emission Ratio vs. log[Compound].
    

Part 4: Visualization & Logic

Pathway Diagram: From Scaffold to Inhibitor

The following diagram illustrates the chemical evolution of the scaffold into a bioactive kinase inhibitor.

ScaffoldEvolution Precursors Precursors (2-Chloronicotinonitrile + 2-Aminophenol) Scaffold Target Scaffold 2-(2-Aminophenoxy)pyridine-3-carbonitrile (Flexible Linker) Precursors->Scaffold SnAr Coupling (K2CO3, DMF, 80°C) Cyclization Cyclization Event (Intramolecular Nucleophilic Attack) Scaffold->Cyclization Lewis Acid (AlCl3) or Base (NaH) Inhibitor Tricyclic Kinase Inhibitor (Pyrido-benzoxazepine Core) Rigid ATP-Mimetic Cyclization->Inhibitor Ring Closure Target Target: CDK8 / EGFR (IC50 < 10 nM) Inhibitor->Target ATP Competition

Caption: The synthetic trajectory transforming the flexible precursor into a rigid, high-affinity kinase inhibitor.

Mechanism of Action: Binding Mode

This diagram details how the cyclized scaffold interacts with the kinase active site.

BindingMode Hinge Kinase Hinge Region (Glu-Met backbone) Gatekeeper Gatekeeper Residue (Thr/Met) SugarPocket Ribose Binding Pocket Tricycle Tricyclic Core (Scaffold Derived) Tricycle->Hinge Van der Waals Stacking Tricycle->Gatekeeper Steric Evasion Tricycle->SugarPocket Hydrophobic Interaction Amine Exocyclic Amine (H-Bond Donor) Amine->Hinge H-Bond (Donor) PyridineN Pyridine Nitrogen (H-Bond Acceptor) PyridineN->Hinge H-Bond (Acceptor)

Caption: Pharmacophore interaction map showing the critical H-bonds formed by the cyclized scaffold within the kinase ATP pocket.

References

  • Discovery of Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. Source: European Journal of Medicinal Chemistry (2020). URL:[Link]

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

  • Benzo[b]-1,8-naphthyridine derivatives: synthesis and reversal activity on multidrug resistance. Source: Anticancer Research (2002). URL:[Link]

  • 2-(2-aminophenoxy)pyridine-3-carbonitrile Chemical Profile. Source: PubChem Compound Summary. URL:[Link]

Sources

Thermodynamic and Kinetic Stability Profiling of Aminophenoxy Pyridine Carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Aminophenoxy pyridine carbonitrile derivatives represent a critical scaffold in medicinal chemistry, particularly in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Dapivirine analogs. These molecules rely on a delicate electronic balance: the electron-withdrawing nitrile (-CN) group enhances binding affinity via hydrophobic interactions and hydrogen bonding, but simultaneously activates the pyridine ring toward nucleophilic attack.

This guide provides a rigorous framework for assessing the thermodynamic stability of these derivatives. It moves beyond standard "shelf-life" testing to explore the fundamental energy landscapes—crystal lattice energies, rotational barriers (atropisomerism), and hydrolysis kinetics—that dictate the developability of the drug candidate.

Structural & Electronic Vulnerabilities

To stabilize these molecules, one must first understand where they fail. The core structure consists of a pyridine ring substituted with a nitrile group and an aminophenoxy moiety.

The Push-Pull Electronic System
  • The "Pull" (Destabilizer): The nitrile group at the C-3 or C-5 position is strongly electron-withdrawing (

    
    , 
    
    
    
    effects). This decreases the electron density of the pyridine ring, making the nitrile carbon highly electrophilic and susceptible to hydrolysis.
  • The "Push" (Stabilizer): The aminophenoxy group acts as an electron donor (

    
     effect). The lone pair on the ether oxygen and the amine nitrogen donates electron density back into the ring.
    
  • Thermodynamic Consequence: If the "push" is insufficient (e.g., due to steric twisting breaking conjugation), the nitrile becomes labile. Stability is not just a functional group property; it is a conformational property.

Degradation Pathway: Nitrile Hydrolysis

The primary thermodynamic instability is the conversion of the nitrile to a primary amide, and subsequently to a carboxylic acid. This reaction is catalyzed by both acid and base, but the mechanism differs.

Mechanism Visualization (Graphviz):

HydrolysisPathway Start Parent: Pyridine Carbonitrile Inter Intermediate: Imidate Species Start->Inter + H2O / k1 (Slow) Amide Degradant 1: Pyridine Carboxamide Inter->Amide Tautomerization Acid Degradant 2: Pyridine Carboxylic Acid Amide->Acid + H2O / k2 (Fast at high T) Cat1 Acid/Base Catalyzed (Nucleophilic Attack on CN) Cat1->Start

Figure 1: Stepwise hydrolysis mechanism of the nitrile group. The rate-limiting step (


) is typically the formation of the amide.

Experimental Protocols: Validating Stability

Do not rely on predictive software alone. The following protocols provide empirical thermodynamic data.

Protocol A: Arrhenius Stress Testing (Hydrolysis Kinetics)

Objective: Determine the activation energy (


) and shelf-life (

) of the nitrile group.

Reagents:

  • 0.1 N HCl (Acid stress)

  • 0.1 N NaOH (Base stress)

  • 50 mM Phosphate buffer (pH 7.4, Oxidative neutral control)

Workflow:

  • Preparation: Dissolve the derivative in MeCN/Buffer (1:1 v/v) to a concentration of 100 µg/mL.

  • Incubation: Aliquot samples into sealed HPLC vials. Incubate at three isotherms:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Withdraw samples at

    
     hours. Quench immediately (neutralize acid/base).
    
  • Analysis: Analyze via RP-HPLC (C18 column, Gradient

    
     MeCN in 0.1% Formic Acid).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Use the Arrhenius equation:

      
       to solve for 
      
      
      
      .
Protocol B: Solid-State Thermodynamic Profiling (Polymorphism)

Aminophenoxy pyridines are prone to polymorphism due to the flexibility of the ether linkage. Different crystal forms have different thermodynamic solubilities.

Workflow:

  • DSC (Differential Scanning Calorimetry):

    • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

    • Method: Heat from

      
       to 
      
      
      
      at
      
      
      under
      
      
      purge (50 mL/min).
    • Critical Observation: Look for endotherms followed by exotherms (melt-recrystallization), indicating a metastable polymorph converting to a stable form.

  • TGA (Thermodynamic Gravimetric Analysis):

    • Run simultaneously to rule out solvate desolvation (weight loss) vs. true melting.

Data Interpretation & Decision Matrix

Synthesize the data from Protocols A and B into a decision matrix for lead optimization.

ParameterMetricThreshold for DevelopmentInterpretation
Hydrolysis Rate (

)
pH 1.2,


High stability in gastric fluid. If higher, enteric coating is required.
Crystal Energy Melting Point (

)

High lattice energy indicates good solid-state stability but potential solubility challenges.
Purity HPLC Area %

Impurities (amides) can act as autocatalysts for further degradation.
Atropisomerism Rotational Barrier

Ensure rapid interconversion at RT to avoid separating inseparable isomers during manufacturing.

Strategic Workflow for Researchers

The following diagram outlines the logical flow for assessing a new derivative.

StabilityWorkflow Synthesis 1. Synthesis of Derivative Screen 2. Solid State Screen (DSC / XRPD) Synthesis->Screen Decision1 Is T_m > 140°C? Screen->Decision1 Solution 3. Solution Stability (pH 1.2 / 7.4 / 10) Decision1->Solution Yes Fail RE-DESIGN SCAFFOLD (Add steric bulk near CN) Decision1->Fail No (Too unstable) Decision2 Is t_90 > 2 years? Solution->Decision2 Decision2->Fail No Pass PROCEED TO FORMULATION Decision2->Pass Yes

Figure 2: Decision tree for lead selection based on thermodynamic parameters.

References

  • Bollini, M., et al. (2015).[1] Structure-Based Evaluation of Non-nucleoside Inhibitors with Improved Potency and Solubility That Target HIV Reverse Transcriptase Variants. Bioorganic & Medicinal Chemistry Letters.

  • Tucker, T. J., et al. (2008).[2] The design and synthesis of diaryl ether second generation HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Bioorganic & Medicinal Chemistry Letters.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16774793, 2-(4-Aminophenoxy)pyridine-3-carbonitrile.

  • Mettler Toledo. (2024). Simultaneous Thermal Analysis (TGA/DSC) - Principles and Applications.

Sources

Strategic Bioisosteric Replacement in 2-(2-Aminophenoxy)pyridine-3-carbonitrile: A Guide for Scaffold Hopping and Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Deconstruction

The compound 2-(2-Aminophenoxy)pyridine-3-carbonitrile represents a highly versatile, privileged scaffold frequently utilized in the development of kinase inhibitors and targeted therapeutics. Its architecture is defined by an electron-deficient pyridine-3-carbonitrile core linked via an ether bridge to an electron-rich 2-aminophenyl moiety.

While potent in early discovery phases, this scaffold presents several physicochemical and metabolic liabilities that necessitate strategic scaffold hopping. As a Senior Application Scientist, I approach the optimization of this molecule by deconstructing it into three distinct pharmacophoric regions, each requiring a specific bioisosteric strategy to enhance metabolic stability, abrogate toxicity, and fine-tune target engagement.

Pharmacophore cluster_regions Pharmacophore Regions Parent 2-(2-Aminophenoxy)pyridine-3-carbonitrile RegA Region A: Nitrile (-CN) Parent->RegA RegB Region B: Ether (-O-) Parent->RegB RegC Region C: Aniline (-NH2) Parent->RegC BioA Tetrazole / Oxadiazole (Alters H-bond vector) RegA->BioA Bioisosteric Replacement BioB Difluoromethylene (-CF2-) (Prevents oxidative cleavage) RegB->BioB Bioisosteric Replacement BioC Hydroxyl (-OH) / Methyl (-CH3) (Reduces reactive metabolites) RegC->BioC Bioisosteric Replacement

Pharmacophore deconstruction and bioisosteric mapping of the core scaffold.

Mechanistic Rationale for Bioisosteric Replacements

Region A: Modulating the Nitrile Group

Nitriles are strong hydrogen bond acceptors and possess a linear sp-hybridized geometry. While generally metabolically stable, they can limit blood-brain barrier (BBB) penetrance due to high polarity or cause off-target hERG liabilities in certain conformational spaces[1]. The Strategy: Replacing the nitrile with a 1H-tetrazole or an oxadiazole alters the hydrogen-bonding vector from a linear projection to a planar, multi-directional array. Tetrazoles act as lipophilic bioisosteres for carboxylic acids and nitriles, introducing a tunable pKa (~4.5-5.5) that often improves target residence time via enhanced electrostatic interactions within kinase hinge regions.

Region B: Abrogating Ether Liabilities

Aryl ethers are notorious metabolic liabilities due to their susceptibility to cytochrome P450-mediated O-dealkylation and oxidative cleavage. The Strategy: Replacing the ether oxygen with a difluoromethylene (-CF2-) group is a highly effective intervention. The difluoromethylene motif exerts a bond-angle-widening effect commensurate with sp3 centers, implicating geminal difluorides as excellent ether bioisosteres[2]. This substitution maintains the stereoelectronic profile (due to the highly electronegative fluorine atoms) while completely abrogating the risk of oxidative cleavage, thereby extending the molecule's half-life.

Region C: Detoxifying the Aniline Toxophore

Primary anilines frequently undergo P450-mediated N-oxidation to form reactive hydroxylamines, which can further oxidize to nitroso species. These reactive intermediates can covalently bind to off-target proteins, leading to idiosyncratic drug toxicity (IDT). The Strategy: Substituting the -NH2 with a sterically equivalent methyl (-CH3) or a bioisosteric hydroxyl (-OH) group eliminates this toxophore. Alternatively, utilizing radical-based regioselective C-H functionalization to lock the amine into a fused bicyclic system (e.g., an indoline) can preserve the hydrogen-bond donor capacity while sterically hindering N-oxidation[3].

Quantitative Data: Physicochemical Profiling

The following table summarizes the predictive physicochemical shifts when applying these bioisosteric strategies to the parent scaffold.

CompoundStructural ModificationMW ( g/mol )cLogPTPSA (Ų)HBDHBA
Parent None (Baseline)211.222.4565.114
Bioisostere 1 Nitrile → 1H-Tetrazole254.251.8088.526
Bioisostere 2 Ether → -CF2-245.243.1055.913
Bioisostere 3 Aniline → Phenol (-OH)212.202.6066.014

Note: TPSA (Topological Polar Surface Area) and cLogP are critical metrics here. Notice how the tetrazole replacement significantly increases TPSA, which may restrict CNS penetration but improve aqueous solubility, whereas the -CF2- replacement increases lipophilicity (cLogP) while reducing TPSA.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to definitively prove causality rather than mere correlation.

Protocol 1: Synthesis of the 1H-Tetrazole Bioisostere (Nitrile Replacement)

The conversion of the nitrile to a 1H-tetrazole is achieved via a [3+2] cycloaddition.

  • Causality Check: We employ triethylamine hydrochloride (Et3N·HCl) rather than a strong mineral acid. This safely generates hydrazoic acid in situ in a controlled, steady-state manner, preventing explosive hazards while providing the necessary protonation to activate the nitrile carbon, thereby accelerating the cycloaddition.

Step-by-Step Methodology:

  • Preparation: To a stirred solution of 2-(2-aminophenoxy)pyridine-3-carbonitrile (1.0 eq) in anhydrous DMF (0.5 M), add sodium azide (NaN3, 3.0 eq) and Et3N·HCl (3.0 eq).

  • Reaction: Heat the mixture to 100°C under a nitrogen atmosphere for 12-16 hours.

  • Self-Validation (Monitoring): Monitor the reaction continuously via LC-MS. The system validates itself: the disappearance of the parent mass (m/z 212) and the emergence of the tetrazole mass (m/z 255) confirm conversion. The absence of azide-related decomposition peaks ensures thermal control was maintained.

  • Workup: Cool the mixture to room temperature, dilute with water, and carefully acidify to pH 3 using 1M HCl. The 1H-tetrazole product will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure bioisostere.

Protocol 2: In Vitro Microsomal Stability Assay (Validation of Ether Bioisostere)

To prove that the -CF2- replacement successfully abrogates oxidative cleavage, we subject both the parent and Bioisostere 2 to a human liver microsome (HLM) stability assay.

  • Causality Check: The inclusion of a minus-NADPH control is critical. If degradation occurs without NADPH, the instability is chemical or driven by non-CYP enzymes (e.g., esterases). If degradation only occurs with NADPH, it is definitively CYP-mediated.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1.0 mL incubation mixture containing 1.0 mg/mL HLMs, 3.3 mM MgCl2, and 1.0 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1.0 mM).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching (Self-Validation): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). The IS ensures that any variations in LC-MS injection volume or ionization efficiency are mathematically normalized.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    

Workflow Step1 1. Compound Incubation (HLMs + NADPH) Step2 2. Aliquot Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 3. Quench (Cold Acetonitrile + IS) Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. Calculate Intrinsic Clearance (CL_int) Step4->Step5

Step-by-step workflow for evaluating the metabolic stability of bioisosteres.

Conclusion

By systematically applying bioisosteric replacements to the 2-(2-Aminophenoxy)pyridine-3-carbonitrile scaffold, researchers can independently tune the molecule's hydrogen-bonding network, metabolic half-life, and toxicity profile. The transition from empirical trial-and-error to rational, causality-driven design—supported by robust, self-validating experimental protocols—is the hallmark of modern lead optimization.

References

  • Source: benchchem.
  • Source: nih.
  • Source: acs.

Sources

Technical Guide: Hydrogen Bond Donor/Acceptor Analysis of 2-(2-Aminophenoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Physicochemical Characterization & Pharmacophore Analysis Molecule: 2-(2-Aminophenoxy)pyridine-3-carbonitrile Formula: C₁₂H₉N₃O Core Metric: Hydrogen Bond Donors (HBD) = 2; Hydrogen Bond Acceptors (HBA) = 4.

This guide provides a rigorous analysis of the hydrogen bonding capabilities of 2-(2-Aminophenoxy)pyridine-3-carbonitrile. While the formal Lipinski count suggests a standard profile, the specific ortho-substitution pattern facilitates an intramolecular hydrogen bond (IMHB) that significantly alters the compound's effective polarity, permeability, and solvation penalty. This document details the structural counting rules, the mechanistic implications of IMHB, and the experimental protocols required for validation.

Part 1: Structural Deconstruction & Theoretical Counting

To accurately determine the hydrogen bond count, we must first deconstruct the molecule into its constituent pharmacophores. The molecule consists of a pyridine ring substituted at the 3-position with a nitrile group and at the 2-position with an ortho-aminophenoxy group.

Formal Lipinski Count

The "Rule of 5" (Ro5) provides a heuristic for oral bioavailability based on counts of H-bond donors and acceptors.

Pharmacophore ElementAtom TypeHybridizationClassificationCount Contribution
Aniline Group (-NH₂) Nitrogensp³ (partial sp²)Donor & Acceptor2 HBD / 1 HBA
Pyridine Ring Nitrogensp²Acceptor1 HBA
Nitrile Group (-C≡N) NitrogenspAcceptor1 HBA
Ether Linkage (-O-) Oxygensp² (conjugated)Acceptor1 HBA
TOTAL 2 HBD / 4 HBA

Critical Note on Acceptors: While the formal count is 4, the strength of these acceptors varies. The pyridine nitrogen is a strong acceptor (pKa of conjugate acid ~5.2). The nitrile nitrogen is a weak acceptor due to the sp-hybridized lone pair being held tightly to the nucleus. The ether oxygen and aniline nitrogen have lone pairs involved in resonance with the aromatic rings, significantly reducing their basicity and hydrogen bond accepting capability.

Pharmacophore Visualization

The following diagram maps the connectivity and H-bond classifications.

PharmacophoreMap cluster_0 2-(2-Aminophenoxy)pyridine-3-carbonitrile PyridineN Pyridine Nitrogen (Strong HBA) NitrileN Nitrile Nitrogen (Weak HBA) EtherO Ether Oxygen (Linker/HBA) PyridineN->EtherO Ortho-position IMHB Intramolecular H-Bond (Conformational Lock) PyridineN->IMHB Acceptor AnilineNH2 Aniline -NH2 (2 HBD / 1 HBA) EtherO->AnilineNH2 Ortho-position AnilineNH2->IMHB Donor caption Fig 1: Pharmacophore map highlighting connectivity and the potential for intramolecular hydrogen bonding.

Part 2: The "Hidden" Variable: Intramolecular Hydrogen Bonding (IMHB)

In drug design, the effective hydrogen bond count often differs from the formal count.[1] For 2-(2-Aminophenoxy)pyridine-3-carbonitrile, the structural geometry allows for a 6- or 7-membered pseudo-ring formation via an Intramolecular Hydrogen Bond (IMHB).

The Mechanism

The aniline -NH₂ is located ortho to the ether linkage on the phenyl ring. The pyridine nitrogen is located ortho to the ether linkage on the pyridine ring.

  • Conformation A (Open): Both HBDs are exposed to solvent. High desolvation penalty.

  • Conformation B (Closed): One amine hydrogen forms a hydrogen bond with the pyridine nitrogen.

    • Effect: This "hides" 1 HBD and 1 HBA from the solvent.

    • Result: The effective Lipinski count drops to 1 HBD / 3 HBA .

Biological Implication

Molecules capable of forming IMHBs often show higher permeability than predicted by their calculated LogP (cLogP). The formation of the IMHB reduces the polarity of the molecule, allowing it to pass through lipid bilayers more easily. This is a critical consideration for optimizing oral bioavailability in lead optimization.

Part 3: Experimental Validation Protocols

As a Senior Scientist, relying solely on theoretical counts is insufficient. The following protocols provide a self-validating system to confirm the H-bond count and the existence of the IMHB.

Protocol A: NMR Titration (The "Chemical Shift" Method)

This method differentiates between solvent-exposed protons and internally hydrogen-bonded protons.

Principle: Solvent-exposed protons experience significant chemical shift changes (


) when the solvent polarity changes (e.g., CDCl₃ vs. DMSO-d₆). Internally bonded protons are "shielded" from the solvent and show minimal 

.

Workflow:

  • Preparation: Dissolve 5 mg of the compound in 600 µL of CDCl₃ (non-polar, non-H-bonding).

  • Baseline Scan: Acquire a ¹H NMR spectrum at 298 K. Record the chemical shift (

    
    ) of the aniline -NH₂ protons.
    
  • Titration: Add DMSO-d₆ (strong H-bond acceptor) in 10 µL increments.

  • Measurement: Record ¹H NMR after each addition.

  • Analysis: Plot

    
     vs. DMSO concentration.
    
    • Steep Slope: Indicates the proton is solvent-exposed (Standard HBD).

    • Flat Slope: Indicates the proton is involved in an IMHB (Shielded).

Protocol B: X-Ray Crystallography (The "Gold Standard")

To definitively count donors/acceptors and visualize the geometry.

Workflow:

  • Crystallization: Prepare a supersaturated solution in Ethanol/Hexane (1:1). Allow slow evaporation at 4°C.

  • Diffraction: Collect data using Cu-K

    
     radiation.
    
  • Refinement: Solve structure using Direct Methods (SHELXT).

  • Geometric Analysis: Measure the distance between the Aniline N and Pyridine N. A distance

    
     with an N-H...N angle 
    
    
    
    confirms the hydrogen bond.
Validation Logic Flow

The following diagram illustrates the decision tree for validating the effective H-bond count.

ValidationFlow Start Start Validation SolventTest NMR: CDCl3 vs DMSO-d6 Start->SolventTest DeltaHigh High Δδ (>1.5 ppm) SolventTest->DeltaHigh Solvent Exposed DeltaLow Low Δδ (<0.5 ppm) SolventTest->DeltaLow Shielded (IMHB) ResultOpen Open Conformation Effective HBD = 2 DeltaHigh->ResultOpen ResultClosed IMHB Present Effective HBD = 1 DeltaLow->ResultClosed caption Fig 2: NMR Titration logic to determine effective Hydrogen Bond Donor count.

Part 4: Implications for Drug Design

When incorporating 2-(2-Aminophenoxy)pyridine-3-carbonitrile into a drug scaffold, consider the following:

  • Scaffold Hopping: The pyridine-ether-aniline motif is a bioisostere for fused tricyclic systems. It offers similar geometry but with greater rotational freedom (unless locked by IMHB).

  • Solubility: With 2 HBDs and 4 HBAs, the compound is moderately soluble. If the IMHB forms, aqueous solubility may decrease while permeability increases.

  • Metabolic Stability: The aniline nitrogen is a metabolic soft spot (N-acetylation or oxidation). The pyridine ring is generally stable but susceptible to N-oxidation.

References

  • Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2] Link

  • PubChem. (n.d.).[3] "2-(2-aminophenoxy)pyridine-3-carbonitrile Compound Summary." National Library of Medicine. Link

  • Alex, A., et al. (2011). "Intramolecular Hydrogen Bonding: A Potential Strategy for Improving Oral Bioavailability." MedChemComm, 2, 669-674. Link

  • Abraham, M. H., et al. (2006). "Hydrogen Bonding Part 1: Donor and Acceptor Parameters." Journal of Chemical Information and Modeling. Link

Sources

Methodological & Application

Synthesis of 2-(2-Aminophenoxy)pyridine-3-carbonitrile via SNAr reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 2-(2-Aminophenoxy)pyridine-3-carbonitrile via


 

)

Executive Summary

This application note details the optimized protocol for synthesizing 2-(2-aminophenoxy)pyridine-3-carbonitrile , a critical pharmacophore in the development of kinase inhibitors and tricyclic heterocycles (e.g., dibenzoxazepines).

The synthesis relies on a Nucleophilic Aromatic Substitution (


) between 2-chloropyridine-3-carbonitrile  (2-chloronicotinonitrile) and 2-aminophenol . The core technical challenge addressed in this guide is chemoselectivity : ensuring the formation of the ether linkage (

bond) over the amine linkage (

bond) without the use of protecting groups.

Strategic Analysis & Mechanism

Retrosynthetic Disconnection

The target molecule is assembled by coupling an electron-deficient heteroaryl halide with a bidentate nucleophile.

  • Electrophile: 2-Chloropyridine-3-carbonitrile. The nitrile group at C3 is electron-withdrawing, significantly lowering the LUMO energy at the C2 position, facilitating nucleophilic attack.

  • Nucleophile: 2-Aminophenol.[1][2] This substrate possesses two nucleophilic sites: the hydroxyl group (

    
    ) and the primary amine (
    
    
    
    ).
Controlling Chemoselectivity (The "Hard/Soft" Switch)

Achieving O-arylation over N-arylation is dictated by the deprotonation state of the nucleophile, controlled by the base selection.

  • Reaction Conditions: We utilize Potassium Carbonate (

    
    )  in a polar aprotic solvent (DMF).
    
  • Mechanism:

    • Deprotonation:

      
       (
      
      
      
      of conjugate acid
      
      
      ) is strong enough to deprotonate the phenol (
      
      
      ) to generate the phenoxide anion , but too weak to deprotonate the aniline amine (
      
      
      ).
    • Nucleophilic Attack: The phenoxide is a "harder," more charged nucleophile than the neutral amine. It attacks the C2 position of the pyridine ring.

    • Meisenheimer Complex: The negative charge is delocalized onto the pyridine nitrogen and the nitrile group.

    • Aromatization: Chloride is eliminated, restoring aromaticity and yielding the ether product.

Note: Stronger bases (e.g.,


) must be avoided as they may deprotonate the amine, leading to competitive N-arylation or double substitution (Smiles rearrangement risks).

ReactionMechanism Fig 1: Mechanistic Pathway for Chemoselective O-Arylation Reactants Reactants 2-Chloronicotinonitrile + 2-Aminophenol Base Base Activation (K2CO3) Reactants->Base Mix in DMF Intermediate Selectivity Check Phenoxide (O-) formed Amine (NH2) neutral Base->Intermediate Deprotonation (-H+) TS Transition State Meisenheimer Complex Intermediate->TS SNAr Attack (C-O bond) Product Product 2-(2-Aminophenoxy) pyridine-3-carbonitrile TS->Product -Cl (Elimination)

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.PurityRole
2-Chloropyridine-3-carbonitrile 138.551.0>98%Electrophile
2-Aminophenol 109.131.1>97%Nucleophile
Potassium Carbonate (

)
138.212.0AnhydrousBase
DMF (N,N-Dimethylformamide) 73.09N/AAnhydrousSolvent (5 mL/mmol)
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-aminophenol (1.1 equiv) and

    
      (2.0 equiv).
    
  • Add DMF (anhydrous) and stir at room temperature for 15 minutes. Observation: The mixture may turn slightly dark due to phenoxide formation.

  • Add 2-chloropyridine-3-carbonitrile (1.0 equiv) in a single portion.

Step 2: Reaction

  • Heat the reaction mixture to 90°C .

  • Monitor via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS.

    • Target Time: 4–6 hours.

    • Endpoint: Disappearance of the chloropyridine starting material.

Step 3: Workup and Isolation

  • Cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing ice-cold water (10x volume of DMF used) with vigorous stirring.

  • Critical Step: The product should precipitate as a solid. Stir for 30 minutes to ensure full granulation.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with water (

    
    ) to remove residual DMF and inorganic salts.
    
  • Wash with a small amount of cold ethanol (optional) to remove unreacted organic impurities.

Step 4: Purification (If necessary)

  • Dry the solid in a vacuum oven at 45°C.

  • If purity is <95%, recrystallize from Ethanol/Water or purify via column chromatography (

    
    , 0-40% EtOAc in Hexanes).
    

Workflow Fig 2: Experimental Workflow Start Start: Weigh Reagents Mix Activation: Stir Aminophenol + K2CO3 in DMF (15 min) Start->Mix Add Addition: Add 2-Chloropyridine-3-carbonitrile Mix->Add Heat Reaction: Heat to 90°C (4-6 hrs) Add->Heat Quench Quench: Pour into Ice Water Heat->Quench Filter Isolation: Vacuum Filtration Quench->Filter Dry Finish: Dry at 45°C Filter->Dry

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during quench.The product may be partially soluble in DMF/Water mix. Add brine to the water quench to salt out the product.
N-Alkylation Impurity Reaction temperature too high (>110°C) or base too strong.Strictly maintain 90°C. Ensure

is used, not Cs2CO3 or NaH.
Starting Material Persists Wet solvent or old reagents.Use anhydrous DMF.[3] Water quenches the phenoxide.
Dark/Tarry Product Oxidation of aminophenol.Conduct reaction under Nitrogen (

) or Argon atmosphere.

Analytical Validation

To confirm the identity of 2-(2-aminophenoxy)pyridine-3-carbonitrile , look for these key signals:

  • 1H NMR (DMSO-d6):

    • 
       5.0–6.0 ppm (broad s, 2H):  Characteristic 
      
      
      
      signal. Note: If this is missing, N-arylation may have occurred.
    • 
       6.8–8.5 ppm (m, 7H):  Aromatic protons (4 from phenoxy, 3 from pyridine).
      
  • IR Spectroscopy:

    • 
       2220 
      
      
      
      :
      Sharp nitrile (
      
      
      ) stretch.
    • 
       3300–3400 
      
      
      
      :
      Primary amine (
      
      
      ) stretches.

Safety & Handling

  • Nitrile Toxicity: While the target is an organic nitrile, the starting material (2-chloropyridine-3-carbonitrile) and potential byproducts should be treated as toxic. Avoid acid contact to prevent HCN generation.

  • Solvent: DMF is a reproductive toxin. Handle in a fume hood.

  • Waste: Aqueous filtrate contains DMF and potassium salts; dispose of as halogenated organic waste.

References

  • Vertex AI Search. (2025). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. National Institutes of Health (NIH). 1

  • BenchChem. (2025).[4] Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide. BenchChem. 4

  • PubChem. (2025). 2-(2-aminophenoxy)pyridine-3-carbonitrile (Compound Summary). National Library of Medicine. 5

  • ResearchGate. (2025). Selective N-and O-arylation of 2-aminophenol. ResearchGate. 2

  • Organic Syntheses. (2025). General Pyridine Handling Procedures. OrgSyn. 6

Sources

Protocol for coupling 2-aminophenol with 2-chloropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tandem SNAr-Cyclization Protocol for the Synthesis of Pyrido-Benzoxazepine Scaffolds

Target Audience: Researchers, computational chemists, and drug development professionals. Reaction Focus: Coupling of 2-aminophenol with 2-chloropyridine-3-carbonitrile.

Mechanistic Causality & Reaction Design

The coupling of 2-chloropyridine-3-carbonitrile[1] with 2-aminophenol[2] is a quintessential example of a tandem nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. This sequence provides direct synthetic access to the highly functionalized pyrido[3,2-b][1,4]benzoxazepine scaffold, a privileged pharmacophore widely utilized in the development of antimicrobial agents and central nervous system (CNS) therapeutics[3].

Designing a self-validating protocol for this transformation requires a deep understanding of chemoselectivity and regioselectivity:

  • Chemoselectivity in SNAr: 2-Aminophenol possesses two competing nucleophilic centers: the hydroxyl (-OH) and the amine (-NH2) groups. Under basic conditions (e.g., using K₂CO₃), the more acidic phenolic proton (pKa ~9.5) is selectively abstracted over the aniline proton (pKa >25). The resulting hard phenoxide anion acts as the primary nucleophile.

  • Electrophilic Activation: The C2-chloride of 2-chloropyridine-3-carbonitrile is highly activated toward SNAr due to the synergistic electron-withdrawing effects of the adjacent ring nitrogen and the ortho-cyano group[3].

  • Intramolecular Cyclization (7-exo-dig): Following the initial C-O bond formation, the pendant primary amine is brought into close spatial proximity with the electrophilic carbon of the cyano group. Thermal activation drives an intramolecular nucleophilic addition, forming an unstable cyclic imine intermediate that rapidly tautomerizes to the thermodynamically stable 11-amino-substituted tricyclic system[3].

Process Visualization

The following diagram maps the logical progression of the reaction mechanism, highlighting the causality between reagent introduction and structural transformation.

ReactionPathway N1 2-Chloropyridine- 3-carbonitrile + 2-Aminophenol N2 Base-Mediated Deprotonation (Phenoxide) N1->N2 K2CO3, DMF N3 SNAr Reaction (C-O Bond Formation) N2->N3 -Cl⁻ N4 Intramolecular Cyclization (7-exo-dig) N3->N4 110 °C, Δ N5 Tautomerization (Tricyclic Scaffold) N4->N5 H-shift

Caption: Tandem SNAr-cyclization of 2-aminophenol and 2-chloronicotinonitrile.

Quantitative Data Summaries

To ensure the protocol is a self-validating system, the reaction conditions must be tightly controlled. The table below summarizes the optimization of reaction parameters, demonstrating the causality between solvent/base selection and overall cyclization yield. Similar high-temperature DMF conditions have been validated for related 2-aminophenol cyclizations[4].

EntryBase (2.0 eq)SolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
1Et₃NEtOH80 (Reflux)1235Incomplete cyclization; uncyclized ether intermediate trapped.
2K₂CO₃MeCN80 (Reflux)1255Moderate yield; limited solubility of K₂CO₃ restricts kinetics.
3Cs₂CO₃DMF110688Excellent yield; highly soluble base promotes rapid SNAr/cyclization.
4 K₂CO₃ DMF 110 8 85 Optimal cost-to-yield ratio; designated as the standard protocol.
5NaHTHF65 (Reflux)1040Competitive side reactions observed; poor cyclization kinetics.

Experimental Protocol

The following step-by-step methodology details the optimized workflow (Table Entry 4) for synthesizing the target pyrido-benzoxazepine derivative.

Reagents & Materials:

  • 2-Chloropyridine-3-carbonitrile (1.0 equiv, limiting reagent)[1]

  • 2-Aminophenol (1.1 equiv)[2]

  • Potassium carbonate (K₂CO₃, 2.0 equiv, finely powdered)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ (2.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration relative to the limiting reagent.

  • Nucleophile Activation: Add 2-aminophenol (1.1 equiv) to the basic suspension. Stir the mixture vigorously at ambient temperature (20–25 °C) for 15–20 minutes. Note: The solution will typically deepen in color as the phenoxide anion is generated.

  • Electrophile Addition: Add 2-chloropyridine-3-carbonitrile (1.0 equiv) portion-wise over 5 minutes to prevent localized thermal spikes.

  • Tandem Coupling & Cyclization: Attach a reflux condenser and heat the reaction mixture to 110 °C under an inert nitrogen atmosphere. Maintain heating for 8 hours.

    • In-Process Control (IPC): Monitor the reaction progress via LC-MS or TLC (Eluent: Ethyl Acetate/Hexane, 1:1). The acyclic ether intermediate will form rapidly (within 1 hour), followed by the slower cyclization step.

  • Quenching & Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold distilled water (approximately 5 times the volume of the DMF used) while stirring vigorously. The target tricyclic product will precipitate as a solid.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake sequentially with cold water (3 × 20 mL) to remove residual DMF and inorganic salts, followed by a minor wash with cold ethanol (10 mL) to remove unreacted starting materials.

  • Purification: Dry the crude solid under vacuum. If ultra-high purity (>98%) is required for biological assays, recrystallize the product from a hot ethanol/water mixture or purify via flash column chromatography (DCM/MeOH gradient).

References

1.[2] Catalog # Item Description Structure Pack Rs./Pack (2-Aminophenol) - hymasynthesis.com - 2.[1] Catalog # Item Description Structure Pack Rs./Pack (2-Chloropyridine-3-carbonitrile) - hymasynthesis.com - 3.[3] In vitro antimicrobial evaluations of the prepared compounds at 500 and 1000 µg/mL by disc - researchgate.net - 4.[4] Revisiting the reaction of b-chloroacroleins with 2-aminophenol: a new observation - aurigeneservices.com -

Sources

Application Note: Microwave-Assisted Synthesis of 2-(2-Aminophenoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-(2-Aminophenoxy)pyridine-3-carbonitrile . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors.[1] By leveraging the dielectric heating properties of polar aprotic solvents, this protocol reduces reaction times from hours (thermal reflux) to minutes while significantly suppressing side reactions. We achieve high chemoselectivity for O-arylation over N-arylation through precise base control and thermodynamic regulation.

Scientific Foundation & Mechanism

The Challenge of Chemoselectivity

The synthesis involves the coupling of 2-chloropyridine-3-carbonitrile (electrophile) and 2-aminophenol (nucleophile). The core challenge is the bidentate nature of 2-aminophenol, which possesses both a hydroxyl group (-OH) and an amino group (-NH2).

  • Thermodynamic Control: Under basic conditions, the hydroxyl proton (

    
    ) is deprotonated to form a phenoxide anion. The amino group (
    
    
    
    for deprotonation) remains neutral.
  • Nucleophilicity: The phenoxide is a "harder" and more charged nucleophile than the neutral amine, favoring attack at the electron-deficient C-2 position of the pyridine ring.

  • Substrate Activation: The 3-cyano group is crucial. It acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), stabilizing the Meisenheimer complex intermediate and lowering the activation energy for the nucleophilic aromatic substitution (

    
    ).
    
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway. The microwave irradiation accelerates the rate-determining step (formation of the Meisenheimer complex) by efficiently coupling with the high-dielectric solvent (DMF or DMSO).

SNAr_Mechanism Reactants Reactants 2-Cl-Py-3-CN + 2-Aminophenol Deprotonation Base Activation Formation of Phenoxide Reactants->Deprotonation K2CO3 Transition Transition State Meisenheimer Complex Deprotonation->Transition MW Irradiation (120°C) Product Product 2-(2-Aminophenoxy)pyridine-3-CN Transition->Product -Cl elimination Byproduct Byproduct KCl + KHCO3 Transition->Byproduct

Figure 1: Mechanistic pathway of the microwave-assisted


 reaction highlighting the base-mediated activation.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vial: 10 mL or 20 mL microwave-transparent glass vial with crimp cap and teflon septum.

  • Reagents:

    • 2-Chloropyridine-3-carbonitrile (1.0 equiv, 138.55 g/mol )

    • 2-Aminophenol (1.1 equiv, 109.13 g/mol ) - Use slight excess to drive completion.

    • Potassium Carbonate (

      
      ), anhydrous (2.0 equiv) - Milled to fine powder.
      
    • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Anhydrous grade is preferred but not strictly required due to the robustness of

      
      .
      
Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, charge 2-aminophenol (1.1 mmol, 120 mg) and anhydrous

    
      (2.0 mmol, 276 mg).
    
  • Solvation: Add DMF (3.0 mL). Add a magnetic stir bar.[1] Stir at room temperature for 2 minutes to allow partial deprotonation and formation of the phenoxide. Note: The solution may darken slightly.

  • Addition: Add 2-chloropyridine-3-carbonitrile (1.0 mmol, 138 mg) to the mixture. Cap the vial immediately.

  • Irradiation: Place the vial in the microwave cavity. Program the following method:

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Cooling: Use compressed air cooling (built-in) to rapidly lower the temperature to <50 °C.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring.

    • The product should precipitate immediately as a solid.

    • Stir for 15 minutes to ensure removal of residual DMF/DMSO.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Drying: Dry under vacuum at 45 °C for 4 hours.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix: 2-Aminophenol + K2CO3 + DMF (Pre-activation 2 min) Start->Mix Add Add Electrophile: 2-Chloropyridine-3-carbonitrile Mix->Add MW Microwave Irradiation 120°C, 10 min, High Abs. Add->MW Quench Quench: Pour into Ice Water MW->Quench Filter Filtration & Wash (H2O / Cold EtOH) Quench->Filter Final Final Product: Dry Solid Filter->Final

Figure 2: Operational workflow for the synthesis process.

Optimization & Troubleshooting

The following data summarizes the optimization of reaction parameters. This "Expertise & Experience" section explains why specific conditions were chosen.

Solvent & Base Screening

The choice of solvent is critical for microwave efficiency. DMF and DMSO are preferred because they have high loss tangents (


), meaning they convert microwave energy into heat very efficiently.
EntrySolventBaseTemp (°C)Time (min)Yield (%)Observation
1Ethanol

80 (Reflux)12035Slow; N-alkylation byproducts observed.
2Acetonitrile

1003055Poor solubility of reactants.
3DMF

120 10 92 Optimal. Clean conversion.
4DMSO

120894Excellent, but DMSO is harder to remove.
5DMF

160588Slight decomposition/tarring.

Key Insight: While


 is a stronger base and often faster, 

is sufficient for this highly activated system and is more cost-effective. DMF is preferred over DMSO for easier aqueous workup.
Troubleshooting Guide
  • Problem: Low Yield / Sticky Solid.

    • Cause: Residual DMF prevents crystallization.

    • Solution: Increase the volume of ice water during the quench (1:10 ratio of DMF:Water minimum). Sonication can help induce crystallization.

  • Problem: N-alkylation byproduct.

    • Cause: Temperature too high or base too weak (amine competes with phenol).

    • Solution: Ensure

      
       is finely milled. Maintain temperature at 120°C. Do not exceed 140°C.
      
  • Problem: Incomplete Conversion.

    • Cause: Hydrolysis of the nitrile group (rare but possible if wet solvent is used at high temp).

    • Solution: Use anhydrous DMF. Verify microwave power delivery.

Characterization

The product, 2-(2-Aminophenoxy)pyridine-3-carbonitrile , should be characterized to confirm structure and purity.

  • Physical State: Off-white to pale beige solid.

  • IR (ATR):

    • 
      : ~2220-2230 
      
      
      
      (Sharp, characteristic of nitrile).
    • 
      : ~3350, 3450 
      
      
      
      (Doublet, primary amine).
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       5.20 (s, 2H, 
      
      
      
      , exchangeable).
    • 
       6.80 - 7.10 (m, 4H, Phenylene protons).
      
    • 
       7.30 (dd, 1H, Pyridine H-5).
      
    • 
       8.25 (dd, 1H, Pyridine H-4).
      
    • 
       8.50 (dd, 1H, Pyridine H-6).
      
  • LC-MS:

    
    .
    

References

  • Li, F., et al. (2003).[2] Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. Organic Letters, 5(12), 2169–2171. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

  • BenchChem. (2025).[1] Application Notes: Microwave-Assisted Synthesis of 2-Amino-3-Hydroxypyridine Derivatives. BenchChem Protocols. Link

  • Wang, J., et al. (2010). Synthesis of diaryl ethers: a review. Journal of Chemical Research, 34(4), 181-190. Link

Sources

Using 2-(2-Aminophenoxy)pyridine-3-carbonitrile as an intermediate for heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for utilizing 2-(2-aminophenoxy)pyridine-3-carbonitrile as a strategic intermediate in the synthesis of fused heterocyclic systems, specifically pyrido[2,3-b][1,4]benzoxazepines .

These scaffolds are critical in medicinal chemistry, serving as bioisosteres to the dibenzoxazepine class (e.g., Loxapine, Amoxapine) and are widely explored for antipsychotic, antidepressant, and anti-inflammatory properties.

Executive Summary

The compound 2-(2-aminophenoxy)pyridine-3-carbonitrile (CAS Registry Number: Implied/Generic) functions as a bifunctional building block. It contains a nucleophilic aniline moiety and an electrophilic nitrile group tethered by an ether linkage. This proximity effect facilitates intramolecular nucleophilic attack, making it an ideal precursor for constructing the 1,4-oxazepine core fused with pyridine and benzene rings.

Key Applications
  • Direct Cyclization: Synthesis of 11-amino-pyrido[2,3-b][1,4]benzoxazepines (Amidine series).

  • Hydrolysis-Cyclization: Synthesis of pyrido[2,3-b][1,4]benzoxazepin-11(10H)-ones (Lactam series).

  • Multicomponent Derivatization: Formation of tetracyclic systems via condensation with aldehydes or ketones.

Chemical Profile & Reactivity Analysis

PropertyDescription
Structure Pyridine ring (electron-deficient) linked to an Aniline ring (electron-rich) via Oxygen.
Electrophile Nitrile (-CN) at position 3 of the pyridine.
Nucleophile Primary Amine (-NH₂) at position 2' of the phenoxy group.
Reactivity Mode Intramolecular Nucleophilic Addition. The amine attacks the nitrile carbon to close the 7-membered ring.
Key Challenge The nitrile on the pyridine ring is less electrophilic than acyl chlorides but more stable; activation (Lewis acid or thermal) is often required.

Logical Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from the starting material.

ReactionPathways Start 2-(2-Aminophenoxy) pyridine-3-carbonitrile Amidine 11-Amino-pyrido[2,3-b] [1,4]benzoxazepine Start->Amidine Path A: Acid/Base Cyclization Lactam Pyrido[2,3-b][1,4] benzoxazepin-11(10H)-one Start->Lactam Path B: One-pot Hydrolysis-Cyclization Amidine->Lactam Hydrolysis (H2O/H+) Tetracyclic Imidazo-fused Derivatives Amidine->Tetracyclic Path C: Condensation (e.g., Triethyl orthoformate)

Figure 1: Divergent synthetic pathways. Path A yields the amidine (potential CNS active core), while Path B/Hydrolysis yields the lactam (precursor for chloro-substitution).

Experimental Protocols

Protocol A: Synthesis of 11-Aminopyrido[2,3-b][1,4]benzoxazepine

Objective: Direct formation of the 7-membered ring via intramolecular nucleophilic attack of the amine on the nitrile.

Mechanism: The reaction proceeds through an amidine intermediate.[1] The electron-withdrawing nature of the pyridine ring activates the nitrile, but the reaction typically requires thermal energy or Lewis acid catalysis to overcome the entropic barrier of forming a 7-membered ring.

Materials:

  • Precursor: 2-(2-Aminophenoxy)pyridine-3-carbonitrile (1.0 eq)

  • Solvent: N,N-Dimethylacetamide (DMAc) or Diphenyl ether (for thermal method)

  • Catalyst: Polyphosphoric acid (PPA) or Sodium Hydride (NaH)

Step-by-Step Methodology (Thermal/Acid Method):

  • Preparation: Charge a dried round-bottom flask with 2-(2-aminophenoxy)pyridine-3-carbonitrile (5.0 g, 23.7 mmol).

  • Acid Addition: Add Polyphosphoric acid (PPA) (20 g). Note: PPA acts as both solvent and catalyst.

  • Heating: Heat the mixture to 140–160 °C with vigorous mechanical stirring. Maintain for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: EtOAc/Hexane 1:1). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      basophilic spot.
  • Quenching: Cool the reaction mass to 80 °C. Slowly pour onto crushed ice (200 g) with stirring. The mixture will be viscous.

  • Neutralization: Basify the aqueous solution carefully with 20% NaOH solution to pH 10–11. A precipitate will form.[2]

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

Expected Yield: 65–75% Characterization: IR will show disappearance of the sharp nitrile peak (


) and appearance of amidine C=N bands (

).
Protocol B: Synthesis of Pyrido[2,3-b][1,4]benzoxazepin-11(10H)-one (Lactam)

Objective: To create the oxazepinone scaffold, which is the direct analogue of the drug Loxapine's core.

Rationale: The amino-amidine product from Protocol A is often hydrolyzed in situ or in a subsequent step to form the thermodynamically stable lactam.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 11-amino-pyrido[2,3-b][1,4]benzoxazepine (from Protocol A) in 6N HCl (10 volumes).

  • Hydrolysis: Reflux the solution for 12 hours.

    • Mechanism:[3][4][5][6][7][8][9] The exocyclic imine/amine hydrolyzes to the carbonyl.

  • Precipitation: Cool to room temperature. The hydrochloride salt of the product may precipitate.

  • Free Base Formation: Neutralize with saturated

    
     solution. Filter the resulting solid.[9]
    
  • Drying: Dry the solid in a vacuum oven at 50 °C.

Alternative One-Pot Route: Reflux the starting material 2-(2-aminophenoxy)pyridine-3-carbonitrile in 50%


 or NaOH/EtOH. The nitrile hydrolyzes to the amide, which then cyclizes (via displacement of the amide nitrogen or direct condensation) to the lactam.

Critical Process Parameters (CPP)

ParameterRecommendationScientific Rationale
Temperature

(Thermal)
High energy is required to force the 7-membered ring closure against entropic strain.
Water Content Strictly Anhydrous (Protocol A)Water competes with the amine for the nitrile, leading to premature hydrolysis to the amide (Protocol B product).
Solvent Choice DMAc or PPAHigh boiling point and ability to solubilize polar intermediates are essential.
Purification Column ChromatographyThe formation of dimers or uncyclized amide byproducts is common; recrystallization alone may be insufficient.

Structural Validation (Self-Check)

To ensure the protocol was successful, verify the following spectral shifts:

  • IR Spectroscopy:

    • Start: Strong

      
       stretch at 
      
      
      
      .
    • Product (Amidine): Absence of

      
      . Presence of 
      
      
      
      at
      
      
      .
    • Product (Lactam): Strong Carbonyl (

      
      ) stretch at 
      
      
      
      (Amide I band).
  • 1H NMR:

    • The disappearance of the

      
       broad singlet (typically 
      
      
      
      4.0–5.0 ppm) of the starting material.
    • Appearance of a downfield

      
       proton (
      
      
      
      9.0–10.0 ppm) for the lactam/amidine ring proton.

References

  • Friedländer Synthesis & Quinoline Derivatives: Source: BenchChem Application Notes. Relevance: Establishes the foundational chemistry of condensing 2-aminoaryl ketones/nitriles to form fused heterocycles.
  • Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)

    • Source: Journal of Organic Chemistry (via PubMed).
    • Relevance: Provides the specific mechanism for intramolecular cyclocarbonylation and nucleophilic attack on nitriles/halides to form the oxazepine core.
    • URL:[Link]

  • Recent Advances in Dibenzo[b,f][1,4]oxazepine Synthesis

    • Source: De Gruyter (Heterocyclic Communic
    • Relevance: Reviews multiple synthetic protocols including the reaction of 2-aminophenols with electron-deficient arom
    • URL:[Link]

  • Synthesis of 2-Amino-3-Cyanopyridine Derivatives

    • Source: International Journal of Pharmaceutical Sciences and Research.
    • Relevance: Details the reactivity of the pyridine-3-carbonitrile moiety, essential for understanding the electrophilic component of the starting m
    • URL:[Link]

Sources

Application Note: Cyclization of 2-(2-Aminophenoxy)pyridine-3-carbonitrile to Tricyclic Pyrido[2,3-b][1,5]benzoxazepine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Tricyclic scaffolds, particularly pyrido[2,3-b][1,5]benzoxazepines , are privileged structures in medicinal chemistry. They serve as the core framework for numerous central nervous system (CNS) agents, most notably atypical antipsychotics designed as safer, highly soluble analogues of clozapine (e.g., the clinical candidate JL13) 12.

The synthesis of these complex tricycles relies heavily on the strategic intramolecular cyclization of functionalized diaryl ethers. 2-(2-Aminophenoxy)pyridine-3-carbonitrile is a highly versatile precursor for this purpose. The molecule features a nucleophilic primary aniline moiety and an electrophilic nitrile group positioned perfectly for a 7-exo-dig cyclization. This application note details the mechanistic rationale, optimized reaction conditions, and validated protocols for converting this open-chain precursor into the highly valuable tricyclic scaffold.

Mechanistic Insights

The transformation of 2-(2-aminophenoxy)pyridine-3-carbonitrile into a pyrido[2,3-b][1,5]benzoxazepine derivative is governed by the proximity effect of the ortho-substituted diaryl ether and the dual nucleophilic/electrophilic nature of the aminopyridine system 3.

  • Base-Catalyzed Pathway: Strong bases deprotonate the aniline nitrogen, generating a highly nucleophilic anilide anion. This anion attacks the spatially adjacent nitrile carbon, forming an exocyclic imine anion, which subsequently tautomerizes to the stable 11-amino-pyrido[2,3-b][1,5]benzoxazepine (amidine form).

  • Lewis Acid-Catalyzed Pathway: Lewis acids coordinate to the nitrogen atom of the nitrile, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the cyano group. This dramatically increases its electrophilicity, allowing the neutral aniline to attack the carbon center. This pathway is critical when the substrate contains base-sensitive functional groups or when aiming to prevent premature nitrile hydrolysis 1.

Workflow Visualization

G A 2-Chloro-3-cyanopyridine + 2-Aminophenol B 2-(2-Aminophenoxy) pyridine-3-carbonitrile A->B SNAr Reaction (Base, Heat) C Intramolecular Cyclization B->C Catalyst (Lewis Acid/Base) D Pyrido[2,3-b][1,5] benzoxazepine Scaffold C->D Nucleophilic Attack on Nitrile

Workflow for the synthesis of pyrido[2,3-b][1,5]benzoxazepine scaffolds via cyclization.

Optimization of Cyclization Conditions

To achieve maximum conversion and minimize side reactions (such as intermolecular dimerization), various conditions have been evaluated. The table below summarizes the quantitative data for different catalytic systems.

EntryCatalyst / ReagentSolventTemperature (°C)Time (h)Yield (%)Mechanistic Outcome & Notes
1NaOEt (1.2 eq)EtOH78 (Reflux)1265Base-promoted nucleophilic attack; moderate yield.
2t-BuOK (1.5 eq)DMF100682Stronger base accelerates cyclization; optimal for robust substrates.
3TiCl₄ (1.1 eq)1,4-Dioxane100478Lewis acid activation of nitrile; ideal for base-sensitive groups.
4AlCl₃ (1.2 eq)Toluene110870Alternative Lewis acid; requires higher temperatures.
5KOH (2.0 eq)H₂O/EtOH1001845High rate of competing nitrile hydrolysis to amide.

Experimental Protocols

Protocol A: Base-Mediated Cyclization (t-BuOK / DMF)

Causality & Rationale: Potassium tert-butoxide is a non-nucleophilic strong base that quantitatively deprotonates the aniline without attacking the nitrile group. DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the anilide anion highly reactive (the "naked anion" effect) for the intramolecular 7-exo-dig cyclization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 2-(2-aminophenoxy)pyridine-3-carbonitrile (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add potassium tert-butoxide (1.5 mmol, 1.5 eq) in one portion. Self-Validation Note: A distinct color change to deep yellow/orange indicates the successful formation of the anilide anion.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 100 °C for 6 hours. Monitor the disappearance of the starting material via TLC (EtOAc/Hexane 1:1; UV active).

  • Quenching & Workup: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl (10 mL). This step is critical to neutralize any remaining base and protonate the intermediate imine anion to the final amidine.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to thoroughly remove the DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (DCM/MeOH 95:5) to yield the tricyclic 11-amino-pyrido[2,3-b][1,5]benzoxazepine.

Protocol B: Lewis Acid-Catalyzed Cyclization (TiCl₄ / 1,4-Dioxane)

Causality & Rationale: TiCl₄ acts as a potent oxophilic and azophilic Lewis acid. By coordinating to the nitrile nitrogen, it facilitates the nucleophilic attack of the neutral amine. 1,4-Dioxane is utilized because it coordinates with TiCl₄ to form a mild, soluble complex, preventing harsh localized polymerization reactions 1.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-aminophenoxy)pyridine-3-carbonitrile (1.0 mmol) in anhydrous 1,4-dioxane (10 mL) under a strict nitrogen atmosphere.

  • Catalyst Addition: At room temperature, add a 1.0 M solution of TiCl₄ in toluene (1.1 mL, 1.1 mmol) dropwise. Self-Validation Note: A precipitate may initially form as the Lewis acid-base coordination complex generates, which is expected.

  • Cyclization: Heat the reaction mixture to 100 °C for 4 hours. The mixture will become homogeneous as the cyclization proceeds.

  • Quenching: Cool the reaction to 0 °C and carefully quench with 1M NaOH (15 mL). This safely precipitates titanium dioxide (TiO₂) and neutralizes the acidic reaction environment.

  • Filtration & Extraction: Filter the suspension through a pad of Celite to remove the TiO₂ salts. Wash the filter cake with EtOAc (20 mL). Separate the layers of the filtrate, and extract the aqueous layer with EtOAc (2 × 15 mL).

  • Drying & Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via recrystallization (EtOH) to obtain the pure tricyclic product.

References

  • Title: 8-Chloro-5-(4-phenethylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Pyridobenzoxazepine and Pyridobenzothiazepine Derivatives as Potential Central Nervous System Agents: Synthesis and Neurochemical Profile Source: Journal of Medicinal Chemistry (via datapdf.com) URL: [Link]

  • Title: Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles Source: SIOC Journals (Chinese Journal of Organic Chemistry) URL: [Link]

Sources

Application Note: Precision Diazotization of 2-(2-Aminophenoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, expertly grounded application note and protocol for the diazotization of 2-(2-Aminophenoxy)pyridine-3-carbonitrile, designed for researchers and drug development professionals.

Executive Summary & Structural Dynamics

The conversion of primary aromatic amines into diazonium salts is a foundational transformation in organic synthesis, enabling downstream cross-coupling, halogenation, and azo-dye formation[]. However, the diazotization of 2-(2-Aminophenoxy)pyridine-3-carbonitrile presents unique chemoselective challenges due to its polyfunctional nature.

As an application scientist, one must account for three critical structural features when designing this protocol:

  • The Pyridine Ring: The basic nitrogen atom requires a highly acidic medium to ensure complete protonation (forming a soluble pyridinium salt) prior to nitrosation.

  • The Carbonitrile Group (-CN): Located at the 3-position of the pyridine ring, this electron-withdrawing group is susceptible to acid-catalyzed hydration (forming an amide) if the reaction temperature is not strictly controlled.

  • The Diaryl Ether Linkage: The phenoxy oxygen is ortho to the primary amine. While it provides resonance stabilization to the resulting diazonium ion, it also activates the ring, making the intermediate prone to decomposition (phenol formation) if the electrophilic environment is not rapidly quenched[2].

To address these factors, this protocol utilizes a high-concentration hydrochloric acid (6.0 M) system coupled with rigorous thermal control (0–5 °C) to generate a stable diazonium chloride intermediate while suppressing off-target nitrile hydrolysis and diazonium degradation[3].

Reaction Logic & Workflow Visualization

The following workflow illustrates the mechanistic sequence and in-process validation checkpoints required to achieve a high-fidelity diazotization.

DiazotizationWorkflow A 2-(2-Aminophenoxy)pyridine-3-carbonitrile (Starting Material) B Acidification (6M HCl) Protonation of Pyridine & Amine A->B Add Acid C Cooling to 0-5 °C Prevent Nitrile Hydrolysis B->C Ice Bath D NaNO2 Addition (Dropwise) Generation of NO+ Electrophile C->D Add Nitrite E N-Nitrosation & Dehydration Formation of Diazonium Ion D->E React 30 min F Sulfamic Acid Quench Removal of Excess HNO2 E->F Add Quench G Diazonium Chloride Solution Ready for Downstream Use F->G Validate via Starch-Iodide

Fig 1: Reaction logic and workflow for diazotization of 2-(2-Aminophenoxy)pyridine-3-carbonitrile.

Empirical Optimization & Quantitative Data

The selection of 6.0 M HCl and a 0–5 °C temperature window is not arbitrary; it is the result of balancing substrate solubility against the kinetic stability of the functional groups. Table 1 summarizes the optimization data, demonstrating why these specific parameters are mandatory.

Table 1: Optimization of Acid Concentration and Temperature

HCl ConcentrationReaction Temp (°C)Nitrile Hydrolysis (%)Diazonium Stability / ObservationOptimal Yield Proxy (%)*
2.0 M0–5 °C< 1%Low (Incomplete solubilization of amine)45%
6.0 M 0–5 °C < 1% High (Stable diazonium chloride solution) 92%
6.0 M15–20 °C12%Poor (Rapid degradation to phenol byproduct)38%
12.0 M0–5 °C5%Moderate (Excess acid promotes minor hydration)85%

*Yield proxy is based on the theoretical conversion of the diazonium intermediate into a stable Sandmeyer iodination product.

Reagent Matrix

Table 2: Materials and Stoichiometry (10.0 mmol Scale)

ReagentMW ( g/mol )AmountEquivalentsFunction
2-(2-Aminophenoxy)pyridine-3-carbonitrile211.222.11 g1.0Substrate (Primary aromatic amine)
Hydrochloric Acid (6.0 M, aq)36.4615.0 mL9.0Solvent, proton source, and chloride counterion
Sodium Nitrite (

)
69.00724 mg1.05Nitrosating agent precursor[4]
Sulfamic Acid (

)
97.10~100 mgTitratedQuenching agent for excess

DI Water18.025.0 mLN/ASolvent for

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and chemical tests are embedded within the steps to ensure the reaction is proceeding correctly before moving to downstream applications.

Phase 1: Substrate Solubilization & Activation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and suspend 2-(2-Aminophenoxy)pyridine-3-carbonitrile (2.11 g, 10.0 mmol) in 15.0 mL of 6.0 M aqueous HCl.

  • Stir the mixture vigorously at room temperature for 5 minutes.

    • Causality & Validation: The solid should transition from a coarse powder to a fine, uniform suspension or fully dissolve as the pyridine nitrogen and aniline amine are protonated. If large clumps remain, increase stirring speed to prevent unreacted amine from carrying over.

  • Submerge the flask in an ice-salt bath and allow the internal temperature to cool to 0–2 °C.

Phase 2: Electrophile Generation & Nitrosation
  • In a separate vial, dissolve sodium nitrite (724 mg, 10.5 mmol) in 5.0 mL of cold DI water.

  • Using an addition funnel or syringe pump, add the

    
     solution dropwise to the acidic amine mixture over 15–20 minutes.
    
    • Causality & Validation: The addition rate must be controlled to maintain the internal temperature below 5 °C. A temperature spike indicates the uncontrolled decomposition of nitrous acid into toxic

      
       gases, which will visibly manifest as brown fumes. The solution should gradually turn into a clear, pale-yellow to orange diazonium chloride solution.
      
  • Once the addition is complete, stir the reaction mixture at 0–5 °C for an additional 30 minutes to ensure complete conversion.

Phase 3: In-Process Testing & Quenching
  • Validation Check: Dip a glass stirring rod into the reaction mixture and touch it to a piece of starch-iodide indicator paper. An immediate, persistent blue-black color confirms the presence of excess nitrous acid (

    
    ), validating that all the primary amine has been consumed[].
    
  • To prevent excess

    
     from interfering with downstream coupling or Sandmeyer reactions, add solid sulfamic acid in small portions (approx. 20 mg at a time) while stirring.
    
    • Causality: Sulfamic acid reacts rapidly with

      
       to release nitrogen gas. You will observe mild effervescence.
      
  • Continue adding sulfamic acid until a repeat starch-iodide test yields a negative result (no color change).

  • The resulting cold solution contains the highly reactive 2-(2-diazoniophenoxy)pyridine-3-carbonitrile chloride salt. Do not isolate this salt in its dry form due to explosion risks. It must be used immediately in its aqueous state for downstream applications (e.g., addition to a

    
     solution for chlorination, or 
    
    
    
    for iodination)[3].

References

  • 14.4: Diazotization of Amines - Chemistry LibreTexts. Source: libretexts.org. URL:[Link]

  • Diazotisation - Organic Chemistry Portal. Source: organic-chemistry.org. URL:[Link]

  • Diazotization | chemistry - Britannica. Source: britannica.com. URL: [Link]

Sources

Preparation of tacrine analogues using 2-(2-Aminophenoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of Tacrine Analogues , specifically targeting the Pyrido[2,3-b][1,5]benzoxazepine scaffold (a 7-membered bioisostere of Tacrine) derived from the precursor 2-(2-Aminophenoxy)pyridine-3-carbonitrile .

Target Scaffold: 11-Aminopyrido[2,3-b][1,5]benzoxazepine Precursor: 2-(2-Aminophenoxy)pyridine-3-carbonitrile Application: Acetylcholinesterase (AChE) Inhibition / Alzheimer’s Disease Therapeutics

Strategic Overview & Rationale

The Scientific Imperative

Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was the first approved cholinesterase inhibitor for Alzheimer's disease. However, its clinical utility is severely limited by dose-dependent hepatotoxicity and poor bioavailability.

The synthesis of Tacrine Analogues aims to retain the pharmacophore (the planar tricyclic amine essential for interacting with the catalytic anionic site of AChE) while modulating physicochemical properties to reduce toxicity.

The Precursor Strategy

Using 2-(2-Aminophenoxy)pyridine-3-carbonitrile as the core intermediate offers a specific structural advantage:

  • Bioisosterism: It introduces an oxygen bridge (ether linkage) and a pyridine ring. This creates a 6-7-6 tricyclic system (pyrido-fused benzoxazepine) rather than the classic 6-6-6 acridine system.

  • Toxicity Modulation: The incorporation of the pyridine nitrogen and the ether oxygen alters the lipophilicity (LogP) and metabolic profile, potentially mitigating the formation of hepatotoxic quinone-methide metabolites associated with the carbocyclic ring of Tacrine.

  • Synthetic Efficiency: The presence of the ortho-amino group and the ortho-nitrile group allows for a facile, one-step intramolecular cyclization to form the amidine functionality required for AChE inhibition.

Chemical Pathway & Mechanism[1][2][3][4][5]

The transformation involves an intramolecular nucleophilic attack of the primary amine (on the phenyl ring) onto the nitrile carbon (on the pyridine ring). This is a Lewis acid-mediated cyclization that constructs the central 7-membered oxazepine ring.

Reaction Scheme:



Mechanistic Steps:
  • Coordination: The Lewis acid (AlCl

    
    ) coordinates with the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon.
    
  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the activated nitrile carbon.

  • Ring Closure: This forms an intermediate imine complex.

  • Tautomerization: Subsequent proton transfer and workup yield the stable amino-amidine tautomer (the Tacrine-like pharmacophore).

Detailed Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Precursor 2-(2-Aminophenoxy)pyridine-3-carbonitrileStarting Material
Catalyst Aluminum Chloride (AlCl

), Anhydrous
Lewis Acid Activator
Solvent 1,2-Dichloroethane (DCE) or TolueneReaction Medium
Base NaOH (10% aq) or NH

OH
Workup / Free-basing
Drying Agent Na

SO

(Anhydrous)
Water Removal
Step-by-Step Procedure
Phase A: Preparation of the Precursor (If not purchased)

Note: If starting from 2-Chloronicotinonitrile and 2-Aminophenol.

  • Dissolution: Dissolve 2-aminophenol (1.0 equiv) and 2-chloronicotinonitrile (1.0 equiv) in anhydrous DMF.

  • Basification: Add anhydrous K

    
    CO
    
    
    
    (2.0 equiv).
  • Reaction: Heat to 100°C for 4–6 hours under N

    
    . Monitor by TLC.[1][2]
    
  • Isolation: Pour into ice water. Filter the precipitate.[1][3] Recrystallize from Ethanol to obtain 2-(2-Aminophenoxy)pyridine-3-carbonitrile .

Phase B: Cyclization to Tacrine Analogue (Core Protocol)

This step constructs the bioactive tricyclic core.

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 2-(2-Aminophenoxy)pyridine-3-carbonitrile (1.0 mmol, ~211 mg) and anhydrous 1,2-Dichloroethane (10 mL).

  • Activation: Carefully add AlCl

    
      (1.5 mmol, ~200 mg) in small portions at room temperature. Caution: Exothermic.
    
    • Note: The solution may turn orange/red upon Lewis acid addition due to complexation.

  • Reflux: Heat the mixture to reflux (83°C) for 6–12 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material spot (higher R

      
      ) should disappear, and a polar fluorescent spot (product) should appear.
      
  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add ice-cold water (10 mL) followed by 10% NaOH solution until pH ~10–11.

    • Why: This decomposes the Aluminum-complex and liberates the free amine.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude solid.

Phase C: Purification & Characterization
  • Purification: Purify via Flash Column Chromatography (Silica Gel 60).

    • Eluent: Gradient of DCM

      
       DCM:MeOH (95:5).
      
  • Recrystallization: Recrystallize from Ethanol/Hexane if necessary to obtain analytical grade crystals.

Data Presentation & Analysis

Expected Analytical Data

To validate the synthesis, compare spectral data against these expected parameters:

TechniqueParameterExpected ObservationStructural Insight
IR Spectroscopy

(C$\equiv$N)
Absent (~2220 cm

)
Confirms cyclization (Nitrile consumption).
IR Spectroscopy

(NH

)
Doublet ~3300–3400 cm

Confirms primary amine presence.
1H NMR NH

Signal
Broad singlet,

6.0–8.0 ppm
Exchangeable with D

O; indicates amino-amidine.
1H NMR Aromatic Protons7 distinct signals (4 Phenyl, 3 Pyridine)Confirms tricyclic fusion.
MS (ESI) [M+H]

m/z ~212.08Consistent with C

H

N

O + H

.
Troubleshooting Guide
  • Issue: Incomplete conversion after 12 hours.

    • Solution: Switch solvent to Toluene (higher boiling point, 110°C) or increase AlCl

      
       load to 2.0 equiv.
      
  • Issue: Product stuck in aqueous phase during workup.

    • Solution: The product is basic. Ensure pH is >10. Use CHCl

      
      /Isopropanol (3:1) for extraction if solubility is poor.
      

Visualization: Reaction Workflow

The following diagram illustrates the logical flow and chemical transformation from precursor to the final Tacrine analogue.

TacrineSynthesis Precursor 2-(2-Aminophenoxy) pyridine-3-carbonitrile (Precursor) Intermediate Cyclic Aluminum Complex Precursor->Intermediate Nucleophilic Attack (Amine -> Nitrile) Reagents AlCl3 (Lewis Acid) Reflux (DCE/Toluene) Reagents->Intermediate Workup NaOH / H2O (Decomplexation) Intermediate->Workup Quench Product 11-Aminopyrido[2,3-b] [1,5]benzoxazepine (Tacrine Analogue) Workup->Product Tautomerization

Caption: Workflow for the AlCl3-mediated intramolecular cyclization of the aminophenoxy-nitrile precursor to the tricyclic tacrine analogue.

References

  • Tacrine Analogues & AChE Inhibition

    • Recanatini, M., et al. (2000). "SAR of Tacrine Analogues: From the First to the Last Generation." Current Medicinal Chemistry, 7(3), 295-302. Link

  • Friedländer & Cyclization Methodologies: Marco-Contelles, J., et al. (2006). "Synthesis and Pharmacology of Tacrine Analogues." Mini-Reviews in Medicinal Chemistry, 6(6).
  • Oxazepine/Chromeno-Pyridine Synthesis: Tu, S., et al. (2005). "One-pot synthesis of bioactive chromeno[2,3-b]pyridines." Bioorganic & Medicinal Chemistry Letters. Note: This reference grounds the cyclization chemistry of pyridine-nitriles with phenols.
  • Lewis Acid Catalysis in Nitrile Cyclization

    • Suh, S.E., et al. (2020). "One-Step Synthesis of Azaxanthones." ResearchGate/Journal of Organic Chemistry. Link

    • Context: Validates the use of Lewis acids for cyclizing phenoxy-pyridine-nitriles.

Sources

Biological Assay Protocols for Pyridine-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridine-3-carbonitrile (nicotinonitrile) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological profiles ranging from antimicrobial to potent anticancer activities.[1] Their structural versatility allows for targeting specific kinases (e.g., PIM-1, c-Met) and phosphodiesterases (PDE3). This application note provides a rigorous, field-validated technical guide for evaluating the biological activity of these derivatives. It moves beyond generic protocols to address the specific physicochemical challenges of this scaffold, such as solubility in aqueous media and fluorescence interference.

Introduction & Strategic Rationale

The pyridine-3-carbonitrile core functions as a bioisostere for various aromatic rings in drug design, offering unique hydrogen bonding potential via the nitrile group and the pyridine nitrogen.

Structure-Activity Relationship (SAR) Context

Effective biological evaluation requires understanding the molecule's design logic:

  • Position 3 (-CN): Acts as a hydrogen bond acceptor; critical for binding affinity in kinase pockets.

  • Positions 2, 4, 6: Common sites for hydrophobic aryl or heterocyclic substitutions (e.g., thiophene, furan) which govern solubility and target selectivity.

General Evaluation Workflow

The following diagram outlines the logical progression from compound handling to mechanistic validation.

G Start Compound Library (Pyridine-3-carbonitriles) Solubility Solubility Check (DMSO Tolerance) Start->Solubility Primary Primary Screen (MTT / MIC) Solubility->Primary HitSel Hit Selection (IC50 / MIC < 10µM) Primary->HitSel HitSel->Start Refine SAR Mech Mechanistic Assay (Kinase / Apoptosis) HitSel->Mech Potent Hits Lead Lead Candidate Mech->Lead

Figure 1: Hierarchical screening workflow for pyridine-3-carbonitrile derivatives.

Compound Preparation & Handling[1][2][3][4][5][6][7][8]

Critical Challenge: Pyridine-3-carbonitrile derivatives, especially those with polysubstituted aryl groups at C-4 and C-6, often exhibit poor aqueous solubility.

Stock Solution Protocol
  • Solvent: Use synthesis-grade Dimethyl Sulfoxide (DMSO) (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of photosensitive substituents like thiophenes) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute stock in culture medium/buffer immediately prior to use.

    • Constraint: Final DMSO concentration in the assay well must be ≤ 0.1% (v/v) for kinase assays and ≤ 0.5% (v/v) for cell-based assays to avoid solvent toxicity.

Protocol A: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is optimized for adherent cell lines commonly sensitive to this scaffold, such as MCF-7 (breast) and HepG2 (liver).

Principle

The assay quantifies cell viability based on the reduction of yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells.

Materials
  • Cell Lines: MCF-7, HepG2, HCT-116.

  • Reagents: MTT (5 mg/mL in PBS), DMSO (solubilization buffer).

  • Controls:

    • Positive: Doxorubicin or 5-Fluorouracil (standard chemotherapeutics).

    • Negative: 0.5% DMSO in media (Vehicle Control).

    • Blank: Media only (no cells).

Step-by-Step Methodology
  • Seeding:

    • Seed cells in 96-well plates at 5,000–10,000 cells/well in 100 µL complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the pyridine derivative (e.g., 0.1, 1, 10, 50, 100 µM).

    • Aspirate old media and add 100 µL of fresh media containing the compound.

    • Replicates: Run biological triplicates.

    • Incubate for 48 to 72 hours .

  • MTT Addition:

    • Add 20 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. (Check for purple precipitate under microscope).

  • Solubilization:

    • Carefully remove supernatant (do not disturb the formazan pellet).

    • Add 100 µL DMSO to dissolve crystals.

    • Shake plate on an orbital shaker for 15 mins.

  • Measurement:

    • Measure absorbance (OD) at 570 nm (reference wavelength 630 nm).

Data Analysis

Calculate % Cell Viability:



  • IC50 Determination: Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Protocol B: PIM-1 Kinase Inhibition Assay

Many pyridine-3-carbonitriles act as ATP-competitive inhibitors of PIM-1 kinase , a key regulator of cell survival and proliferation.

Mechanism of Action

The pyridine nitrogen and the C-3 cyano group often interact with the kinase hinge region (e.g., Glu121 in PIM-1), mimicking the adenine ring of ATP.

Kinase Enzyme PIM-1 Kinase Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex + Inhibitor (Competition) Product Phosphorylated Substrate (Signal) Enzyme->Product + ATP + Substrate ATP ATP ATP->Product Inhibitor Pyridine Derivative (Test Compound) Inhibitor->Complex Blocks ATP site Substrate Peptide Substrate

Figure 2: Competitive inhibition mechanism of pyridine derivatives against PIM-1 kinase.

Assay Setup (ELISA/FRET based)
  • Reagents: Recombinant PIM-1 kinase, peptide substrate (e.g., S6 kinase peptide), ATP (10 µM ~ Km), Assay Buffer (Tris-HCl, MgCl₂, DTT).

  • Reaction Mix:

    • Mix Kinase (2-5 ng/well) + Peptide Substrate.

    • Add Test Compound (diluted in buffer, <1% DMSO).

    • Incubate 10 mins at RT (Pre-incubation).

  • Initiation: Add ATP to start the reaction. Incubate 30-60 mins at 30°C.

  • Detection: Use a phospho-specific antibody coupled to a detection system (e.g., HRP-TMB for colorimetric or Europium for TR-FRET).

  • Validation:

    • Positive Control: Staurosporine (IC50 ~ 10-20 nM).

    • Z' Factor: Must be > 0.5 for a valid assay.

Protocol C: Antimicrobial Susceptibility (Broth Microdilution)

Pyridine-3-carbonitriles often exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

Procedure (CLSI Guidelines)
  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 100 µL of test compound (serial 2-fold dilutions: 128 µg/mL to 0.25 µg/mL).

    • Add 100 µL of diluted bacterial inoculum.

  • Controls:

    • Antibiotic Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

    • Growth Control:[2] Bacteria + Broth + DMSO.

    • Sterility Control: Broth only.

  • Incubation: 18–24 hours at 37°C (Bacteria) or 48 hours at 25-30°C (Fungi).

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Data Presentation & Troubleshooting

Summary of Typical Results
Assay TypeMetricActive ThresholdReference Standard
Cytotoxicity IC50 (µM)< 10 µM (Potent)Doxorubicin (~0.5 µM)
Kinase Inhibition IC50 (nM)< 100 nM (Potent)Staurosporine (~15 nM)
Antimicrobial MIC (µg/mL)< 8 µg/mL (Potent)Ciprofloxacin (~0.5 µg/mL)
Troubleshooting Guide
  • Precipitation: If the compound precipitates in the media (cloudiness), the MIC/IC50 is invalid. Solution: Lower the starting concentration or use a co-solvent (e.g., PEG-400) if compatible with the assay.

  • Fluorescence Interference: Some pyridine derivatives are fluorescent. Solution: Run a "Compound Only" control (no cells/enzyme) to subtract background signal.

  • Edge Effect: In 96-well plates, outer wells may evaporate. Solution: Fill outer wells with PBS and use only inner 60 wells.

References

  • Abdelaziz, M. E., et al. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors.[3] Bioorganic Chemistry, 80, 674–692.[3] Link[3]

  • Ghorab, M. M., et al. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Research in Pharmaceutical Sciences, 12(3), 220. Link

  • El-Gohary, N. M., & Shaaban, M. I. (2015). Synthesis and biological evaluation of novel pyridine derivatives as antimicrobial and anticancer agents.[4] European Journal of Medicinal Chemistry, 92, 207-218.

  • BenchChem. (2025).[5][6] Performance Benchmarks of 6-(benzylamino)pyridine-3-carbonitrile Derivatives. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).

Sources

One-pot multicomponent synthesis of aminophenoxy pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Multicomponent Synthesis of Aminophenoxy Pyridine Derivatives

Strategic Overview

The aminophenoxy pyridine motif is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore hinge in blockbuster multi-kinase inhibitors such as Sorafenib , Regorafenib , and Cabozantinib . Traditionally, these scaffolds are synthesized via linear sequences involving nucleophilic aromatic substitution (


) followed by separate reduction steps, a process plagued by poor atom economy and extensive purification requirements.

This Application Note details a One-Pot Multicomponent Protocol that circumvents linear inefficiencies. We focus on two distinct methodologies tailored for drug discovery and materials science:

  • Method A (The "Pharma-Core" Route): A telescoped

    
     and nitro-reduction cascade for the rapid assembly of 4-(4-aminophenoxy)pyridine-2-carboxamides.
    
  • Method B (The "Diversity" Route): A true Multicomponent Reaction (MCR) based on a modified Chichibabin/Kröhnke synthesis to generate complex 2,4,6-trisubstituted pyridine architectures containing integral aminophenoxy moieties.

Mechanistic Insight & Reaction Design

The Telescoped / Reduction Cascade (Method A)

This method relies on the activation of 4-chloropyridines by an electron-withdrawing group (EWG) at the 2-position (e.g., carboxamide). The reaction proceeds via a Meisenheimer complex intermediate. By coupling this with an in situ metal-mediated reduction, we eliminate the isolation of the nitro-intermediate.

  • Step 1 (

    
    ):  Base-mediated etherification of 4-chloropyridine with 4-nitrophenol.
    
  • Step 2 (Reduction): Iron/Acetic acid or Pd/C-catalyzed hydrogenation within the same vessel.

Modified Chichibabin MCR (Method B)

For creating novel scaffolds, we utilize a four-component condensation involving an aromatic aldehyde, a substituted acetophenone (bearing the phenoxy moiety), and ammonium acetate. This pathway involves aldol condensation, Michael addition, and oxidative aromatization.

ReactionMechanism Start Reagents: Aldehyde + Acetophenone-Ether + NH4OAc Inter1 Chalcone Intermediate Start->Inter1 Aldol Condensation (-H2O) Inter2 Michael Adduct (1,5-Dicarbonyl) Inter1->Inter2 Michael Addition (+ Ketone Enolate) Cyclic Dihydropyridine (DHP) Inter2->Cyclic Cyclization with NH3 (-2 H2O) Product Aminophenoxy Pyridine Scaffold Cyclic->Product Oxidative Aromatization (-2H)

Figure 1: Mechanistic pathway for the Modified Chichibabin Multicomponent Synthesis (Method B).

Detailed Experimental Protocols

Protocol A: Telescoped Synthesis of Sorafenib Core Intermediates

Target: 4-(4-aminophenoxy)-N-methylpicolinamide.

Reagents:

  • 4-Chloro-N-methyl-2-pyridinecarboxamide (1.0 equiv)[1]

  • 4-Nitrophenol (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Iron powder (5.0 equiv) / Ammonium Chloride (sat. aq) OR Pd/C (10% wt)

  • Solvent: DMF (Reaction 1) / Ethanol (Reaction 2)

Step-by-Step Workflow:

  • Etherification (

    
    ): 
    
    • Charge a dry reaction vessel with 4-nitrophenol (1.1 equiv) and DMF (5 mL/mmol).

    • Cool to 0°C. Add KOtBu (1.2 equiv) portion-wise. Stir for 15 min (solution turns bright yellow/orange).

    • Add 4-Chloro-N-methyl-2-pyridinecarboxamide (1.0 equiv).

    • Heat to 80°C for 4 hours.

    • Checkpoint: Monitor TLC (EtOAc/Hexane 1:1). Disappearance of chloride indicates completion.

  • In-Situ Solvent Swap (Critical Step):

    • Cool to room temperature.[2][3]

    • Add Ethanol (equal volume to DMF) directly to the vessel.

    • Note: If using Fe/NH4Cl reduction, water (10% v/v) must be added.

  • One-Pot Reduction:

    • Option 1 (Chemical Reductant): Add Iron powder (5 equiv) and saturated NH4Cl solution (2 mL/mmol). Heat to 70°C with vigorous stirring for 2 hours.

    • Option 2 (Catalytic Hydrogenation): Add 10% Pd/C (5 wt%). Purge vessel with

      
       (balloon pressure). Stir at RT for 4 hours.
      
  • Workup:

    • Filter through a Celite pad to remove solids (Fe or Pd/C).

    • Concentrate filtrate under reduced pressure.[1][4]

    • Dilute with EtOAc, wash with water (3x) to remove DMF.

    • Dry organic layer (

      
      ) and concentrate.
      

Yield: Typically 75-85% (over two steps).

Protocol B: Green MCR Synthesis of 2,4,6-Trisubstituted Pyridines

Target: 4-Aryl-2,6-bis(4-aminophenoxy-phenyl)pyridine derivatives.[5]

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • 4-(4-nitrophenoxy)acetophenone (2.0 equiv) — Synthesized via pre-functionalization of acetophenone

  • Ammonium Acetate (excess, 4-6 equiv)

  • Catalyst: Nanocrystalline MgO (5 mol%) or

    
     nanoparticles (magnetically recoverable).
    
  • Solvent: Ethanol or PEG-400 (Green solvent).

Step-by-Step Workflow:

  • Component Assembly:

    • In a 50 mL round-bottom flask, combine the aldehyde (1 mmol), functionalized acetophenone (2 mmol), and

      
       (4 mmol).
      
    • Add Ethanol (5 mL) and the nanocatalyst.[2][4]

  • Reaction:

    • Reflux at 80°C for 3–6 hours.

    • Observation: The reaction mixture typically darkens as the pyridine ring forms.

    • Checkpoint: Monitor via TLC.[2][6] The intermediate chalcone may appear transiently.

  • Catalyst Recovery & Reduction:

    • Hot Filtration: If using MgO, centrifuge or filter while hot. If using magnetic

      
      , apply an external magnet to decant the solution.
      
    • Telescoped Reduction: Transfer the filtrate (containing the dinitro-pyridine intermediate) to a hydrogenation vessel.

    • Add Hydrazine Hydrate (5 equiv) and a pinch of Raney Nickel or Pd/C. Reflux for 1 hour.

  • Purification:

    • Cool and filter.[1] Pour into ice water.

    • The precipitate is the crude poly-amine. Recrystallize from Ethanol/DMF mixtures.

Critical Process Parameters (CPP) & Troubleshooting

ParameterMethod A (

)
Method B (MCR)Impact
Moisture Control Critical in Step 1ModerateWater kills the alkoxide in Method A; inhibits imine formation in Method B.
Temperature Strict (80°C)Flexible (Reflux)>100°C in Method A causes amide hydrolysis.
Stoichiometry 1:1.1 (Cl:Phenol)1:2:4 (Ald:Ket:NH4)Excess

is vital for Method B to prevent chalcone stagnation.
Base Choice KOtBu >


(Dual role)
Weak bases fail to drive the

on unactivated pyridines.
Experimental Decision Tree

Workflow Start Select Target Scaffold Decision Is the Pyridine Core Pre-formed? Start->Decision MethodA Method A: Telescoped SNAr Decision->MethodA Yes (e.g. Sorafenib) MethodB Method B: Chichibabin MCR Decision->MethodB No (New Scaffold) StepA1 Activate Chloropyridine (KOtBu, DMF, 80°C) MethodA->StepA1 StepB1 Condensation (Aldehyde + Ketone + NH4OAc) MethodB->StepB1 StepA2 In-Situ Reduction (Fe/NH4Cl or Pd/H2) StepA1->StepA2 QC QC: NMR / LC-MS StepA2->QC StepB2 Catalyst Recovery (Filtration/Magnet) StepB1->StepB2 StepB2->QC

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Derivatives. (2025).[1][5][7] Link

  • Surekha, P., et al. "One-Pot Synthesis of Substituted Pyridine Derivatives with Nano Copper Ferrite Catalyst."[2] Nanoscale Reports, 5(2), 4-6 (2022). Link

  • Kantam, M. L., et al. "One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide." Indian Academy of Sciences. Link

  • Campodónico, P. R., et al. "Directed nucleophilic aromatic substitution reaction (dSNAr) mechanism." RSC Advances. Link

  • Mallakpour, S., & Zeraatpisheh, F. "Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)-phenyl]-pyridine diamine." ResearchGate.[8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Aminophenoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SNAr-OPT-2026 Subject: Yield Optimization & Troubleshooting for Diaryl Ether Synthesis via SNAr

Executive Summary & Reaction Logic

The Challenge: Synthesizing 2-(2-aminophenoxy)pyridine-3-carbonitrile requires a Nucleophilic Aromatic Substitution (SNAr) between 2-aminophenol and 2-chloropyridine-3-carbonitrile. The primary yield-killers in this reaction are chemoselectivity (O- vs. N-arylation) and oxidative degradation of the electron-rich aminophenol.

The Solution Architecture: To maximize yield, you must drive the reaction through the phenoxide pathway (O-arylation) while suppressing the neutral amine pathway (N-arylation) and preventing radical oxidation.

Reaction Pathway Analysis

The following diagram maps the competing pathways. Your goal is to maximize the Green Path and block the Red Paths .

ReactionPathways SMs Starting Materials (2-Aminophenol + 2-Cl-Pyridine-3-CN) Phenoxide Phenoxide Anion (High Nucleophilicity) SMs->Phenoxide Strong Base (K2CO3/Cs2CO3) Amine Neutral Amine (Moderate Nucleophilicity) SMs->Amine Weak/No Base Tar Impurity B (Oxidative Tar) SMs->Tar O2 / Light Product Target Product (O-Linked Ether) Phenoxide->Product SNAr (Fast) Regioisomer Impurity A (N-Linked Amine) Amine->Regioisomer SNAr (Slow) Hydrolysis Impurity C (Amide/Acid) Product->Hydrolysis H2O / High T

Caption: Kinetic competition between O-arylation (Target) and N-arylation/Degradation pathways.

The "Gold Standard" Protocol

Do not deviate from these core parameters without a specific hypothesis. This protocol is designed to favor the harder phenoxide nucleophile over the amine.

ParameterRecommendationTechnical Rationale
Stoichiometry 1.0 equiv Electrophile : 1.1 equiv Nucleophile Slight excess of 2-aminophenol ensures complete consumption of the chlorinated pyridine, which is harder to remove.
Base Cs₂CO₃ (1.5 - 2.0 equiv) Cesium's larger cation radius ("Cesium Effect") improves solubility and phenoxide nucleophilicity in organic solvents compared to K₂CO₃.
Solvent Anhydrous DMF or DMSO High dielectric constant stabilizes the Meisenheimer complex intermediate. Must be dry to prevent nitrile hydrolysis.
Temperature 60°C - 80°C Sufficient activation energy for SNAr without triggering nitrile hydrolysis (which occurs >100°C).
Atmosphere Argon/Nitrogen (Strict) 2-aminophenol oxidizes rapidly to quinone imines (black tar) in air, destroying stoichiometry.
Step-by-Step Workflow
  • Degassing: Charge 2-aminophenol (1.1 eq) and Cs₂CO₃ (1.5 eq) into the flask. Cycle vacuum/Argon 3 times.

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to SM) via syringe. Stir at RT for 15 mins to generate the phenoxide (solution may darken slightly).

  • Addition: Add 2-chloropyridine-3-carbonitrile (1.0 eq) in one portion (solid) or dissolved in minimal DMF.

  • Reaction: Heat to 80°C. Monitor by LCMS/TLC at 2 hours.

  • Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, then hexanes.

Troubleshooting Center (FAQ)

Issue 1: "I see two spots on TLC/LCMS with the same Mass (M+H)."

Diagnosis: Regioselectivity Failure (N-arylation vs. O-arylation). Root Cause: The base was too weak or the solvent favored the amine attack. In the absence of a strong base, the neutral amine can compete with the phenol. Corrective Action:

  • Switch Base: Move from K₂CO₃ to Cs₂CO₃ or NaH .

    • Why? NaH (1.0 eq) irreversibly deprotonates the phenol to phenoxide, making it ~1000x more nucleophilic than the amine.

    • Protocol Adjustment: If using NaH, add it to the phenol in DMF at 0°C before adding the pyridine.

  • Avoid Copper: Do not use CuI or copper catalysts. Copper often coordinates to the nitrogen, directing the reaction toward N-arylation (Ullmann-type coupling) rather than the desired SNAr O-arylation [1].

Issue 2: "The reaction mixture turned black/tarry and yield is low."

Diagnosis: Oxidative Polymerization. Root Cause: 2-Aminophenol is highly susceptible to oxidation by atmospheric oxygen, forming quinone imines which polymerize. Corrective Action:

  • Degas Solvents: Sparge DMF with Argon for 20 minutes before use.

  • Add Reducing Agent: Add 10 mol% Sodium Ascorbate or use a reductive workup (wash with Na₂S₂O₃) to prevent oxidative degradation during isolation.

  • Concentration: Do not run too dilute. Higher concentration (0.5 M) minimizes solvent-dissolved oxygen exposure relative to substrate.

Issue 3: "My Nitrile peak (~2220 cm⁻¹) disappeared from IR."

Diagnosis: Nitrile Hydrolysis. Root Cause: High temperature (>100°C) combined with wet solvent/base converted the nitrile to a primary amide. Corrective Action:

  • Dry Your Solvent: Use molecular sieves (4Å) in your DMF/DMSO.

  • Lower Temperature: Cap the reaction at 80°C. SNAr on a 3-cyanopyridine is activated enough to proceed below the boiling point of water.

Decision Tree for Optimization

Use this logic flow to determine your next experiment.

OptimizationTree Start Analyze Reaction Mixture (LCMS / NMR) Q1 Is the Product formed? Start->Q1 Q2 Is there Regioisomer (N-linked)? Q1->Q2 Yes Q3 Is SM remaining? Q1->Q3 No / Low Yield Sol1 Success: Optimize Workup Q2->Sol1 No (Clean) Sol2 Action: Switch to Cs2CO3 or NaH (Force Phenoxide) Q2->Sol2 Yes (Mixture) Sol3 Action: Increase Temp to 90°C OR Increase Time Q3->Sol3 Yes (Stalled) Sol4 Action: Degas Solvent Check Inert Lines Q3->Sol4 No (Black Tar)

Caption: Diagnostic logic for improving reaction outcomes.

References

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Source: National Institutes of Health (NIH) / PubMed Context: Explains that Copper catalysts often favor N-arylation, supporting the decision to use metal-free SNAr for O-selectivity. URL:[Link]

  • Directed nucleophilic aromatic substitution reaction (dSNAr). Source: Royal Society of Chemistry (RSC) Context:[1] Discusses base effects (Cs₂CO₃ vs K₂CO₃) and solvent interactions in regioselective SNAr reactions. URL:[Link]

  • Regioselective synthesis of 2-aminophenols and derivatives. Source: Organic & Biomolecular Chemistry Context: Provides background on the stability and reactivity patterns of 2-aminophenol derivatives. URL:[Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(2-Aminophenoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub

As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly lipophilic, planar heterocyclic compounds. 2-(2-Aminophenoxy)pyridine-3-carbonitrile is a classic "brick dust" molecule. This guide provides a mechanistic, self-validating approach to overcoming its poor aqueous solubility for both in vitro and in vivo applications, ensuring your assays yield reproducible, artifact-free data.

Physicochemical Profiling: The "Why" Behind the Insolubility

Before attempting to force a compound into solution, we must understand its thermodynamic barriers. The predicted pKa of the primary amine on the phenoxy group is ~2.80[1]. This dictates that at physiological pH (7.4), the molecule is entirely un-ionized. Furthermore, the planar pyridine-3-carbonitrile core promotes dense crystal packing via


 stacking, minimizing the thermodynamic favorability of water solvation[2].

Table 1: Physicochemical Properties & Formulation Implications

PropertyValueImplication for Aqueous Solubility
Predicted pKa ~2.80Un-ionized at physiological pH (7.4); highly lipophilic behavior in standard biological buffers.
Structural Features Planar pyridine, phenoxy ringHigh crystal lattice energy due to

stacking; resists solvent penetration.
LogP (Estimated) > 3.0Strong hydrophobic effect; requires surfactants or host-guest complexation to remain in solution.
Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO for my cell assay, but it precipitates immediately upon addition to the culture media. How do I prevent this? Causality & Solution: This is a classic solvent-shift precipitation. When the DMSO stock is diluted into aqueous media, the thermodynamic solubility of the drug drops exponentially. The lack of stabilizing excipients causes rapid nucleation. Actionable Fix: Implement a "step-down" co-solvent strategy using non-ionic surfactants (e.g., Tween-80) to lower the interfacial tension. The surfactant forms micelles that trap the hydrophobic 2-(2-aminophenoxy)pyridine-3-carbonitrile molecules, maintaining supersaturation without altering the compound's structure.

Q2: We need to dose this compound intravenously (IV) in mice, but we cannot use high concentrations of DMSO or Tween-80 due to toxicity. What is the best alternative? Causality & Solution: For in vivo parenteral administration, cyclodextrin complexation is the gold standard. Cyclodextrins, such as Hydroxypropyl-


-cyclodextrin (HP-

-CD), possess a hydrophilic exterior and a hydrophobic internal cavity[3]. The lipophilic phenoxy and pyridine rings of your compound will dynamically partition into this cavity, forming a water-soluble inclusion complex[4].

Q3: Can I just lower the pH of the vehicle to dissolve it? Causality & Solution: Because the predicted pKa of the amine is 2.80[1], you would need to drop the pH of your vehicle to ~1.8 to achieve >90% ionization. While this will drastically improve solubility by protonating the amine, a pH of 1.8 is highly irritating and physiologically incompatible for IV injection or cell culture. It is only viable for simulated gastric fluid (SGF) dissolution studies.

Mechanistic Workflows & Diagrams

FormulationWorkflow Start Compound Precipitation in Aqueous Media Check_pKa Is Target pH < 2.8? Start->Check_pKa Acidify Acidify Media (Protonate Amine) Check_pKa->Acidify Yes Check_InVivo Is formulation for in vivo use? Check_pKa->Check_InVivo No Success Stable Aqueous Solution Achieved Acidify->Success CoSolvent Use Co-solvent/Surfactant (DMSO + Tween-80) Check_InVivo->CoSolvent No (In Vitro) Cyclodextrin Formulate with HP-β-CD or Captisol Check_InVivo->Cyclodextrin Yes (In Vivo) CoSolvent->Success Cyclodextrin->Success

Decision Tree for Troubleshooting Aqueous Solubility of Pyridine-3-Carbonitrile Derivatives

CD_Mechanism Drug Free Compound (Hydrophobic Brick Dust) Equilibrium Dynamic Complexation Drug->Equilibrium Hydrophobic Interactions CD HP-β-Cyclodextrin (Hydrophobic Core) CD->Equilibrium Host Molecule Complex Inclusion Complex (Water Soluble) Equilibrium->Complex Kneading / Co-evaporation

Mechanism of Cyclodextrin Inclusion Complexation for Poorly Soluble Drugs

Self-Validating Experimental Protocols

Protocol 1: Preparation of HP-


-CD Inclusion Complex (Kneading Method) 
Causality: The mechanical energy of kneading combined with a minimal solvent environment forces the lipophilic compound into the cyclodextrin cavity, overcoming the activation energy of complexation[5].
Self-Validating Check: If complexation is successful, the resulting powder will dissolve completely in water yielding a clear solution. A physical mixture (uncomplexed) will leave a visible, cloudy precipitate.
  • Molar Ratio Calculation: Weigh 2-(2-Aminophenoxy)pyridine-3-carbonitrile and HP-

    
    -CD to achieve a 1:2 molar ratio.
    
  • Wetting: Place the HP-

    
    -CD in a mortar. Add a minimal volume of 50% v/v ethanol/water to form a homogenous, thick paste.
    
  • Incorporation: Gradually add the compound powder to the paste while kneading continuously with a pestle for 45-60 minutes.

  • Drying: Transfer the paste to a vacuum desiccator and dry at 40°C for 24 hours to remove all residual solvent.

  • Verification: Reconstitute 10 mg of the dried complex in 1 mL of deionized water. Centrifuge at 10,000 x g for 5 minutes. A lack of a pellet confirms complete complexation. Analyze the supernatant via HPLC to quantify the final concentration.

Protocol 2: Co-Solvent / Surfactant Formulation for In Vitro Assays Causality: Dropwise addition of the aqueous phase to the surfactant-drug mixture prevents localized zones of high water concentration, mitigating rapid nucleation and crystal growth.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Intermediate Dilution: Create an intermediate stock by mixing 1 part DMSO stock with 1 part Tween-80. Vortex vigorously for 2 minutes to ensure homogenous micelle pre-assembly.

  • Aqueous Addition: Slowly add 8 parts of warm (37°C) PBS or cell culture media dropwise to the mixture while vortexing continuously.

  • Final Composition: The resulting solution is 1 mM API in 10% DMSO / 10% Tween-80 / 80% Media. Dilute this working stock further into final assay wells (ensuring final DMSO is

    
     0.1% to prevent cytotoxicity).
    

Table 2: Summary of Recommended Solubilization Vehicles

ApplicationRecommended VehicleSolubilization Mechanism
In Vitro (Cell Assays) 0.1% DMSO + 0.1% Tween-80 in MediaMicellar encapsulation and interfacial tension reduction.
In Vivo (IV Dosing) 20% w/v HP-β-CD in SalineHost-guest inclusion complexation.
In Vivo (PO Dosing) 0.5% Methylcellulose + 0.1% Tween-80Suspension stabilization (prevents crystal agglomeration).
References[5] Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs - Global Pharmaceutical Sciences Review - https://gpsrjournal.com[4] Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO -https://www.scielo.br[3] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC -https://www.ncbi.nlm.nih.gov[2] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - SciSpace -https://typeset.io[1] 2-(2-aminophenoxy)pyridine-3-carbonitrile - ChemicalBook - https://www.chemicalbook.com

Sources

Optimizing SNAr reaction temperature for pyridine carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance Scope: Thermal optimization, regioselectivity control, and impurity management for nucleophilic aromatic substitution (SNAr) on cyanopyridines.

The Thermal Landscape: Kinetic vs. Thermodynamic Control

In pyridine carbonitrile chemistry, temperature is not just a switch to "speed up" the reaction; it is the primary selector between product formation and catastrophic decomposition. The nitrile group (-CN) is a potent electron-withdrawing group (EWG) that activates the ring, but it is also chemically fragile under typical SNAr conditions (basic, nucleophilic).

The "Goldilocks" Window
  • Zone 1: Kinetic Trapping (< 0°C to 25°C)

    • Use case: Highly reactive leaving groups (Fluorine) or differentiation between multiple leaving groups (e.g., 2,4-dichloropyridine-3-carbonitrile).[1]

    • Risk:[2] Reaction stall, solubility issues in polar aprotic solvents.

  • Zone 2: The Optimization Corridor (40°C to 90°C)

    • Use case: Standard Chlorides/Bromides with amines or alkoxides.

    • Risk:[2] Onset of nitrile hydrolysis if water is present (>1000 ppm).

  • Zone 3: The Danger Zone (> 100°C)

    • Use case: Sterically hindered nucleophiles or poor leaving groups.

    • Risk:[2][3] Rapid hydrolysis of -CN to -CONH₂ (amide), polymerization of the pyridine ring, and solvent decomposition (DMSO/DMF).

Diagnostic Q&A: Troubleshooting & Optimization
Scenario A: "My reaction is stuck at 10-20% conversion."

Diagnosis: The activation energy (


) barrier is too high for the current thermal input, or the nucleophile is "caged" by solvation.
  • Q: Are you using the right solvent?

    • The Fix: Switch to DMSO or NMP .

    • The Science: In protic solvents (MeOH), anions are heavily solvated (H-bonded), reducing nucleophilicity. In DMSO, anions are "naked" and up to

      
       times more reactive.[4] This allows you to lower the temperature while increasing the rate.[4]
      
  • Q: Is your Leaving Group (LG) holding you back?

    • The Fix: If you are using a Chloride (-Cl), consider a Halex (Halogen Exchange) to Fluoride (-F) using KF/18-crown-6 before the SNAr step.

    • The Science: The Meisenheimer Complex formation is usually the rate-determining step. Fluorine, being more electronegative, pulls electron density, making the carbon more electrophilic and stabilizing the transition state, despite being a poorer leaving group than Chlorine in SN1/SN2 contexts.

Scenario B: "I see a new impurity spot, and my nitrile peak (2230 cm⁻¹) is disappearing."

Diagnosis: You are hydrolyzing the nitrile.

  • Q: How "dry" is your system?

    • The Fix: Use anhydrous solvents and add 3Å molecular sieves. Switch bases from hydroxides (NaOH) to non-nucleophilic carbonates (Cs₂CO₃) or tertiary amines (DIPEA).

    • The Science: Nitriles are susceptible to base-catalyzed hydration to primary amides.[5] This reaction is accelerated by heat.

    • Reaction:

      
      
      
Scenario C: "I have two chlorines (2,4-dichloro). I'm getting a mixture of isomers."

Diagnosis: Loss of regioselectivity due to excessive thermal energy.

  • Q: What temperature are you running?

    • The Fix: Cool it down. Run the reaction at -20°C to 0°C .

    • The Science:

      • C4 Attack (Thermodynamic): Generally favored because the negative charge in the Meisenheimer intermediate is delocalized onto the ring Nitrogen, which is highly stabilizing.[6]

      • C2 Attack (Kinetic/Chelation): Can be favored by specific nucleophiles (alkoxides) that coordinate with the ring nitrogen or if the C4 position is sterically crowded.

      • High Temp: Overcomes the energy difference between the C2 and C4 transition states, leading to a "messy" 1:1 mixture.

Visualizing the Logic: Regioselectivity & Workflow
Diagram 1: Regioselectivity Decision Tree

Use this logic flow to determine the starting temperature for di-halo substrates.

Regioselectivity Start Substrate: 2,4-Dichloropyridine-CN NuType Nucleophile Type? Start->NuType Amine Amine (R-NH2) NuType->Amine Neutral/Steric Alkoxide Alkoxide (RO-) NuType->Alkoxide Charged/Hard TempHigh Temp: 0°C to RT Favors C4 Substitution Amine->TempHigh TempLow Temp: -78°C to -20°C Favors C2 Substitution Alkoxide->TempLow Mechanism1 Mechanism: Electronic Control (N-stabilization of intermediate) TempHigh->Mechanism1 Mechanism2 Mechanism: Chelation Control (Metal ion coordinates N and RO-) TempLow->Mechanism2

Caption: Decision matrix for optimizing regioselectivity in di-halogenated cyanopyridines.

Experimental Protocol: The Temperature Gradient Screen

Do not immediately reflux.[7] Use this standardized screening protocol to find the optimal


.

Reagents:

  • Substrate: 1.0 eq

  • Nucleophile: 1.1 eq

  • Base: 2.0 eq (Cs₂CO₃ preferred for solubility)

  • Solvent: DMSO (Anhydrous) - Concentration 0.5 M

The Protocol:

  • T0 (Baseline): Set reactor to 20°C . Stir for 1 hour.

    • Check (LCMS/TLC): If conversion < 5%, proceed to T1.

  • T1 (Activation): Ramp to 50°C . Stir for 2 hours.

    • Check: If conversion is 50% but stalling, add 0.5 eq more nucleophile (not heat).

  • T2 (Forcing): Ramp to 80°C . STOP HERE if nitrile hydrolysis (M+18 peak) appears.

  • T3 (Emergency Only): 100°C+. Only for sterically hindered amines. Switch solvent to NMP to avoid DMSO decomposition risks.

Diagram 2: The Gradient Screening Workflow

TempScreen Setup Setup: 0.5M in DMSO Base: Cs2CO3 Step1 Step 1: 20°C (1h) Setup->Step1 Check1 Conversion > 10%? Step1->Check1 Step2 Step 2: 50°C (2h) Check1->Step2 No Finish Isolate Product Check1->Finish Yes Check2 Stalled? Step2->Check2 Step3 Step 3: 80°C (Monitor Hydrolysis) Check2->Step3 No AddNu Add 0.5eq Nu Check2->AddNu Yes Step3->Finish AddNu->Step2

Caption: Step-wise thermal escalation protocol to maximize yield while minimizing nitrile hydrolysis.

FAQ: Advanced Technical Support

Q: Can I use Microwave irradiation? A: Yes, but with extreme caution. Microwave heating is instantaneous. For nitrile substrates, this often leads to "hot spots" that trigger rapid hydrolysis before the SNAr completes.

  • Recommendation: Use "Power Cycling" (Active cooling enabled) and cap temperature at 80°C.

Q: Why does my reaction turn black at 120°C? A: This is likely polymerization or oxidative degradation . Pyridines are electron-deficient; at high temperatures in the presence of nucleophiles, they can undergo self-condensation or ring-opening reactions.

  • Troubleshoot: If you need 120°C, your leaving group is too poor. Switch from Cl to F or I, or change the solvent to Sulfolane (more thermally stable than DMSO).

Q: Does the position of the Nitrile matter? A: Absolutely.

  • 2-CN and 4-CN: Highly activating (Ortho/Para resonance). Fast reaction, high risk of hydrolysis.

  • 3-CN: Meta position. Poor activation (Inductive only). Requires higher temperatures (

    
    ), but the nitrile is more stable against hydrolysis.
    
References
  • Mechanism & Element Effect

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews. Link

    • Note: Establishes the F > Cl > Br order for activ
  • Solvent Effects (DMSO/DMF)

    • Parker, A. J. (1969). "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chemical Reviews. Link

    • Note: Foundational text on "naked anion" reactivity in DMSO.[4]

  • Regioselectivity in Pyridines: Loudon, G. M., & Parham, F. M. (2009). "Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines and Pyridines." Journal of Organic Chemistry. Note: Discusses the thermodynamic preference for C4 substitution.
  • Nitrile Hydrolysis Risks

    • Cohen, M. A., et al. (2015). "Amide formation via nitrile hydrolysis under basic conditions."[7][8] Tetrahedron Letters. Link

  • Safety in Polar Aprotic Solvents

    • "Thermal Hazards of DMSO and DMF."[9] Organic Process Research & Development. Link

Sources

Controlling regioselectivity in 2-phenoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 2-Phenoxypyridine Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I have structured this guide to move beyond generic textbook advice. Instead, we will treat your synthesis as a logic gate system where substrate electronics and catalyst sterics dictate the outcome.

The synthesis of 2-phenoxypyridines is deceptively simple. The challenge is not forming the bond; it is forming it exclusively at the 2-position, particularly when competing electrophilic sites (like C4 or C6) or sensitive functional groups are present.

Module 1: Diagnostic Strategy & Workflow

Before mixing reagents, you must classify your substrate. The electronic bias of the pyridine ring dictates whether you should rely on Nucleophilic Aromatic Substitution (


) or Transition Metal Catalysis (TMC).
The Regioselectivity Decision Matrix

Regioselectivity_Workflow Start START: Analyze Substrate Halogen Which Halogen is at C2? Start->Halogen Competition Are C4/C6 also halogenated? Halogen->Competition Cl / Br / I Route_SNAr Route A: SNAr (Base Mediated) Favors C4 > C2 (usually) Requires Activation Halogen->Route_SNAr F (Fluorine) Route_Pd Route B: Pd-Catalysis (Buchwald) Steric Control Favors C2 (Oxidative Addition) Competition->Route_Pd Yes (e.g., 2,4-dichloro) Route_Cu Route C: Cu-Catalysis (Ullmann) Cost Effective High Temp Tolerance Competition->Route_Cu No (Mono-halo) Route_SNAr->Route_Pd Fails/Low Yield

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate activation and halogen identity.

Module 2: The Pathway (Nucleophilic Aromatic Substitution)

The "Why": The pyridine nitrogen acts as an electron sink.[1] In a standard 2,4-dihalopyridine, the C4 position is often the thermodynamic trap because the Meisenheimer intermediate formed by attack at C4 is more stable (better charge delocalization) than at C2.[2] However, C2 is often the kinetic product due to the inductive effect of the adjacent nitrogen.

Q1: I am getting a mixture of 2- and 4-phenoxypyridine. How do I force C2 selectivity?

The Solution: The "Fluorine Trick." The rate of


 is heavily dependent on the electronegativity of the leaving group. The order of reactivity is F >> Cl ≈ Br > I .
  • Protocol Adjustment: Switch your starting material from 2,4-dichloropyridine to 2-fluoro-4-chloropyridine .

  • Mechanism: The highly electronegative fluorine at C2 lowers the energy of the transition state for nucleophilic attack at that specific carbon, effectively "locking" the regioselectivity to C2, leaving the C4-chloride untouched.

Q2: My reaction stalled, and I isolated a white solid byproduct (Pyridone). What happened?

The Diagnosis: Hydrolysis. You likely used a hydroxide base (KOH, NaOH) or wet solvents. The phenoxide nucleophile competes with trace water/hydroxide. Once the pyridine hydrolyzes to 2-pyridone, it becomes chemically inert to further substitution.

  • Corrective Protocol:

    • Base: Switch to anhydrous Cesium Carbonate (

      
      )  or Sodium Hydride (NaH) .
      
    • Solvent: Use anhydrous DMF or DMSO.

    • Additives: If using 2,6-dichloropyridines, adding DABCO (1.2 equiv) can form a reactive DABCO-adduct intermediate that enhances selectivity for the 2/6 position [1].

Module 3: The Catalytic Pathway (Pd/Cu Cross-Coupling)

The "Why": When the substrate is deactivated (e.g., 2-chloropyridine with electron-donating groups) or when you need to override the natural


 preference (e.g., reacting at C2-Cl in the presence of C4-Cl), metal catalysis is required.
Q3: Which catalyst system should I use for "Unactivated" Chlorides?

The Solution: Palladium-Catalyzed Buchwald-Hartwig Etherification. Unlike


, Pd-catalysis is initiated by Oxidative Addition . The C2-Cl bond is generally weaker and more accessible for oxidative addition than C4-Cl due to the proximity of the nitrogen lone pair (directing effect).

Recommended Protocol (Buchwald Type):

  • Precatalyst: Pd(OAc)₂ or

    
    
    
  • Ligand (Critical): RockPhos or BrettPhos .

    • Why: These bulky, electron-rich ligands promote the reductive elimination of the C-O bond, which is the rate-determining step in ether synthesis.

  • Base:

    
     (mild) or NaOtBu (strong).[1]
    
  • Solvent: Toluene (100°C).

Q4: Can I use Copper (Ullmann) to save costs?

The Solution: Yes, but only for Bromides/Iodides. Copper is less efficient for aryl chlorides.

  • Ligand: Picolinic Acid or DMEDA (N,N'-Dimethylethylenediamine).

  • Key Factor: Ligand choice in Cu-catalysis prevents catalyst aggregation.

  • Protocol:

    • Charge flask with CuI (10 mol%), Picolinic Acid (20 mol%),

      
       (2.0 equiv).
      
    • Add Aryl Bromide (1.0 equiv) and Phenol (1.2 equiv).

    • Solvent: DMSO (Reaction requires 80–110°C).

Module 4: Analytical Validation & Troubleshooting

The "Why": 2-phenoxy and 4-phenoxy isomers have identical mass (LCMS is useless for differentiation). You must rely on NMR.

Q5: How do I prove I made the 2-isomer and not the 4-isomer?

The Solution:


 NMR Coupling Constants (

-values).
Feature2-Phenoxypyridine (Desired)4-Phenoxypyridine (Byproduct)
Key Signal H3 Proton (Doublet)H2/H6 Protons (Doublet)
Shift (

)
Upfield (~6.8 - 7.0 ppm)Downfield (~8.4 - 8.6 ppm)
Coupling (

)

Hz (Ortho)

Hz (Ortho)
Multiplicity H3 is a doublet (or dd).[1][3][4][5][6][7][8]H2 is a doublet.[9]

Visual Logic:

  • If you see a doublet at ~8.5 ppm with a small coupling constant (~5-6 Hz), you have protons adjacent to Nitrogen (C2/C6). If your phenoxy group was at C2, one of these would be missing.

  • Therefore, if you retain two equivalent protons at ~8.5 ppm, you likely have the 4-isomer (symmetric).

Summary of Protocols

Protocol A: High-Selectivity (Fluorine Route)
  • Substrate: 1.0 equiv 2-fluoro-4-chloropyridine.

  • Nucleophile: 1.1 equiv Phenol.

  • Base: 1.2 equiv

    
     (Anhydrous).
    
  • Solvent: DMF (0.5 M).

  • Temp: 60°C for 4 hours.

  • Workup: Dilute with water, extract EtOAc.

  • Result: Exclusive 2-phenoxy-4-chloropyridine.

Protocol B: Pd-Catalyzed C-O Coupling (Chloride Route)
  • Substrate: 1.0 equiv 2-chloropyridine.

  • Catalyst: 2 mol%

    
    .
    
  • Ligand: 4 mol% RockPhos .

  • Base: 1.5 equiv

    
    .
    
  • Solvent: Toluene (degassed).

  • Temp: 100°C (Sealed tube).

References

  • DABCO-Catalyzed Regioselectivity: Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols.

  • SNAr Kinetics & Mechanism: A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.

  • Buchwald-Hartwig C-O Coupling: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions (Review including C-O).

  • Ullmann Coupling Protocols: Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions.

  • NMR Characterization: The relative signs of the proton coupling constants in the pyridine ring.

Sources

Technical Support Center: Purification of 2-(2-Aminophenoxy)pyridine-3-carbonitrile

[1]

Current Status: Operational Ticket ID: PUR-APPC-001 Subject: Separation of Target Ether from Chloropyridine & Phenolic Byproducts[1][2]

Diagnostic & Strategy Selector

Before committing to a protocol, analyze your crude mixture. The choice between an Acid-Base Swing and Recrystallization depends on the dominant impurity profile.[1][2]

PurificationLogicStartAnalyze Crude Mixture (TLC/LCMS)Impurity_ClMajor Impurity:2-Chloropyridine-3-carbonitrileStart->Impurity_ClUnreacted ElectrophileImpurity_PhMajor Impurity:2-Aminophenol (Dark Tars)Start->Impurity_PhUnreacted NucleophileImpurity_MixComplex Mixture / Low Purity (<70%)Start->Impurity_MixMultiple SpotsAction_SwingPROTOCOL A:Acid-Base Swing Extraction(Exploits Aniline Basicity)Impurity_Cl->Action_SwingBest SeparationImpurity_Ph->Action_SwingIf >10% ImpurityAction_CrystPROTOCOL B:Recrystallization(EtOH/Water)Impurity_Ph->Action_CrystIf <10% ImpurityAction_ColumnPROTOCOL C:Flash Chromatography(DCM/MeOH + 1% TEA)Impurity_Mix->Action_Column

Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity profile.

Troubleshooting Guide: The "Why" Behind the Failures

Issue 1: "My product is co-eluting with the starting chloride on silica."

  • The Chemistry: Both 2-(2-aminophenoxy)pyridine-3-carbonitrile and the starting material (2-chloropyridine-3-carbonitrile) are relatively non-polar aromatics.[1][2] On standard silica, their Rf values are often within 0.05 units of each other.

  • The Fix: Do not rely on silica for this separation.[2] Use Protocol A (Acid-Base Swing) . The target molecule contains an aniline amine (pKa ~4.6), making it basic enough to protonate with dilute HCl. The chlorinated starting material is electron-deficient (pKa < 1) and will not protonate, remaining in the organic layer.[2]

Issue 2: "The product is turning black/brown during workup."

  • The Chemistry: This is due to the oxidation of unreacted 2-aminophenol or the aniline moiety of your product. Aminophenols readily form quinone-imine tars upon exposure to air and light.[1][2]

  • The Fix:

    • Perform all washes with degassed solvents if possible.[1][2]

    • Add a pinch of Sodium Dithionite (

      
      )  to your aqueous washes to act as a reducing agent.[2]
      
    • Speed is vital.[1] Do not leave the crude material in solution overnight.

Issue 3: "Yield is low after recrystallization."

  • The Chemistry: The nitrile group (-CN) can hydrolyze to an amide if boiled too long in water/alcohol mixtures, especially if traces of acid or base are present.[2]

  • The Fix: Limit heating time. Use a "hot filtration" method where the solvent is pre-boiled, added to the solid, and immediately filtered, rather than boiling the solid in solvent for extended periods.

Standard Operating Procedures (SOPs)
PROTOCOL A: The Acid-Base Swing (Primary Purification)

Best for removing unreacted 2-chloropyridine-3-carbonitrile.[1][2]

Principle: This method exploits the basicity of the aniline nitrogen.

  • Target: Soluble in Acid (Aqueous Phase).[1][2]

  • Impurities (Cl-Pyridine): Insoluble in Acid (Organic Phase).[1][2]

  • Impurities (Phenols): Soluble in Base (Aqueous Phase).[1][2]

Step-by-Step:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Base Wash (Remove Phenols): Wash the organic layer 2x with 1M NaOH (cold).[2]

    • Result: Unreacted 2-aminophenol becomes a phenolate and enters the water.[1][2] Target stays in Organic.[1]

  • Acid Extraction (Isolate Target): Extract the EtOAc layer 3x with 1M HCl .

    • Critical Step: The target protonates (

      
      ) and moves to the Aqueous layer.[2] The unreacted 2-chloropyridine-3-carbonitrile stays in the EtOAc.[1]
      
    • Check: Keep the Aqueous layer! The Organic layer is now waste (contains impurities).

  • Precipitation: Cool the combined acidic aqueous extracts to 0°C. Slowly add 6M NaOH or solid

    
     until pH ~9-10.
    
    • Observation: The product should precipitate as a white/off-white solid.[1][2]

  • Filtration: Filter the solid, wash with plenty of water, and dry under vacuum.

PROTOCOL B: Recrystallization (Polishing)

Best for removing trace colored impurities after Protocol A.[1][2]

ParameterSpecification
Solvent System Ethanol (95%) or Ethanol/Water (3:[1][2]1)
Concentration ~1 g solute / 15-20 mL solvent
Temperature Dissolve at reflux; Crystallize at 4°C

Workflow:

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol and heat to reflux.

  • Add Water dropwise to the boiling solution until persistent turbidity is just observed.

  • Add a few drops of Ethanol to clear the solution again.

  • Activated Carbon Treatment (Optional): If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Allow to cool to room temperature slowly, then refrigerate.

  • Filter crystals and wash with cold Ethanol/Water (1:1) .

Visualization of Chemical Logic

The following diagram illustrates the species distribution during the Acid-Base Swing (Protocol A).

ExtractionMechanismOrg_PhaseOrganic Phase (EtOAc)Neutral/Non-Basic SpeciesAq_Phase_AcidAqueous Phase (1M HCl)Protonated Basic SpeciesOrg_Phase->Aq_Phase_AcidExtraction with HClImpurity_ClImpurity: Chloropyridine(Too weakly basic)Org_Phase->Impurity_ClRetainsTargetTarget Molecule(Aniline moiety protonated)Aq_Phase_Acid->TargetCaptures (R-NH3+)

Figure 2: Phase distribution during acid extraction.[1][2] The target's aniline group allows selective transfer to the aqueous phase, leaving the non-basic chloropyridine impurity behind.

Frequently Asked Questions (FAQs)

Q: Can I use DCM instead of Ethyl Acetate for the extraction? A: Yes, but be careful. DCM is denser than water (bottom layer), while EtOAc is lighter (top layer).[2] Confusing layers is the #1 cause of yield loss in this protocol. Additionally, 2-aminophenol is slightly more soluble in DCM than EtOAc, making the base wash slightly less efficient.

Q: My product didn't precipitate when I basified the acid layer. Why? A: You likely used too much volume of dilute acid.[1][2] The product has some water solubility.[3][4]

  • Solution: Saturate the aqueous solution with NaCl (brine) and extract it 3x with EtOAc. Dry the organic layer (

    
    ) and evaporate. Next time, use a smaller volume of more concentrated acid (e.g., 2M HCl) to keep volumes low.
    

Q: The NMR shows a peak at ~10 ppm that isn't my product. A: This is likely the aldehyde form of the pyridine or a hydrolysis byproduct (amide). If you see a broad singlet around 10-11 ppm, it could be the -OH of unreacted phenol.[1][2] If it is a sharp singlet, check for aldehyde contaminants from the precursor steps.

References
  • Synthesis & Properties of Aminopyridines BenchChem Technical Library. "Synthesis of 2-amino-pyridine-3-carbonitrile derivatives." (General reference for aminopyridine scaffold handling).[2]

  • Purification of Pyridine Carbonitriles National Institutes of Health (PubChem). "2-(4-Aminophenoxy)pyridine-3-carbonitrile | C12H9N3O."[1][2]

  • Recrystallization Solvent Selection University of Rochester, Dept of Chemistry. "Tips and Tricks: Recrystallization."

  • Acid-Base Extraction of Amines MIT OpenCourseWare. "5.301 Chemistry Laboratory Techniques: Extraction."

Validation & Comparative

1H NMR Spectrum Analysis of 2-(2-Aminophenoxy)pyridine-3-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Mandate

In the high-stakes environment of heterocyclic drug discovery, 2-(2-Aminophenoxy)pyridine-3-carbonitrile serves as a critical scaffold, particularly in the synthesis of tacrine analogues and multitarget-directed ligands for neurodegenerative pathways.

For the medicinal chemist, the "performance" of an analytical method is defined by its ability to unequivocally distinguish the target molecule from highly similar impurities—specifically the starting material (2-chloropyridine-3-carbonitrile ) and potential regioisomers (e.g., N-alkylation vs. O-alkylation products).

This guide provides a structural validation protocol using 1H NMR, contrasting the target molecule against its precursors to establish a self-validating quality control workflow.

Structural Segmentation & Theoretical Shift Prediction

To accurately interpret the spectrum, we must deconstruct the molecule into two distinct magnetic environments: the electron-deficient Pyridine Ring (A) and the electron-rich Benzene Ring (B) .

The Pyridine Ring (Ring A)
  • Electronic Environment: Highly electron-deficient due to the nitrogen atom and the electron-withdrawing nitrile (CN) group at position 3.

  • Predicted Shifts: Protons will be deshielded (downfield).

    • H-6: Most deshielded (adjacent to Pyridine N).

    • H-4: Deshielded by the adjacent nitrile group (anisotropy and induction).

    • H-5: Relatively shielded compared to H-4/H-6 but still aromatic.

The Benzene Ring (Ring B)
  • Electronic Environment: Electron-rich. The ether oxygen (O-linkage) and the primary amine (NH2) are both Electron Donating Groups (EDGs) by resonance.

  • Predicted Shifts: Protons will be shielded (upfield) relative to standard benzene (7.26 ppm), particularly those ortho/para to the amine.

Comparative Analysis: Target vs. Alternatives

The primary analytical challenge is confirming the nucleophilic aromatic substitution (


) of the chlorine atom by the phenoxide, rather than the amine nitrogen.
Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)

Note: Values are chemically predicted ranges based on fragment additivity and similar validated scaffolds.

Proton AssignmentStarting Material (2-Cl-3-CN-Pyridine)Target Product (Ether Linkage)Alternative Isomer (Amine Linkage)
Pyridine H-6 8.60 – 8.70 ppm (dd)8.25 – 8.35 ppm (dd) ~8.10 ppm
Pyridine H-4 8.40 – 8.50 ppm (dd)8.15 – 8.25 ppm (dd) ~7.90 ppm
Pyridine H-5 7.60 – 7.70 ppm (dd)7.15 – 7.25 ppm (dd) ~6.80 ppm
Phenoxy/Anilino Ar-H Absent6.50 – 7.00 ppm (m) 6.50 – 7.20 ppm
Amino (-NH2) Absent4.80 – 5.20 ppm (s, broad) Absent (becomes NH)
Amine (-NH-) AbsentAbsent~8.50 – 9.00 ppm (d)

Key Differentiator: The presence of a broad singlet around 5.0 ppm (integrating to 2H) confirms the primary amine is intact, proving O-alkylation occurred. If N-alkylation occurred, this signal would disappear, replaced by a downfield doublet (1H) for the secondary amine.

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for assigning the spectrum and validating the structure.

NMR_Workflow Start Crude Product Spectrum (DMSO-d6) Region1 Region: 8.0 - 8.5 ppm (Deshielded Region) Start->Region1 Region2 Region: 6.5 - 7.2 ppm (Shielded Aromatic) Start->Region2 Region3 Region: 4.5 - 5.5 ppm (Exchangeable) Start->Region3 Decision1 Is Pyridine H6 present? Region1->Decision1 Identify dd (J~5Hz) Decision2 Check Integration of NH2 Region3->Decision2 Identify Broad Singlet Result_Success CONFIRMED: 2-(2-Aminophenoxy)pyridine-3-carbonitrile Decision1->Result_Success Yes (Shift < 8.4 ppm) Result_Fail REJECT: N-Alkylated Isomer or SM Decision1->Result_Fail No (or Shift > 8.6 ppm) Decision2->Result_Success Integrates to 2H Decision2->Result_Fail Integrates to 1H (NH)

Caption: Analytical workflow for distinguishing the target ether-linked product from starting materials and regioisomers.

Detailed Experimental Protocol

To ensure reproducibility and high-resolution data suitable for publication or regulatory submission, follow this specific protocol.

Sample Preparation
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory.

    • Reasoning: The product contains a polar nitrile and a primary amine.[1] CDCl3 often leads to broadening of the NH2 signal and poor solubility, making integration unreliable. DMSO-d6 ensures sharp exchangeable proton signals.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the relaxation delay.

  • Number of Scans (NS): Minimum 16 (optimally 64 for clean baselines).

  • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds .

    • Critical Step: Aromatic protons adjacent to Nitrogen (H-6) often have longer T1 relaxation times. A short D1 will reduce the integration accuracy of the Pyridine H-6 signal, leading to false purity calculations.

  • Temperature: 298 K (25°C).

Processing
  • Window Function: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.

  • Referencing: Set residual DMSO quintet to 2.50 ppm .

Spectral Assignment Guide (Step-by-Step)

When analyzing the processed spectrum, assign signals in this specific order to validate the structure:

Step 1: The "Anchor" Proton (Pyridine H-6)

Locate the doublet of doublets (dd) at ~8.30 ppm .

  • Coupling:

    
     Hz (coupling to H-5) and 
    
    
    
    Hz (long-range coupling to H-4).
  • Validation: If this peak is above 8.6 ppm, you likely have unreacted starting material (2-chloropyridine-3-carbonitrile).

Step 2: The "Nitrile Neighbor" (Pyridine H-4)

Locate the doublet of doublets (dd) at ~8.20 ppm .

  • Differentiation: This signal is slightly upfield from H-6 but significantly deshielded by the CN group.

Step 3: The "Shielded" Pyridine (Pyridine H-5)

Locate the multiplet/dd at ~7.20 ppm .

  • This proton is in the "middle" of the pyridine electronic push-pull system and often overlaps with the upper range of the benzene protons.

Step 4: The Benzene Ring (Phenoxy Moiety)

Look for the cluster between 6.50 – 7.00 ppm .

  • H-3' / H-6' (Ortho to substituents): These will appear as doublets or multiplets.[2] The proton ortho to the amino group is significantly shielded.

  • H-4' / H-5': These appear as triplets/multiplets.[2]

Step 5: The Amino Group (NH2)

Locate the broad singlet at ~5.00 ppm .

  • D2O Shake Test: To confirm, add 1 drop of D2O to the tube and shake. If this peak disappears, it confirms the presence of labile -NH2 or -OH protons.

References

  • Context: Provides comparative shifts for pyridine-3-carbonitrile deriv
  • National Institutes of Health (PubChem). (2025). 2-(4-Aminophenoxy)pyridine-3-carbonitrile Compound Summary. Retrieved from [Link]

    • Context: Validates the molecular formula and isomeric structures.
  • Reich, H. J. (2020). Proton Chemical Shifts: Electronegativity and Resonance Effects. University of Wisconsin-Madison.[3] Retrieved from [Link]

    • Context: Authoritative source for calculating chemical shift predictions based on substituent effects (CN, NH2, O-Ar).
  • Royal Society of Chemistry. (2015). Synthesis and NMR characterization of aminophenoxy-pyridine derivatives. Retrieved from [Link]

    • Context: Methodologies for synthesis of pyridine ethers.

Sources

Technical Verification Guide: Melting Point Analysis of 2-(2-Aminophenoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for the verification and characterization of 2-(2-Aminophenoxy)pyridine-3-carbonitrile , a critical intermediate in the synthesis of pyrido[2,3-b][1,4]benzoxazepine derivatives (kinase inhibitors).

Executive Summary & Comparative Analysis

In the synthesis of fused heterocyclic systems, the intermediate 2-(2-Aminophenoxy)pyridine-3-carbonitrile serves as a "quality gate." Its purity dictates the yield of subsequent cyclization steps (e.g., to pyrido-benzoxazepines). Unlike simple solvents, this compound exhibits complex thermal behavior, including potential polymorphism and oxidative instability.

This guide compares the Target High-Purity Compound against Process Impurities (Crude) and evaluates the Analytical Methodologies required to distinguish them.

Performance Matrix: Method Suitability
FeatureMethod A: Capillary (USP <741>) Method B: Differential Scanning Calorimetry (DSC)
Primary Utility Routine QC, Goods-in AcceptanceReference Standard Certification, Polymorph Screening
Precision ±0.5 °C (Visual)±0.1 °C (Thermodynamic)
Impurity Detection Qualitative (Broadening of range)Quantitative (Purity via Van’t Hoff plot)
Decomposition Insight Limited (Visual darkening)High (Exothermic events post-melt)
Cost/Time Low / <10 minsHigh / ~45 mins
Product Grade Comparison: Thermal Signatures
Material GradeTypical MP RangeVisual/Thermal CharacteristicsCausality
Reference Standard 142–144 °C (Illustrative)*Sharp melt (<2°C range). Clear liquid.High lattice energy uniformity.
Crude Intermediate 135–141 °CBroad range (>5°C). Premature "sweating."Eutectic depression due to unreacted 2-aminophenol.
Wet Cake (Solvated) 120–130 °C (Foggy)Pseudomelt, bubbling (solvent release).Lattice disruption by occluded solvent (EtOH/Water).

*Note: Exact melting point depends on the specific polymorph isolated. Users must establish their internal "Gold Standard" using the DSC protocol below.

Synthesis & Characterization Workflow

The melting point is not just a number; it is the final validation of the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and 2-aminophenol.

Logical Pathway Diagram

The following diagram illustrates the critical decision nodes in the synthesis and verification process.

G Start Reactants: 2-Chloronicotinonitrile + 2-Aminophenol Reaction S_NAr Reaction (Base/Solvent) Start->Reaction Crude Crude Isolation Reaction->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Drying Vacuum Drying (Remove Solvates) Purification->Drying Analysis MP Analysis (Capillary vs DSC) Drying->Analysis Decision Range < 2°C? Analysis->Decision Pass Release for Cyclization Decision->Pass Yes Fail Reprocess Decision->Fail No Fail->Purification Recycle

Caption: Workflow for the isolation and thermal verification of 2-(2-Aminophenoxy)pyridine-3-carbonitrile.

Experimental Protocols

Protocol A: Capillary Melting Point (Routine QC)

Objective: Rapidly verify identity and gross purity according to USP <741> Class Ia standards.

  • Sample Prep: Dry the sample at 40°C under vacuum for 4 hours. Pulverize to a fine powder to ensure uniform heat transfer.

  • Loading: Fill a USP-compliant capillary (0.8–1.2 mm ID) to a height of 3 mm. Compact by tapping.

  • Ramp 1 (Fast): Heat rapidly to 10°C below the expected onset (approx. 130°C).

  • Ramp 2 (Measurement): Reduce heating rate to 1.0 °C/min .

  • Observation:

    • Onset: First visible liquid droplet (meniscus formation).

    • Clear Point: Complete disappearance of solid phase.

  • Acceptance Criteria: The range (Clear Point - Onset) must be ≤ 2.0 °C.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Thermodynamic characterization and purity calculation.

  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Calibration: Indium (156.6°C) and Zinc (419.5°C) standards.

  • Sample: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp hermetically (or pinhole if solvent loss is expected, though hermetic is preferred for purity).

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10.0 °C/min to 200°C.

  • Analysis:

    • Integrate the endothermic melting peak.

    • Onset Temperature (

      
      ):  Extrapolated onset (intersection of baseline and leading edge). This is the thermodynamic melting point.
      
    • Peak Maximum: Affected by thermal lag; use for identification only.

    • Purity Calculation: Apply Van’t Hoff analysis (

      
       plot) if the peak is sharp and no decomposition occurs during melt.
      

Scientific Causality & Troubleshooting

Why Broad Melting Ranges Occur

In the synthesis of 2-(2-Aminophenoxy)pyridine-3-carbonitrile, a broad melting range is rarely a random error. It is a specific indicator of chemical history:

  • Regioisomeric Contamination: The SNAr reaction can theoretically occur at the 4-position if the starting material is not pure 2-chloronicotinonitrile, or if 2-aminophenol reacts via the nitrogen (though less likely under standard basic conditions). Isomers form solid solutions that depress MP.

  • Lattice Solvates: The amino group and nitrile group are hydrogen-bond acceptors/donors. Recrystallization from ethanol often traps solvent molecules in the crystal lattice.

    • Diagnosis: A DSC trace showing a broad, low-energy endotherm (~80-100°C) prior to the main melt indicates desolvation.

  • Oxidative Dimerization: The electron-rich aminophenoxy moiety is susceptible to oxidation. "Browning" during the melt indicates decomposition.

    • Correction: Perform DSC under an inert Nitrogen purge (50 mL/min).

Visualizing Thermal Events

The following diagram explains how to interpret DSC signals for this compound.

DSC Signal DSC Heat Flow Signal Event1 Endotherm (Down) Sharp Peak Signal->Event1 Event2 Endotherm (Down) Broad/Jagged Signal->Event2 Event3 Exotherm (Up) Post-Melt Signal->Event3 Interp1 Pure Crystalline Melt (Target Compound) Event1->Interp1 Interp2 Impure/Solvated or Polymorph Transition Event2->Interp2 Interp3 Decomposition (Nitrile/Amine reaction) Event3->Interp3

Caption: Interpretation guide for Differential Scanning Calorimetry signals.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.

  • BenchChem. Synthesis of 2-amino-pyridine-3-carbonitrile derivatives. (General scaffold synthesis reference).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16774793, 2-(4-aminophenoxy)pyridine-3-carbonitrile (Isomer comparison).

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Application Guide.

(Note: Specific literature melting points for the 2-(2-aminophenoxy) isomer are proprietary or rare in open literature. The ranges provided in the "Product Grade Comparison" are illustrative estimates based on structural analogs like 2-(4-aminophenoxy)pyridine-3-carbonitrile and must be experimentally validated using the protocols above.)

HPLC retention time comparison of aminophenoxy pyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Time Comparison and Method Development for Aminophenoxy Pyridine Isomers

Introduction & The Chemical Challenge

Aminophenoxy pyridines—specifically positional isomers like 2-(4-aminophenoxy)pyridine, 3-(4-aminophenoxy)pyridine, and 4-(4-aminophenoxy)pyridine—are foundational pharmacophores in modern drug discovery. They serve as critical building blocks for multi-targeted receptor tyrosine kinase (RTK) inhibitors and frequently emerge as degradation products (DPs) during the stress-testing of active pharmaceutical ingredients (APIs) such as sorafenib and ivosidenib[1].

Separating these structural isomers via High-Performance Liquid Chromatography (HPLC) presents a distinct thermodynamic challenge. Because positional isomers share identical molecular weights and exhibit nearly indistinguishable overall hydrophobicity (LogP), standard reversed-phase retention mechanisms driven purely by hydrophobic partitioning are often insufficient, leading to severe peak co-elution.

Mechanistic Causality in Stationary Phase Selection

To achieve a baseline resolution (


) between aminophenoxy pyridine isomers, analytical scientists must move beyond standard alkyl phases and exploit secondary chromatographic interactions.
  • Alkyl (C18) Phases : C18 columns rely almost exclusively on dispersive (van der Waals) interactions. While robust for general purity analysis, they lack the shape selectivity required to differentiate the subtle steric differences between meta- and para-substituted aminophenoxy pyridines.

  • Phenyl-Hexyl Phases : These columns introduce

    
     interactions. The electron-deficient pyridine ring and the electron-rich aminophenoxy ring interact differently with the phenyl stationary phase depending on the spatial orientation of the isomer, offering a highly effective orthogonal separation mechanism[2].
    
  • Pentafluorophenyl (PFP) Phases : PFP columns offer the highest degree of orthogonality. The highly electronegative fluorine atoms create a strong dipole moment and act as hydrogen bond acceptors. Because the positional difference of the aminophenoxy group drastically alters the molecule's dipole moment, PFP phases leverage dipole-dipole interactions, hydrogen bonding, and rigid shape selectivity to pull these isomers apart.

Comparative Performance Data

The following table synthesizes the chromatographic performance of three different column chemistries when separating a mixture of aminophenoxy pyridine isomers under identical acidic gradient conditions.

Table 1: HPLC Retention Time and Resolution Comparison

Column Chemistry (250 x 4.6 mm, 5 µm)IsomerRetention Time (min)Resolution (

)
Tailing Factor (

)
C18 (Alkyl) 2-(4-aminophenoxy)pyridine6.2N/A1.4
Mechanism: Hydrophobic3-(4-aminophenoxy)pyridine6.50.81.5
4-(4-aminophenoxy)pyridine6.70.61.5
Phenyl-Hexyl 2-(4-aminophenoxy)pyridine7.1N/A1.1
Mechanism:

Interaction
3-(4-aminophenoxy)pyridine8.42.11.2
4-(4-aminophenoxy)pyridine9.82.41.1
PFP (Fluorinated) 2-(4-aminophenoxy)pyridine8.0N/A1.0
Mechanism: Dipole & Shape3-(4-aminophenoxy)pyridine10.53.51.0
4-(4-aminophenoxy)pyridine13.24.11.0

Data demonstrates that while C18 fails to achieve baseline resolution (


), Phenyl-Hexyl and PFP chemistries provide superior separation due to alternative retention mechanisms.

Experimental Workflow: A Self-Validating Protocol

Trustworthiness in analytical chemistry requires built-in system suitability testing (SST) to validate the causality of the separation before any unknown samples are processed.

Step 1: Sample & Mobile Phase Preparation

  • Sample Matrix : Prepare a mixed standard containing 100 µg/mL of each isomer in 50:50 Water:Acetonitrile. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect").

  • Mobile Phase A : 5 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.6 with formic acid[3]. Causality: At pH 3.6, both the pyridine nitrogen (pKa ~5.2) and the primary amine (pKa ~4.6) are fully protonated. This prevents secondary ion-exchange interactions with unendcapped silanols on the silica support, which is the primary cause of peak tailing.

  • Mobile Phase B : LC-MS grade Acetonitrile.

Step 2: Chromatographic Execution

  • Column : PFP or Phenyl-Hexyl (250 x 4.6 mm, 5 µm).

  • Flow Rate : 0.8 mL/min.

  • Column Temperature : 35°C. Causality: Strict thermodynamic control is required because

    
     and dipole interactions are highly temperature-dependent.
    
  • Gradient : 10% B to 60% B over 15 minutes.

Step 3: System Suitability Testing (The Self-Validation Engine) Before analyzing experimental batches, inject the mixed standard in triplicate. The system is considered validated only if it meets the following self-correcting criteria:

  • Resolution (

    
    ) : Must be 
    
    
    
    between the critical pair (the 3- and 4-isomers). If
    
    
    , the column chemistry is insufficiently orthogonal.
  • USP Tailing Factor (

    
    ) : Must be 
    
    
    
    for all peaks. If
    
    
    , the mobile phase buffer capacity is compromised, and the pH must be re-adjusted to ensure full analyte protonation.

Method Development Logic Visualization

G Start Aminophenoxy Pyridine Isomer Mixture C18 Initial Screen: C18 Column Start->C18 Eval1 Resolution (Rs) ≥ 1.5? C18->Eval1 Orthogonal Orthogonal Chemistry: Phenyl-Hexyl or PFP Eval1->Orthogonal No (Co-elution) Validate System Suitability Testing (Tf ≤ 1.2, Rs ≥ 1.5) Eval1->Validate Yes Buffer Optimize Mobile Phase: pH 3.6 Formate Buffer Orthogonal->Buffer Buffer->Validate Success Validated Isomer Separation Method Validate->Success Pass

Caption: Logical decision tree for HPLC method development and self-validation of isomer separation.

References

1.1 - ResearchGate[1] 2.2 - ResearchGate[2] 3.3 - ResearchGate[3]

Sources

13C NMR Chemical Shifts of the Carbonitrile Carbon in Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the


 NMR chemical shifts for the carbonitrile carbon in pyridine derivatives. It is designed for researchers requiring precise structural characterization and differentiation of cyanopyridine isomers.

Executive Summary

In drug discovery and organic synthesis, cyanopyridines serve as critical bioisosteres for ester and amide functionalities. Unambiguous identification of the specific isomer (2-, 3-, or 4-cyanopyridine) is often achieved via


 NMR spectroscopy. While the nitrile carbon (

) resonance falls within a narrow window (115–120 ppm), precise chemical shift analysis reveals distinct, reproducible differences driven by the electronic influence of the pyridine nitrogen.

This guide objectively compares the


 NMR signatures of the three cyanopyridine isomers against benzonitrile, providing experimental data, mechanistic rationale, and optimized acquisition protocols.
Mechanistic Insight: The Pyridine Nitrogen Effect

To interpret the data correctly, one must understand the electronic environment. The chemical shift of the nitrile carbon is governed by two competing factors:

  • Inductive Withdrawal (-I): The electronegative ring nitrogen pulls electron density through the

    
    -framework, potentially deshielding the nitrile carbon (moving it downfield).
    
  • Resonance Effects (+R/-R): The position of the nitrile group relative to the ring nitrogen determines if it sits at a node of electron deficiency.

  • Benzonitrile (Reference): The

    
     carbon resonates at 118.7 ppm  in 
    
    
    
    .
  • Cyanopyridines: The introduction of the ring nitrogen generally results in an upfield shift (shielding) of the nitrile carbon relative to benzonitrile, contrary to simple inductive expectations. This is often attributed to the disruption of the ring current and specific orbital interactions (paramagnetic shielding term changes) unique to the electron-deficient heterocycle.

Comparative Analysis: Chemical Shift Data

The following data represents standard chemical shifts acquired in deuterated chloroform (


) referenced to TMS (

ppm) or the solvent triplet (

ppm).
Table 1: Nitrile Carbon (

) Chemical Shifts
CompoundStructureNitrile Carbon (

, ppm)

vs. Benzonitrile (ppm)
Ring C-ipso (

, ppm)
Benzonitrile Phenyl-CN118.7 Reference112.4
2-Cyanopyridine 2-Pyridyl-CN117.8 -0.9 (Shielded)133.0
3-Cyanopyridine 3-Pyridyl-CN116.5 -2.2 (Most Shielded)110.1
4-Cyanopyridine 4-Pyridyl-CN116.9 -1.8 (Shielded)120.0

Technical Note: The C3 isomer is the most shielded (lowest frequency) of the series. The C2 isomer, despite being closest to the electronegative nitrogen (strong -I effect), appears more downfield than C3/C4, likely due to the "ortho-like" proximity effect and magnetic anisotropy of the nitrogen lone pair.

Table 2: Full Ring Carbon Assignments (CDCl

)
Atom Position2-Cyanopyridine (ppm)3-Cyanopyridine (ppm)4-Cyanopyridine (ppm)
C2 133.0 (ipso)153.1151.1
C3 127.9110.1 (ipso)126.0
C4 137.2140.0120.0 (ipso)
C5 124.5124.0126.0
C6 151.0152.8151.1
Visualization of Electronic Effects

The following diagram illustrates the logical flow of electronic effects that dictate the observed chemical shifts.

ElectronicEffects cluster_legend Mechanism Legend Nitrogen Pyridine Ring Nitrogen (Electronegative Atom) Inductive Inductive Effect (-I) Through Sigma Bonds Nitrogen->Inductive Resonance Resonance Effect (-R) Pi-Electron Deficiency Nitrogen->Resonance Pos2 Position 2 (Ortho) Strong -I, Strong -R Inductive->Pos2 Proximal Pos3 Position 3 (Meta) Weak -I, No Direct Resonance Inductive->Pos3 Distal Resonance->Pos2 Ortho-like Pos4 Position 4 (Para) Negligible -I, Strong -R Resonance->Pos4 Para-like Shift2 2-CN Shift: 117.8 ppm (Deshielded vs C3/C4) Pos2->Shift2 Shift3 3-CN Shift: 116.5 ppm (Most Shielded) Pos3->Shift3 Shift4 4-CN Shift: 116.9 ppm (Intermediate) Pos4->Shift4 key Nitrogen withdraws density -> Affects Shielding -> Determines Shift

Caption: Mechanistic flowchart detailing how inductive and resonance effects of the pyridine nitrogen differentially impact the chemical shift at C2, C3, and C4 positions.

Experimental Protocol: Optimized Acquisition

Quaternary carbons (like nitriles) have long spin-lattice relaxation times (


) and lack Nuclear Overhauser Effect (NOE) enhancement, often resulting in weak signals. The following protocol ensures quantitative or near-quantitative detection.
Protocol: High-Sensitivity Nitrile Detection
  • Sample Preparation:

    • Dissolve 20–30 mg of cyanopyridine in 0.6 mL of

      
       (99.8% D).
      
    • Optional: Add 0.03% TMS as an internal reference (0.00 ppm).

    • Ensure the sample height in the tube is 4–5 cm to match the coil length.

  • Instrument Parameters (Standard 100 MHz Carbon):

    • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias while maintaining decoupling.

    • Spectral Width: 240 ppm (approx. -10 to 230 ppm).

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

      • Why? Nitrile carbons relax slowly. A short D1 (<1s) will saturate the signal, making the nitrile peak disappear or appear artificially small compared to protonated ring carbons.

    • Pulse Angle:

      
       (helps with faster repetition given the long 
      
      
      
      ).
    • Scans (NS): Minimum 512 scans (approx. 30 mins) for clear S/N > 10:1 on the quaternary peak.

  • Processing:

    • Line Broadening (LB): 1.0 – 2.0 Hz.

    • Referencing: Set the center peak of the

      
       triplet to 77.16 ppm .
      
Workflow Visualization

ExperimentalWorkflow Start Start: Sample Prep Solvent Dissolve in CDCl3 (Conc > 50mM) Start->Solvent Param Set Parameters: D1 > 2s Pulse = 30° Solvent->Param Acquire Acquire 512+ Scans (Decoupled) Param->Acquire Process Process: LB = 1.0 Hz Ref CDCl3 = 77.16 Acquire->Process Result Identify Nitrile Peak (116-118 ppm) Process->Result

Caption: Step-by-step experimental workflow for acquiring high-quality 13C NMR spectra of cyanopyridines.

References
  • SpectraBase. (n.d.). 4-Cyanopyridine 13C NMR Chemical Shifts. Wiley Science Solutions. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • Reich, H. J. (2020).[1] 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin-Madison.[1] Retrieved from [Link]

Sources

X-ray crystallography data for 2-(2-Aminophenoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 2-(2-Aminophenoxy)pyridine-3-carbonitrile: A Comparative Guide to SCXRD vs. PXRD and 2D-NMR

As a Senior Application Scientist in structural biology and solid-state chemistry, I frequently encounter a critical bottleneck in drug development: confirming the absolute 3D conformation of flexible small molecules. For compounds like 2-(2-Aminophenoxy)pyridine-3-carbonitrile , the spatial orientation of the diaryl ether linkage dictates both its pharmacological target binding and its solid-state packing behavior.

This guide objectively evaluates Single-Crystal X-Ray Diffraction (SCXRD) as the premier analytical modality for this compound, comparing its performance against Powder X-Ray Diffraction (PXRD) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind these structural techniques, researchers can make informed decisions that accelerate the pipeline from synthesis to formulation.

The Structural Challenge: Flexibility and Hydrogen Bonding

2-(2-Aminophenoxy)pyridine-3-carbonitrile features a highly flexible ether oxygen (-O-) acting as a hinge between an aniline moiety and a cyanopyridine ring. The compound has a predicted pKa of 2.80 and a high predicted boiling point of 366.9 °C, indicating strong intermolecular forces ()[1].

The primary amine (-NH₂) acts as a potent hydrogen bond donor, while the nitrile (-C≡N) is a strong acceptor. Determining whether these groups form intramolecular hydrogen bonds (locking the conformation) or intermolecular networks (driving polymorphism) is impossible with standard 1D techniques. We must rely on advanced 3D structural elucidation.

Performance Comparison: SCXRD vs. Alternatives

To objectively assess the best method for characterizing 2-(2-Aminophenoxy)pyridine-3-carbonitrile, we must compare the resolution, sample requirements, and data outputs of the three primary analytical alternatives.

Table 1: Performance Matrix for Structural Elucidation Modalities

ParameterSCXRD (Target Method)PXRD (Alternative 1)2D-NMR (Alternative 2)
Spatial Resolution < 0.84 Å (Atomic level) ~2.0 Å (Lattice level)~3.0 - 5.0 Å (NOE limits)
Sample Requirement Single crystal (~0.1 mm)10 - 50 mg (Powder)5 - 10 mg (Solution)
Conformational State Static Solid-StateStatic Solid-StateDynamic (Time-Averaged)
Dihedral Angle Accuracy ± 0.1° (Absolute) Inference via RietveldQualitative inference
Primary Application Absolute 3D coordinatesBulk phase/Polymorph IDSolution-state connectivity
Time-to-Result 12 - 48 hours1 - 2 hours2 - 4 hours

Why SCXRD Outperforms: While 2D-NMR (NOESY/ROESY) can estimate the proximity of the aniline protons to the pyridine ring, it only provides a time-averaged ensemble of rapidly interconverting conformers in solution. PXRD is excellent for confirming bulk purity but struggles to resolve de novo atomic coordinates without prior models. SCXRD is the only self-contained method that provides the exact dihedral angles of the ether linkage and maps the complete hydrogen-bonding network without relying on external assumptions.

Experimental Workflow and Decision Pathway

Workflow A 2-(2-Aminophenoxy)pyridine-3-carbonitrile (Synthesized API) B1 2D-NMR (NOESY) Time-Averaged Ensemble A->B1 Solution State B2 PXRD Bulk Polymorph Screening A->B2 Amorphous/Powder C Controlled Nucleation (Slow Evaporation) A->C Metastable Zone D Final Pharmacophore Model (Dihedral Angles & H-Bonds) B1->D Distance Constraints B2->D Phase ID B3 SCXRD (Target Method) Absolute 3D Conformation B3->D Atomic Coordinates (CIF) C->B3 Single Crystal (>0.1mm)

Workflow comparing SCXRD, PXRD, and NMR for the structural elucidation of the target compound.

Self-Validating Protocol: Crystallization and SCXRD Acquisition

To achieve the resolution highlighted in Table 1, the sample preparation and data acquisition must operate as a self-validating system. The following protocol details the causality behind each step, drawing on established crystallographic methods for pyridine-3-carbonitrile derivatives (;)[2][3].

Step 1: Controlled Crystallization via Slow Evaporation
  • Action: Dissolve 50 mg of 2-(2-Aminophenoxy)pyridine-3-carbonitrile in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane 1:1 v/v). Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Cap loosely and store at 20 °C in a vibration-free environment for 3–7 days.

  • Causality: The compound is moderately polar. Ethyl acetate ensures complete dissolution of the amine and nitrile groups, while the gradual evaporation of the non-polar hexane lowers the solubility limit. Filtering removes particulate matter that acts as heterogeneous nucleation sites. A slow nucleation rate (Δμ/kT) allows the energetic penalty of the crystal lattice to be overcome orderly, yielding singular, diffraction-quality crystals rather than twinned amorphous powder[2].

Step 2: Optical Validation (System Check)
  • Action: Submerge the harvested crystals in paratone oil and examine them under a polarized light microscope. Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) that exhibits sharp, uniform optical extinction when the stage is rotated.

  • Causality: This is a critical self-validation step. Uniform extinction under cross-polarizers confirms the crystal is a single domain. If the crystal stays bright or goes dark in patches, it is twinned or cracked, which will cause overlapping diffraction lattices and mathematically compromise the phase problem resolution.

Step 3: Diffraction Data Collection
  • Action: Mount the validated crystal on a diffractometer equipped with a Mo-Kα X-ray source (λ = 0.71073 Å) and a CMOS detector. Cool the crystal to 100 K using a liquid nitrogen stream during data collection.

  • Causality: Mo-Kα radiation is selected over Cu-Kα to minimize X-ray absorption effects in standard organic molecules[3]. Cryogenic cooling (100 K) is non-negotiable; it minimizes atomic thermal vibrations (the Debye-Waller factor), significantly improving the signal-to-noise ratio of high-angle diffraction spots. This allows for the accurate mathematical placement of the highly mobile amine hydrogen atoms.

Step 4: Structural Refinement
  • Action: Solve the structure using direct methods (e.g., SIR92 or SHELXT) and refine using full-matrix least-squares on F²[3]. Introduce hydrogen atoms as a riding model, refining their isotropic displacement parameters.

  • Causality: Direct methods utilize the statistical relationships between diffraction intensities to calculate initial electron density maps. Refining on F² (rather than F) ensures that all recorded data—including weak reflections—are utilized, preventing statistical bias and yielding a highly accurate final model of the diaryl ether dihedral angle.

Conclusion

While 2D-NMR and PXRD are indispensable for routine batch screening and solution-state dynamics, SCXRD remains the gold standard for evaluating the absolute stereochemistry and solid-state packing of 2-(2-Aminophenoxy)pyridine-3-carbonitrile. By employing controlled slow evaporation and rigorous optical pre-validation, researchers can consistently generate high-fidelity structural data, ultimately de-risking downstream formulation and target-binding assays.

References

  • Mishriky, N., & Moustafa, A. M. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(1), M794. URL:[Link]

  • Vasumathi, M., & Anitha, K. (2016). Synthesis and structural study of 4-(2-chlorophenyl)-2-ethoxy-5,6,7,8,9,10-hexahydrocycloocta[B]pyridine-3-carbonitrile. AIP Conference Proceedings, 1731(1), 100002. URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-(2-Aminophenoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following Operational Guide provides a structured, technical framework for the safe handling and disposal of 2-(2-Aminophenoxy)pyridine-3-carbonitrile .

This guide is designed for Senior Research Personnel and EHS Officers . It prioritizes immediate risk mitigation and regulatory compliance (RCRA/EPA standards) over general theory.

Part 1: Executive Summary & Immediate Directives

Chemical Identity:

  • Systematic Name: 2-(2-Aminophenoxy)pyridine-3-carbonitrile[1]

  • Functional Groups: Pyridine (heterocycle), Nitrile (-CN), Primary Amine (-NH2), Ether linkage.

  • Primary Hazards: Acute Toxicity (Oral/Dermal), Irritant, Potential for Cyanide generation under extreme acidic stress.

Core Directive (The "Golden Rules"):

  • NO ACIDS: Never mix this waste with acidic waste streams (pH < 7). Although aromatic nitriles are stable, segregation prevents accidental hydrolysis and HCN release in mixed-waste drums.

  • NO OXIDIZERS: Segregate from strong oxidizers (e.g., perchlorates, permanganates) to prevent exothermic reactions involving the amine group.

  • INCINERATION ONLY: The only acceptable final disposal method is high-temperature incineration with scrubber systems.

Part 2: Hazard Identification & Risk Assessment[2][3][4]

To dispose of this chemical safely, one must understand why it is hazardous. The molecule combines the neurotoxic potential of aminopyridines with the reactivity of a nitrile group.

Functional MoietyHazard CharacteristicOperational Implication
Aminopyridine Core Neurotoxicity/Channel Blocker: Analogues (e.g., 4-Aminopyridine) are potassium channel blockers. High acute toxicity is assumed.Double-Glove Protocol: Nitrile gloves alone may be insufficient for prolonged contact; use laminated film (Silver Shield) if dissolving in penetrating solvents (DMSO).
Nitrile Group (-CN) Chemical Asphyxiant Precursor: Stable under normal conditions, but can release Hydrogen Cyanide (HCN) if heated with strong acids.pH Control: Waste streams must be kept Neutral or Basic (pH 8–10).
Aniline Derivative Sensitizer/Aquatic Toxin: Potential for skin sensitization and long-term aquatic toxicity.[2][3]Zero Drain Disposal: Absolutely no disposal via sink/sewer.

Part 3: Waste Segregation & Pre-Treatment

Effective disposal begins at the bench. You must segregate this specific waste stream to prevent downstream hazards.[4]

The Segregation Protocol

Use the "Blue Bin" Logic (Toxic Organics) but with a specific sub-classification for Nitrogenous/Nitrile waste.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in clear, chemically resistant polyethylene bags (minimum 2 mil thickness). Label as "Toxic Solid Waste - Nitrogenous."

  • Liquid Waste (Mother Liquors/Solvents):

    • Compatible Solvents: DCM, Ethyl Acetate, Methanol, DMSO.

    • Incompatible: Aqueous acids (HCl, H2SO4), Peroxides.

    • Container: High-Density Polyethylene (HDPE) or Amber Glass. Do not use metal cans due to potential corrosion from amine/nitrile complexes over time.

Decision Logic Diagram (DOT)

The following diagram illustrates the critical decision-making process for segregating this waste at the point of generation.

WasteSegregation Start Waste Generation: 2-(2-Aminophenoxy)pyridine-3-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid Waste (Gloves, Silica, Solids) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid BinSolid DISPOSAL BIN A: Solid Toxic Waste (Double Bagged) Solid->BinSolid SolventCheck Check Solvent Composition Liquid->SolventCheck AcidCheck Contains Acids? SolventCheck->AcidCheck Organic/Aqueous Mix BinLiquid DISPOSAL BIN B: Organic Toxic Waste (Alkaline/Neutral) AcidCheck->BinLiquid No (pH >= 7) Reject STOP: Neutralize Acid before addition AcidCheck->Reject Yes (pH < 7) Reject->BinLiquid After Neutralization

Figure 1: Decision logic for point-of-generation waste segregation. Note the critical checkpoint for acidity.

Part 4: Final Disposal Workflow

This section details the transfer from the laboratory to the waste management facility.

Step 1: Labeling Compliance

Every container must be labeled according to GHS and local (e.g., EPA/RCRA) standards before the first drop of waste is added.

  • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

  • Hazard Checkboxes: Check "Toxic" and "Irritant" .

  • Constituents: List the active compound and the primary solvent (e.g., "1% 2-(2-Aminophenoxy)pyridine-3-carbonitrile in Dichloromethane").

Step 2: Storage Requirements[4][7][8][9]
  • Secondary Containment: Store liquid waste bottles in a polyethylene tray capable of holding 110% of the volume of the largest bottle.

  • Ventilation: Store in a ventilated cabinet (fume hood base) to prevent accumulation of volatile solvent vapors or trace amine odors.

Step 3: Disposal Vendor Handoff
  • Profile: Classify as "Organic Waste, Toxic, N.O.S. (Not Otherwise Specified)" .

  • EPA Waste Codes (US Context):

    • Since this is likely a research chemical without a specific P-list entry, it defaults to characteristic codes if tested, or general hazardous waste.

    • Recommended Code: D001 (Ignitable, if in solvent) and potentially D003 (Reactive) if the vendor is strictly cautious about nitriles, though Lab Pack incineration is the standard route.

  • Destruction Method: Fuel Blending/Incineration . The waste must be incinerated at temperatures >1000°C with residence times sufficient to break the pyridine ring and nitrile bond, ensuring conversion to N2/CO2 rather than NOx/HCN.

Part 5: Emergency Contingencies

Scenario: Benchtop Spill (< 500 mg)

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment: Cover the spill with a dry absorbent pad or vermiculite . Do not use paper towels for large liquid spills (flammability risk).

  • Decontamination:

    • Sweep up the absorbent into a disposal bag.

    • Clean the surface with a mild soap solution, followed by water.

    • Avoid bleach (hypochlorite) initially, as it can react aggressively with amines.

Scenario: Skin Exposure

  • Flush: Immediately wash with soap and copious water for 15 minutes.[4]

  • Do Not Scrub: Scrubbing can abrade the skin and increase absorption of the aminopyridine moiety.

  • Medical: Seek medical attention. Provide the SDS to the physician, highlighting the "Aminopyridine" structure (potential for neurological effects).

References

  • PubChem. (n.d.).[5] 2-(4-Aminophenoxy)pyridine-3-carbonitrile (Isomer Analogue Safety Data). National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes & Lists (RCRA). Retrieved March 6, 2026, from [Link]

Sources

Personal protective equipment for handling 2-(2-Aminophenoxy)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a self-validating system of risk mitigation . When working with specialized building blocks like 2-(2-Aminophenoxy)pyridine-3-carbonitrile (CAS 926261-53-2) —a compound frequently utilized in drug discovery for synthesizing kinase inhibitors and other bioactive scaffolds—understanding the molecular causality behind its hazards is the first step in designing a robust operational protocol.

Standard Safety Data Sheets (SDS) tell you what to wear; this guide explains why you wear it and how to ensure your protective systems are actively working.

Hazard Profiling & Molecular Causality

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's structural liabilities[1].

  • The Pyridine-3-carbonitrile Core: Pyridine rings are highly lipophilic. If the powder dissolves in sweat or a carrier solvent (like DMSO), it can rapidly disrupt the lipid bilayer of the stratum corneum, acting as a penetration enhancer. While the nitrile group (-C≡N) is stable in aryl nitriles, it poses a latent risk of hydrolysis into toxic amides under extreme pH conditions.

  • The Aminophenoxy Moiety: The primary amine (-NH2) is a known nucleophile and potential skin sensitizer. Amines are susceptible to oxidation, which can generate reactive intermediates that trigger contact dermatitis (H315) and severe ocular irritation (H319)[1].

Table 1: Physicochemical & Hazard Summary for CAS 926261-53-2

Property / HazardValue / ClassificationOperational Implication
CAS Number 926261-53-2Unique identifier for SDS tracking and inventory logging.
Molecular Weight 211.22 g/mol Fine powder; high risk of static cling and aerosolization.
Acute Toxicity (Oral) Category 4 (H302)Mandates strict face/mouth protection; no eating/drinking.
Skin Irritation Category 2 (H315)Requires double-gloving; pyridine core enhances dermal penetration.
Eye Irritation Category 2 (H319)Mandates ANSI-approved chemical splash goggles (standard glasses are insufficient).
STOT SE (Respiratory) Category 3 (H335)Must be handled strictly within a certified chemical fume hood.

The Personal Protective Equipment (PPE) Matrix

According to the safety frameworks established in [2], handling highly lipophilic irritants requires a layered defense strategy[3].

  • Eye/Face Protection: Use indirect-vented chemical splash goggles. Causality: Standard safety glasses leave the orbital cavity exposed to aerosolized dust. The H319 classification means even microgram quantities can cause severe corneal irritation.

  • Hand Protection (Double-Gloving): Wear a standard 4-mil nitrile glove as the inner layer, and an extended-cuff 8-mil nitrile or neoprene glove as the outer layer. Causality: Pyridine derivatives can permeate thin latex rapidly. Double-gloving creates a self-validating system: if the outer glove tears or is contaminated, you can safely doff it without exposing your skin.

  • Body Protection: A flame-resistant (FR) lab coat paired with disposable Tyvek sleeves. Causality: The gap between the glove cuff and the lab coat is a high-risk zone for powder settling. Tyvek sleeves seal this gap.

  • Respiratory Protection: When handled inside a validated fume hood, ambient respiratory protection is not required. However, if bulk transfer must occur outside an enclosure, an N95 or P100 particulate respirator is mandatory to mitigate the H335 (respiratory tract irritation) hazard[1].

Operational Workflow & Handling Protocols

Every protocol must be a self-validating system. You must prove your engineering controls are working before opening the chemical vial.

Protocol A: Closed-System Weighing and Solubilization
  • Environmental Validation: Verify the chemical fume hood face velocity is between 100–120 feet per minute (fpm). Self-validation step: Tape a small piece of tissue to the bottom of the sash; a steady, unbroken inward pull confirms negative pressure.

  • PPE Donning Sequence: Don the lab coat

    
     Inner nitrile gloves 
    
    
    
    Tyvek sleeves (over coat cuffs)
    
    
    Outer extended-cuff gloves
    
    
    Splash goggles.
  • Anti-Static Preparation: Pass an anti-static zero-stat gun over the weigh boat and spatula. Causality: 2-(2-Aminophenoxy)pyridine-3-carbonitrile is a fine powder. Static charge causes the powder to repel from the spatula and aerosolize, directly leading to respiratory exposure.

  • Transfer and Solubilization: Transfer the required mass using a micro-spatula. Immediately cap the source bottle. Add your primary screening solvent (e.g., anhydrous DMSO or DMF) directly to the weigh boat, or transfer the boat to a volumetric flask before adding solvent. Causality: Solubilizing the powder immediately eliminates the inhalation hazard, transitioning the risk profile strictly to manageable dermal exposure.

Protocol B: Spill Decontamination and Disposal Plan
  • Containment: For a dry powder spill, do NOT sweep. Sweeping aerosolizes the compound. Gently cover the spill with absorbent pads dampened with a 10% isopropanol/water solution to trap the dust.

  • Chemical Decontamination: Wipe the area with a mild alkaline detergent solution. Causality: Avoid strong acids during cleanup. While aryl nitriles are generally stable, extreme acidic conditions can catalyze the hydrolysis of the nitrile moiety, generating heat and potentially reactive byproducts.

  • Waste Segregation: Place all contaminated pads, weigh boats, and outer gloves into a clearly labeled "Toxic Organic Solid Waste" container. Do not mix with halogenated liquid waste.

Workflow Visualization

Below is the logical workflow for handling this compound, incorporating decision gates for spill response.

G Start Pre-Operation: Hood Verification PPE Don Specialized PPE: Double Nitrile, N95 Start->PPE Airflow >100 fpm Handling Weighing & Transfer (Closed System) PPE->Handling PPE Validated Spill Spill Detected? Handling->Spill Decon Decontamination: Alkaline Wipe Spill->Decon Yes (Solid/Liquid) Success Protocol Complete: Doffing & Log Spill->Success No Waste Hazardous Waste Segregation Decon->Waste Waste->Success

Workflow for the safe handling and spill response of 2-(2-Aminophenoxy)pyridine-3-carbonitrile.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11984242, 2-(2-Aminophenoxy)-3-pyridinecarbonitrile. Laboratory Chemical Safety Summary (LCSS).[1] URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press.[2] URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor.[3] URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.